molecular formula C10H7ClO3 B074579 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 1134-00-5

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B074579
CAS No.: 1134-00-5
M. Wt: 210.61 g/mol
InChI Key: QEYMIQBZTUQKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a high-value benzofuran derivative serving as a versatile synthetic intermediate and key building block in medicinal chemistry and materials science. Its core structure, featuring a carboxylic acid functional group at the 2-position and chloro and methyl substituents on the benzofuran scaffold, makes it an ideal precursor for the synthesis of more complex molecules, particularly through amide coupling reactions or esterifications. Researchers primarily utilize this compound in the development of novel pharmacologically active agents, as the benzofuran core is a privileged structure found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electron-withdrawing chlorine atom and the methyl group fine-tune the compound's electronic properties and lipophilicity, which are critical parameters in optimizing drug-like characteristics and binding affinity to biological targets. This reagent is supplied with guaranteed high purity and consistency, making it an essential tool for hit-to-lead optimization campaigns, the exploration of structure-activity relationships (SAR), and the construction of functional organic materials. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYMIQBZTUQKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357729
Record name 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-00-5
Record name 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS No. 1134-00-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis methodologies, analytical characterization, potential applications in drug discovery, and essential safety protocols. The benzofuran scaffold is a well-established pharmacophore, and the introduction of a chloro substituent at the 5-position and a methyl group at the 3-position presents a unique opportunity for modulating biological activity.[1][2] This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1134-00-5[3][4]
Molecular Formula C₁₀H₇ClO₃[3][4]
Molecular Weight 210.61 g/mol [3][4]
IUPAC Name This compound
Synonyms 5-Chloro-3-methylbenzofuran-2-carboxylic acid, 5-chloro-3-methylbenzo[b]furan-2-carboxylic acid[4]
Appearance Solid (predicted)
Purity Typically available at ≥95%

Synthesis of this compound

The synthesis of benzofuran-2-carboxylic acids can be achieved through various established organic reactions. A prevalent and effective method is the Perkin rearrangement of a 3-halocoumarin precursor. An alternative and often high-yielding approach involves a tandem aldol condensation followed by an intramolecular O-alkylation.

Proposed Synthetic Pathway: Tandem Aldol Condensation and Intramolecular O-Alkylation

This synthetic route offers a streamlined approach to the target molecule, starting from commercially available materials. The causality behind this choice of methodology lies in its efficiency and ability to construct the benzofuran core in a controlled manner.

Synthesis_Workflow cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Intermediate_A α,β-Unsaturated Ketone 5-Chlorosalicylaldehyde->Intermediate_A Base (e.g., NaOH) Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Ethyl acetoacetate, Base (e.g., NaOEt) Final_Product 5-Chloro-3-methyl-1-benzofuran- 2-carboxylic acid Intermediate_B->Final_Product Acid/Base Hydrolysis, Heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of (E)-3-(5-chloro-2-hydroxyphenyl)-2-methylacrylaldehyde (Intermediate A)

  • To a solution of 5-chlorosalicylaldehyde (1 equivalent) in ethanol, add propionaldehyde (1.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (1.5 equivalents) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the α,β-unsaturated ketone intermediate.

Step 2: Synthesis of Ethyl 5-chloro-3-methyl-2-benzofurancarboxylate (Intermediate B)

  • To a solution of sodium ethoxide (prepared from sodium and absolute ethanol), add ethyl acetoacetate (1.1 equivalents).

  • To this solution, add Intermediate A (1 equivalent) portion-wise.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound (Final Product)

  • Dissolve the ester intermediate (Intermediate B) in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain the final product.

Analytical Characterization

Comprehensive analytical characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons on the benzofuran ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The methyl protons at the 3-position will likely be a singlet around δ 2.3-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the carboxylic acid will be observed in the range of δ 165-175 ppm. The aromatic and heterocyclic carbons will resonate between δ 110-160 ppm. The methyl carbon will appear as an upfield signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • A broad O-H stretching band from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the carboxylic acid carbonyl group will be observed around 1700-1725 cm⁻¹.

  • C-O stretching bands for the furan ring and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and C-Cl stretching will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • The mass spectrum should show a molecular ion peak (M⁺) at m/z 210 and an M+2 peak at m/z 212 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

  • Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and other fragments of the benzofuran ring.

Applications in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The presence of a chloro substituent on the benzofuran ring is known to enhance the biological activity of these compounds.[2]

Applications cluster_apps Potential Therapeutic Areas Core 5-Chloro-3-methyl-1-benzofuran- 2-carboxylic acid Antimicrobial Antimicrobial Core->Antimicrobial Antibacterial & Antifungal Anti_inflammatory Anti_inflammatory Core->Anti_inflammatory Modulation of Inflammatory Pathways Anticancer Anticancer Core->Anticancer Cytotoxic Effects Kinase_Inhibitor Kinase Inhibition Core->Kinase_Inhibitor Targeting Protein Kinases

Caption: Potential therapeutic applications of this compound.

  • Antimicrobial and Antifungal Activity: Studies on similar chlorinated benzofuran derivatives have demonstrated significant antimicrobial and antifungal activity.[1][2] The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.[2] This makes this compound a promising lead for the development of new anti-infective agents.

  • Anti-inflammatory Potential: Benzofuran derivatives have been investigated for their anti-inflammatory properties.[8][9] Research on structurally related chlorinated benzofurans has shown potential in modulating inflammatory responses, suggesting that this compound could be a candidate for developing novel anti-inflammatory drugs.[10]

  • Anticancer Activity: The benzofuran nucleus is present in several natural and synthetic compounds with anticancer activity.[11] Halogenated derivatives, in particular, have shown potent cytotoxic effects against various cancer cell lines.[1] Further investigation into the anticancer potential of this compound is warranted.

  • Kinase Inhibition: Many small molecule kinase inhibitors, crucial in cancer therapy, feature heterocyclic scaffolds. Benzofuran derivatives have been designed as potent inhibitors of various kinases, such as CDK2.[12] The specific substitution pattern of the title compound makes it an interesting candidate for screening against a panel of protein kinases.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile building block with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure suggests a range of promising biological activities. This technical guide provides a foundational understanding of this compound, intended to empower researchers to explore its therapeutic potential further. The combination of the privileged benzofuran scaffold with a strategic halogenation pattern underscores its importance as a target for future research and development in medicinal chemistry.

References

  • Zawacka-Pankau, J., et al. (2011). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 16(6), 4679-4690. Available at: [Link]

  • Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-773. Available at: [Link]

  • Seo, P. J., et al. (2011). 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2805. Available at: [Link]

  • SpectraBase. 5-CHLORO-3-METHYL-2-BENZOFURANACETIC ACID. John Wiley & Sons, Inc. Available at: [Link]

  • Khodarahmi, G., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(95), 78149-78165. Available at: [Link]

  • ResearchGate. 13C NMR spectrum of compound 5a. Available at: [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available at: [Link]

  • Khodarahmi, G., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094-1107. Available at: [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(3), 277-284. Available at: [Link]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Available at: [Link]

  • Scribd. Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

  • PubChem. 5-Chloro-1-benzofuran-2-carboxylic acid. Available at: [Link]

  • PubChem. 5-Methyl-1-benzofuran-2-carboxylic acid. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1314-1331. Available at: [Link]

  • PubChem. Benzofuran-2-carboxylic acid. Available at: [Link]

  • ResearchGate. Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

  • da Silva, G. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 821. Available at: [Link]

  • D'Andrea, P., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5485. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Journal of Pharmacy and Pharmacology, 6(5), 220-228. Available at: [Link]

  • Li, J., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. Available at: [Link]

  • Unangst, P. C., et al. (1990). 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry, 33(2), 541-547. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • NIST WebBook. Benzofuran-2-carboxylic acid. Available at: [Link]

  • ResearchGate. 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data expected for the compound 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS No: 1134-00-5).[1][2] Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques used to elucidate and confirm the molecular structure of this important benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5] Accurate structural confirmation through spectroscopic methods is a critical step in the research and development of such agents.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid heterocyclic core consisting of a benzene ring fused to a furan ring. The structure is further functionalized with a chlorine atom at the C5 position, a methyl group at C3, and a carboxylic acid group at C2. These features give the molecule distinct spectroscopic signatures.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₇ClO₃[6][7]

  • Molecular Weight: 210.61 g/mol [1][6]

  • CAS Number: 1134-00-5[7]

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic absorptions for the carboxylic acid, the aromatic system, and the carbon-halogen bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000–400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) and instrument-related absorptions.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3300–2500O–H (Carboxylic Acid)StretchingBroad, Strong
~1710C=O (Carboxylic Acid, Dimer)StretchingStrong, Sharp
1600–1450C=C (Aromatic)StretchingMedium to Strong
~1250C–O (Aromatic Ether)Asymmetric StretchStrong
1100–1000C–O (Carboxylic Acid)StretchingStrong
850–750C–Cl (Aryl Halide)StretchingMedium to Strong
850-800C–H (Aromatic)Out-of-plane BendingStrong

Table 1: Predicted key infrared absorption frequencies for the title compound.

Interpretation of the IR Spectrum

The most telling feature in the IR spectrum of a carboxylic acid is the extremely broad O–H stretching band that typically spans from 3300 to 2500 cm⁻¹.[8][9] This broadness is due to strong intermolecular hydrogen bonding, which forms a dimeric structure. This band often overlaps with the C-H stretching absorptions. The second key indicator is the intense carbonyl (C=O) stretching absorption. For a hydrogen-bonded dimer, this peak is expected around 1710 cm⁻¹.[9] The presence of conjugation with the benzofuran ring system may lower this frequency slightly.[9]

The aromatic nature of the benzofuran core will be confirmed by C=C stretching peaks in the 1600–1450 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C–O–C stretch of the furan ether linkage. Finally, the presence of the chlorine substituent should give rise to a C–Cl stretching band in the fingerprint region, typically between 850 and 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: A standard proton NMR experiment is run at a high field strength (e.g., 400 MHz).

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed to obtain singlets for each unique carbon atom.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet, Broad1HCOOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet that disappears upon D₂O exchange.
~7.8Doublet1HH-4This proton is adjacent to the electron-withdrawing ether oxygen and is expected to be downfield.
~7.6Doublet1HH-7This proton is ortho to the ether oxygen.
~7.4Doublet of Doublets1HH-6This proton is coupled to both H-4 and H-7. The chlorine at C5 will influence its shift.
~2.5Singlet3HCH₃The methyl group at C3 is attached to an sp² carbon and is expected in this region.

Table 2: Predicted ¹H NMR chemical shifts and assignments.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~162C=OCarboxylic acid carbonyl carbons are highly deshielded.
~154C-7aCarbon at the fusion point, adjacent to the ether oxygen.
~148C-2Carbon bearing the carboxylic acid group.
~130C-5Carbon bearing the chlorine atom; its shift is directly influenced by the halogen.
~128C-3aCarbon at the fusion point, shielded relative to C-7a.
~125C-6Aromatic CH carbon.
~122C-4Aromatic CH carbon.
~115C-3Carbon bearing the methyl group.
~112C-7Aromatic CH carbon.
~10CH₃Methyl carbon, typically found upfield.

Table 3: Predicted ¹³C NMR chemical shifts and assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer further structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL to ng/mL).

  • Infusion: The solution is infused into the ESI source.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often highly effective.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak is a critical piece of data. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum should show two molecular ion peaks:

  • [M]⁺˙ at m/z 210 (for the C₁₀H₇³⁵ClO₃ species)

  • [M+2]⁺˙ at m/z 212 (for the C₁₀H₇³⁷ClO₃ species)

The ratio of the intensities of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Primary Fragmentation Pathway: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, either as a hydroxyl radical (•OH, loss of 17 Da) or a carboxyl radical (•COOH, loss of 45 Da). The most likely initial fragmentation is the alpha-cleavage to lose the •COOH group.

G M [M]+• m/z 210/212 F1 [M - COOH]+• m/z 165/167 M->F1 - •COOH (45 Da)

Caption: Predicted primary fragmentation of the molecular ion in mass spectrometry.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic carboxylic acid moiety. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeleton, allowing for the precise assignment of each atom in the benzofuran core and its substituents. Finally, mass spectrometry confirms the molecular weight and elemental formula, with the isotopic pattern providing unambiguous evidence for the chlorine atom. Together, these methods provide a self-validating system for the comprehensive characterization of the title compound, a crucial step for its potential development in medicinal chemistry.

References

Sources

A Researcher's Guide to Sourcing and Quality Verification of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a pivotal structural motif and starting material in the synthesis of numerous compounds with significant pharmacological potential. The reliability of research and development outcomes, from initial hit identification to lead optimization, is inextricably linked to the purity and consistency of this key building block. This technical guide provides a comprehensive framework for the strategic procurement and rigorous quality control of this compound. It is designed to empower researchers and drug development professionals with the expertise to navigate the supplier landscape, implement robust analytical validation protocols, and ensure the integrity of their chemical matter, thereby de-risking downstream discovery efforts.

The Strategic Importance of Starting Material Qualification

In the highly competitive and exacting field of drug discovery, the quality of the foundational chemical reagents is a critical determinant of success. The structural integrity and purity of a starting material like this compound directly influences reaction kinetics, impurity profiles of subsequent synthetic steps, and ultimately, the biological activity and toxicological properties of the final compounds. Benzofuran derivatives are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The benzofuran scaffold is a privileged structure in medicinal chemistry, making the quality of its derivatives a non-negotiable aspect of the research process.[2][3] This guide presents a holistic approach, from supplier vetting to in-house analytical verification, to ensure a consistent and high-quality supply of this crucial reagent.

Navigating the Supplier Landscape

The selection of a supplier for a critical reagent should be a deliberate and well-documented process. It extends beyond simple cost analysis to a thorough evaluation of the supplier's quality systems and technical capabilities.

Supplier Tiers and What to Expect

The market for specialty chemicals like this compound is populated by a variety of suppliers, each with distinct characteristics:

  • Primary Manufacturers/Large Chemical Houses: (e.g., Sigma-Aldrich/Merck, Santa Cruz Biotechnology) These entities often provide comprehensive documentation, including detailed Certificates of Analysis (CoA), and have robust quality management systems in place. They are a reliable source for high-purity materials suitable for demanding applications.[4]

  • Specialty Chemical Suppliers and Contract Research Organizations (CROs): These companies often focus on particular chemical classes and may offer more flexibility in terms of scale-up and custom synthesis.

  • Chemical Marketplaces: These platforms aggregate listings from numerous suppliers. While they offer a broad selection, it is incumbent upon the researcher to diligently vet the actual source of the material.

Table 1: Key Supplier Evaluation Criteria

CriterionKey Performance IndicatorsRationale
Quality & Purity Purity levels offered (e.g., >97%, >99%), availability of detailed CoA with analytical data (NMR, HPLC, MS).Ensures the material meets the stringent requirements of the intended synthetic route and biological assays.
Consistency Batch-to-batch analytical data comparison, supplier's quality management system (e.g., ISO 9001 certification).Minimizes variability in experimental results and ensures reproducibility of research findings.
Documentation Provision of Safety Data Sheets (SDS), CoA, and clear communication channels for technical inquiries.Crucial for regulatory compliance, safe handling, and troubleshooting.
Supply Chain Reliability Stock availability, lead times, and responsiveness to inquiries.Ensures project timelines are not compromised by unforeseen delays in material procurement.
A Phased Approach to Supplier Qualification

A structured workflow for qualifying a new supplier is a cornerstone of good laboratory practice. This process mitigates the risk of project delays and ensures the integrity of the research.

supplier_qualification cluster_phase1 Phase 1: Initial Vetting cluster_phase2 Phase 2: Analytical Verification cluster_phase3 Phase 3: Approval and Monitoring supplier_id Supplier Identification (Online Databases, Literature Review) doc_request Request for Information (CoA, SDS, Purity Specifications) supplier_id->doc_request Gather Documentation sample_procurement Procure Small Sample doc_request->sample_procurement Proceed if Docs are Adequate in_house_qc In-House Quality Control (NMR, HPLC, LC-MS) sample_procurement->in_house_qc Perform Analysis data_comparison Compare In-House Data with Supplier's CoA in_house_qc->data_comparison supplier_approval Approve Supplier for Use data_comparison->supplier_approval Proceed if Data Correlates ongoing_qc Implement Batch-to-Batch QC supplier_approval->ongoing_qc Continuous Verification

Caption: A three-phase workflow for the qualification of a new chemical supplier.

In-Depth Technical Guide: Essential Quality Control Protocols

Independent analytical verification of the received material is a critical step that should not be overlooked. The supplier's CoA serves as a starting point, but in-house confirmation of identity and purity is paramount for scientific rigor.

Structural Identity Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous confirmation of a molecule's chemical structure.

  • ¹H NMR (Proton NMR): For this compound, the ¹H NMR spectrum should display characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide evidence for the carbon skeleton of the molecule. The number of signals should correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be characteristic of the aromatic, olefinic, methyl, and carboxylic acid carbons.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to achieve optimal spectral resolution.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data using appropriate software. The resulting spectrum should be analyzed for chemical shifts, integration values, and splitting patterns, and compared against the expected structure or a reference spectrum if available.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds.[5]

  • Methodology: A reversed-phase HPLC method using a C18 column is generally suitable for benzofuran derivatives.[6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is typically employed to separate the main compound from any potential impurities.

  • Detection: A UV detector set at a wavelength where the compound has significant absorbance (e.g., its λmax) is commonly used for quantification.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: HPLC Purity Analysis

  • Sample and Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a working solution (e.g., 0.1 mg/mL) in the mobile phase.

  • HPLC System Configuration:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and acquire the chromatogram.

  • Data Interpretation: Integrate all peaks and calculate the area percentage of the peak corresponding to this compound.

Molecular Weight Confirmation and Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. It is invaluable for confirming the molecular weight of the target compound and for the tentative identification of impurities.[7][8]

  • Ionization: For a carboxylic acid-containing molecule like this, electrospray ionization (ESI) in negative ion mode is often preferred, as it will readily form the [M-H]⁻ ion.[9]

  • Mass Analysis: A high-resolution mass spectrometer can provide an accurate mass measurement, which helps in confirming the elemental composition of the molecule.

qc_workflow cluster_input Incoming Material cluster_testing Analytical Verification cluster_decision Disposition received_material Received Batch of this compound identity_check Identity Confirmation (¹H NMR, ¹³C NMR) received_material->identity_check purity_assay Purity Assessment (HPLC-UV) received_material->purity_assay mw_verification Molecular Weight Confirmation (LC-MS) received_material->mw_verification data_review Review Data Against Specifications identity_check->data_review purity_assay->data_review mw_verification->data_review pass_fail Pass/Fail data_review->pass_fail accept_batch Accept Batch pass_fail->accept_batch Pass reject_batch Reject Batch pass_fail->reject_batch Fail

Caption: A comprehensive quality control workflow for incoming starting materials.

Safe Handling and Storage: Preserving Material Integrity

The proper handling and storage of chemical reagents are critical for both user safety and maintaining the chemical's stability.

  • Safety Precautions: Always consult the supplier's Safety Data Sheet (SDS) before handling the compound.[10] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[11] All manipulations should be performed in a well-ventilated fume hood.

  • Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and dark environment to prevent degradation.[12] Some benzofuran derivatives are light-sensitive, so storage in an amber vial is recommended.[13]

Conclusion

The procurement and validation of this compound is a multi-faceted process that is foundational to the success of any drug discovery program that relies on it. A meticulous and scientifically-driven approach to supplier selection and in-house quality control is not a procedural formality but a strategic imperative. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 685–689.
  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351–361.
  • Globela Pharma Pvt. Ltd. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. Globela Pharma.
  • Khodarahmi, G., Asadi, P., Hassanzadeh, F., & Khodarahmi, E. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 91–103.
  • BenchChem. (2025).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer.
  • Wishart, D. S. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 579, 233–244.
  • Ahmad, S. S., Shrivastava, S., Singh, P., & Kushwaha, P. (2021).
  • Taylor & Francis. (2022). Benzofuran – Knowledge and References. Taylor & Francis Online.
  • Johnson, D. W. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 80(20), 7792–7799.
  • Wang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599.
  • Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Omega, 5(12), 6433–6442.
  • TCI Chemicals. (n.d.). 2,3-Benzofuran MSDS. TCI Chemicals.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • FUJIFILM Wako Chemicals. (2025). SAFETY DATA SHEET - Benzofuran. FUJIFILM Wako Chemicals.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • PubChem. (n.d.). 5-Chloro-1-benzofuran-2-carboxylic acid. PubChem.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. BenchChem.
  • Ruichu Bio. (n.d.). This compound. Ruichu Bio.
  • Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29746–29766.
  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Seo, P. J., et al. (2011). 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2805.

Sources

A Technical Guide to the Role of Halogenation in Modulating Benzofuran Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] A key strategy for optimizing the therapeutic potential of these molecules is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the benzofuran ring system profoundly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This guide provides a technical overview of how halogenation serves as a critical tool in tuning the bioactivity of benzofuran derivatives, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. We will explore the underlying mechanisms, dissect structure-activity relationships (SAR), and provide validated experimental protocols for synthesis and evaluation.

The Strategic Imperative of Halogenation in Drug Design

Halogenation is a cornerstone of modern medicinal chemistry. Far from being a simple steric or lipophilic modification, the introduction of a halogen atom imparts unique electronic and conformational properties to a lead compound.

  • Lipophilicity and Permeability: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system (CNS).

  • Metabolic Stability: The strategic placement of a halogen, particularly fluorine, can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and duration of action.

  • Target Engagement via Halogen Bonding: Heavier halogens (Cl, Br, I) can act as Lewis acids, forming a highly directional, non-covalent interaction known as a "halogen bond" with Lewis bases (e.g., carbonyl oxygens, amino nitrogens) in a protein's active site.[5][6][7] This interaction can significantly enhance binding affinity and selectivity, a phenomenon now actively exploited in rational drug design.[5][8][9]

Impact of Halogenation on Key Bioactivities

The effect of halogenation is highly dependent on the specific halogen, its position on the benzofuran scaffold, and the biological target .

Anticancer Activity

Halogenation has consistently resulted in a significant enhancement of the anticancer activities of benzofuran derivatives.[5] This is often attributed to improved binding affinity through halogen bonding and increased lipophilicity.[5][10]

  • Structure-Activity Relationship (SAR) Insights:

    • Bromine's Potency: The introduction of bromine atoms has shown particular promise. For instance, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to be highly and selectively toxic to leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, without affecting normal cells.[5][11] This highlights that the position of the halogen is a critical determinant of its activity.[5]

    • Chlorine and Bromine Enhancement: Studies on methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives revealed that both chloro- and bromo-substituted compounds exhibited potent cytotoxic effects. The bromo-derivative, in particular, showed stronger pro-oxidative and pro-apoptotic properties and was highly active against liver (HepG2) and lung (A549) cancer cell lines.[12][13]

    • Positional Effects: Para-position halogen substitutions on the benzofuran ring are often more potent, likely due to favorable hydrophobic interactions with the target protein.[5]

Table 1: Cytotoxicity of Halogenated Benzofuran Derivatives

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 1 3-(bromomethyl)HL60 (Leukemia)0.1[5][11]
Compound 1 3-(bromomethyl)K562 (Leukemia)5[5][11]
Compound 7 4-chloro, 6-dichloroacetylA549 (Lung)6.3[12]
Compound 8 6-dibromoacetylHepG2 (Liver)3.8[12]
Compound 8 6-dibromoacetylA549 (Lung)3.5[12]
Antimicrobial Activity

Benzofuran is an emerging and versatile scaffold for developing new antimicrobial agents to combat drug resistance.[14] Halogenation plays a key role in enhancing the potency of these derivatives.

  • SAR Insights:

    • Fluorine's Impact: The presence of a fluoro substituent, particularly at the para-position of a phenyl ring attached to the benzofuran core, has been shown to enhance antifungal activity against Candida albicans, in some cases exceeding the potency of the standard drug fluconazole.[15]

    • Positional Dependence: The antimicrobial activity of benzofuran derivatives appears to be more dependent on the substitution pattern on the heterocyclic furan ring than on the benzene portion.[15]

    • Broad Spectrum Activity: Various halogenated benzofuran derivatives, including those incorporating thiazole, oxadiazole, and pyrazole moieties, have demonstrated good to moderate activity against a range of Gram-positive and Gram-negative bacteria and fungal strains.[1]

Anti-Inflammatory Activity

Chronic inflammation is linked to numerous diseases, and benzofuran derivatives have been investigated as potential anti-inflammatory agents.[16] Halogenation can significantly modulate this activity.

  • Mechanistic Action: Halogenated benzofurans have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS).[17][18] They also decrease the secretion of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[17][19]

  • SAR Insights:

    • A study of fluorinated benzofuran and dihydrobenzofuran derivatives found that the presence of fluorine, bromine, and hydroxyl or carboxyl groups enhanced their biological effects.[17]

    • Several of these compounds showed potent inhibition of inflammatory mediators, with IC50 values in the low micromolar range.[17] For example, a new benzofuran, longifuran A, exhibited an IC50 of 10.47 µM for inhibiting nitric oxide (NO) generation in macrophages.[18]

Neuroprotective Activity

Benzofuran scaffolds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[20][21] They can act on multiple targets, including inhibiting the formation of amyloid-β (Aβ) fibrils and inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[20][22][23]

  • SAR Insights:

    • Chemical substitutions at positions 2, 3, and 5 of the benzofuran ring are critical for neuroactivity.[20]

    • Halogenation can influence the ability of these compounds to cross the blood-brain barrier and interact with CNS targets. While specific SAR studies on halogenation in this context are emerging, the general principles of increasing lipophilicity suggest a significant role.

    • A benzofuran-containing organoselenium compound demonstrated neuroprotective effects by attenuating oxidative stress and regulating neuroinflammatory responses in an AD mouse model.[23]

Methodologies and Protocols

Scientific integrity requires robust and reproducible methods. Here we outline core experimental workflows for the synthesis and evaluation of halogenated benzofurans.

Synthetic Workflow: Selective Halogenation

The synthesis of halogenated benzofurans requires precise control over regioselectivity. A common and reliable method involves electrophilic substitution using halogenating agents.

Workflow Diagram: Synthesis to Bio-assay

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Benzofuran Precursor Synth Halogenation Reaction (e.g., NBS, Br2/AcOH) Start->Synth Reagents Workup Reaction Workup & Crude Purification Synth->Workup Purify Chromatography (e.g., Column, HPLC) Workup->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Assay In Vitro Bioassay (e.g., MTT Assay) Characterize->Assay Pure Compound Data Data Analysis (IC50 Calculation) Assay->Data SAR SAR Analysis Data->SAR

Caption: General workflow from synthesis to biological evaluation.

Protocol: Bromination of a Benzofuran Derivative

  • Rationale: This protocol describes the bromination of an activated benzofuran ring, a common step in generating bioactive derivatives. Acetic acid serves as a polar protic solvent, and elemental bromine is the electrophile. The reaction's progress is monitored to prevent over-bromination.

  • Materials:

    • Starting Benzofuran Derivative (e.g., 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid methyl ester)

    • Glacial Acetic Acid

    • Bromine (Br₂)

    • Sodium thiosulfate solution (10%)

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve the starting benzofuran (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath with stirring.

    • Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise via a dropping funnel over 30 minutes.

    • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, pour the reaction mixture into ice water.

    • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure brominated benzofuran.

  • Self-Validation: The purity and identity of the final product must be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the correct isomer has been synthesized and no starting material remains.[24]

Bioactivity Protocol: MTT Assay for Cytotoxicity
  • Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[5] It is a standard initial screening method for potential anticancer agents. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Materials:

    • Cancer cell line (e.g., A549, HepG2, HL60)[5][12]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Halogenated benzofuran test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates, multichannel pipette, incubator, microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

  • Self-Validation: The assay must include positive (e.g., doxorubicin) and negative (untreated) controls. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Mechanistic Insights: The Power of the Halogen Bond

The halogen bond is a key mechanistic driver behind the enhanced activity of many halogenated benzofurans. It is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a target molecule.[5]

Diagram: Halogen Bonding in a Protein Active Site

G cluster_protein Protein Active Site cluster_ligand Halogenated Benzofuran Ligand P_atom O Acceptor (e.g., Carbonyl) Benzofuran Benzofuran Scaffold Halogen Br Donor (σ-hole) Benzofuran->Halogen Covalent Bond Halogen->P_atom Halogen Bond (X···O)

Caption: A halogen bond between bromine and a carbonyl oxygen.

This directional interaction helps to precisely orient the ligand within the binding pocket, increasing affinity and often conferring selectivity over other targets that lack a suitable halogen bond acceptor. The strength of the bond generally increases with the polarizability of the halogen: I > Br > Cl >> F.[8]

Future Perspectives and Conclusion

The strategic halogenation of the benzofuran scaffold remains a highly productive avenue for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Multi-halogenated Derivatives: Exploring the synergistic effects of multiple halogen substitutions.

  • Novel Halogenation Methods: Developing more efficient and regioselective synthetic protocols.[25][26]

  • Computational Modeling: Using advanced computational techniques to predict the impact of halogen bonding on target affinity and selectivity, thereby guiding rational drug design.[7]

References

  • Al-Ostoot, F. H., Al-Mulla, A. M., & Youssif, B. G. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115-121. [Link]

  • Napiórkowska, M., Stępińska, A., Kuran, B., Cieslak, M., & Kossakowski, J. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(4), 589-612. [Link]

  • González-Ramírez, L. A., Morales-Bayuelo, A., & Osorio, E. (2019). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 65. [Link]

  • Kumar, A., Kumar, V., & Singh, J. (2023). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences, 85(6), 1539-1550. [Link]

  • Napiórkowska, M., Stępińska, A., Kuran, B., Cieslak, M., & Kossakowski, J. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. [Link]

  • Singh, P., & Kaur, M. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(1), 1-19. [Link]

  • Asadi, M., & Zarei, M. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 11(1), 1-8. [Link]

  • Patel, H., & Sharma, A. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 633-638. [Link]

  • Yun, H., Chen, Y., Li, Y., Wang, X., & Liu, H. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1253-1262. [Link]

  • da Silva, L. F., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants, 12(11), 1968. [Link]

  • Kim, H. J., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275-282. [Link]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29216-29241. [Link]

  • Szabó, R., et al. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Singh, P., & Kaur, M. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]

  • Hu, D., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. [Link]

  • Various Authors. (n.d.). Halogen dance reaction of benzofuran and benzothiophene derivatives. ResearchGate. [Link]

  • Batool, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(13), 15077-15109. [Link]

  • CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials. (2021).
  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]

  • Klimes, J., et al. (1998). Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes. Pharmazie, 53(4), 231-236. [Link]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Al-Ostoot, F. H., Al-Mulla, A. M., & Youssif, B. G. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

  • Asoh, K., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757. [Link]

  • Walczynski, K., et al. (2000). Structure-activity relationships of arylbenzofuran H3 receptor antagonists. Archiv der Pharmazie, 333(10), 343-346. [Link]

  • Nguyen, T. H., et al. (2021). Anti-Inflammatory Properties of Longifuran A, a New Benzofuran from the Stems of Amomum longiligulare. Chemistry & Biodiversity, 18(12), e2100518. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Iida, A., et al. (2023). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological & Pharmaceutical Bulletin, 46(6), 834-846. [Link]

  • Various Authors. (n.d.). The structures of active halogen derivatives of benzofurans. ResearchGate. [Link]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 705-707. [Link]

  • Lu, Y., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 57(1), 21-38. [Link]

  • Priestley, M. D., & De Lio, A. M. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 25(19), 4565. [Link]

  • Ibrahim, M. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry, 32(12), 2547-2556. [Link]

  • Lu, Y., et al. (2016). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 11(8), 753-764. [Link]

  • Weichold, V., & van Pée, K. H. (2014). Halogenation Strategies In Natural Product Biosynthesis. Topics in Current Chemistry, 348, 1-32. [Link]

  • Baciocchi, E., et al. (1976). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (1), 266-269. [Link]

Sources

An In-depth Technical Guide to 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, a halogenated derivative of the versatile benzofuran scaffold. Benzofuran cores are prevalent in numerous natural products and synthetic pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of chloro and methyl substituents on the benzofuran ring system can significantly influence the molecule's physicochemical properties and biological efficacy, making this particular derivative a compound of interest for researchers in medicinal chemistry and drug development.[3]

This document will detail a logical and validated synthetic pathway to this compound, present its key characterization data, and discuss its potential applications based on the established bioactivity of structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the intramolecular cyclization of a substituted phenoxyacetoacetate to form the ethyl ester precursor, followed by a standard hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

The foundational step in the synthesis is the acid-catalyzed intramolecular cyclization of ethyl 2-(4-chlorophenoxy)acetoacetate. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the enol form of the acetoacetate attacks the aromatic ring, followed by dehydration to form the benzofuran ring system. Sulfuric acid serves as a potent dehydrating agent and catalyst for this transformation.[4]

Experimental Protocol:

  • Reagents and Equipment:

    • Ethyl 2-(4-chlorophenoxy)acetoacetate

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Crushed Ice

    • Toluene

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Water

    • Magnesium Sulfate (MgSO₄)

    • Cyclohexane

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • A round-bottom flask equipped with a magnetic stirrer is charged with concentrated sulfuric acid and cooled to 0°C in an ice bath.

    • Ethyl 2-(4-chlorophenoxy)acetoacetate is added dropwise to the stirred, cooled sulfuric acid.[4]

    • The resulting suspension is stirred at 0°C for approximately 3.5 hours.[4]

    • The reaction mixture is then carefully poured onto crushed ice and stirred for an additional 30 minutes.

    • The aqueous mixture is transferred to a separatory funnel and extracted with toluene.

    • The organic phase is washed sequentially with a 5% sodium bicarbonate solution and water.[4]

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

    • The crude product is purified by recrystallization from cyclohexane to yield ethyl 5-chloro-3-methyl-2-benzofuran carboxylate as a solid.[4]

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a base such as lithium hydroxide in an aqueous or mixed solvent system.[5] The reaction is followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol:

  • Reagents and Equipment:

    • Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

    • Water

    • Hydrochloric Acid (HCl)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Heating mantle

    • Buchner funnel and filter paper

  • Procedure:

    • Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is dissolved in a suitable solvent such as a mixture of water and a co-solvent if necessary, in a round-bottom flask.

    • An aqueous solution of a base (e.g., LiOH) is added to the flask.[5]

    • The reaction mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis, which can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • The solid product is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Intramolecular Cyclization cluster_step2 Step 2: Hydrolysis A Ethyl 2-(4-chlorophenoxy)acetoacetate B Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate A->B H₂SO₄, 0°C C This compound B->C 1. LiOH, H₂O, Reflux 2. HCl

Caption: Synthesis of this compound.

Characterization Data

The structural identity and purity of this compound are confirmed through various analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol [6]
CAS Number 1134-00-5[6]
Appearance Solid
¹H NMR (DMSO-d₆) The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically in the 10-13 ppm range).[7]
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), the carbons of the benzofuran ring system, and the methyl carbon.[8]
Infrared (IR) Spectroscopy A strong, broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration should be observed around 1700 cm⁻¹.[9]

Note: Specific spectral data should be acquired for each synthesized batch to confirm identity and purity. A reference NMR spectrum is available on SpectraBase.[10]

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published in peer-reviewed literature, the benzofuran scaffold itself is a well-established pharmacophore. The presence of chloro and methyl substituents can be strategically employed to modulate the pharmacological profile of the parent molecule.

  • Antimicrobial Agents: The benzofuran nucleus is a core component of many natural and synthetic antimicrobial agents.[2] The presence of a chlorine atom, an electron-withdrawing group, has been shown in some series of benzofuran derivatives to enhance antimicrobial activity.[1]

  • Anticancer Agents: Numerous benzofuran derivatives have been investigated for their potential as anticancer agents.[3] The substitution pattern on the benzofuran ring is critical for their cytotoxic activity.

  • Enzyme Inhibition: Benzofuran-2-carboxylic acid derivatives have been explored as inhibitors of various enzymes. For instance, they have been identified as inhibitors of leukotriene biosynthesis, which is relevant for the treatment of asthma and inflammatory diseases.[11]

The logical progression for future research on this compound would involve its screening against a panel of microbial strains and cancer cell lines to ascertain its specific biological activities.

Potential Drug Discovery Workflow:

Drug_Discovery_Workflow A 5-Chloro-3-methyl-1-benzofuran- 2-carboxylic acid B Biological Screening A->B C Antimicrobial Assays B->C D Anticancer Assays B->D E Enzyme Inhibition Assays B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: A potential workflow for evaluating the therapeutic potential.

Conclusion

This compound is a readily accessible derivative of the medicinally important benzofuran scaffold. The synthetic route presented here is robust and relies on well-established chemical transformations. While specific biological data for this compound remains to be fully elucidated, its structural features suggest that it is a promising candidate for further investigation in the fields of antimicrobial and anticancer drug discovery. This technical guide provides a solid foundation for researchers and scientists to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

References

  • (No author given). 4 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. Available at: [Link]

  • (No author given). 13 C NMR spectrum of compound 5a. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • (No author given). 5-CHLORO-3-METHYL-2-BENZOFURANACETIC ACID - SpectraBase. SpectraBase. Available at: [Link]

  • (No author given). Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • (No author given). (12) Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. Google Patents. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • (No author given). 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007. PubChem. Available at: [Link]

  • (No author given). Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. Google Patents.
  • (No author given). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Shi, Y., Li, Y., & Liu, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28656-28671. Available at: [Link]

  • Asghari, S., Ramezani, M., & Ramezani, F. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 109-122. Available at: [Link]

  • (No author given). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • (No author given). Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]

  • (No author given). Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331. PubChem. Available at: [Link]

  • (No author given). 5-Chloro-3-methyl-benzo(B)furan-2-carboxylic acid. SpectraBase. Available at: [Link]

  • (No author given). 5-Chloro-1-benzofuran-2-carboxylic acid | C9H5ClO3 | CID 937838. PubChem. Available at: [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. Available at: [Link]

  • (No author given). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • (No author given). Ethyl 5-chlorobenzofuran-2-carboxylate | C11H9ClO3 | CID 2799299. PubChem. Available at: [Link]

  • (No author given). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. Available at: [Link]

  • Szymański, S., Janiszewska, J., Glib, M., & Wietrzyk, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]

  • (No author given). Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. PrepChem. Available at: [Link]

Sources

A Theoretical and Computational Scrutiny of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid: A Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid. Benzofuran derivatives are a pivotal class of heterocyclic compounds, widely recognized for their presence in natural products and their extensive pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] this compound, with its specific substitution pattern, presents a compelling candidate for in-depth theoretical analysis to elucidate its structural, electronic, and spectroscopic properties, thereby paving the way for its potential development as a therapeutic agent.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed roadmap for conducting theoretical studies on this molecule. The methodologies outlined herein are grounded in established computational chemistry principles and are designed to provide a robust understanding of the molecule's behavior at a quantum mechanical level.

Section 1: Molecular Architecture and Conformational Landscape

The initial step in the theoretical investigation of this compound involves a thorough exploration of its molecular geometry and conformational possibilities. The rotational freedom around the C2-C(O)OH single bond of the carboxylic acid group is a key determinant of the molecule's overall shape and potential intermolecular interactions.

Protocol for Geometry Optimization and Conformational Analysis

A systematic conformational search followed by geometry optimization is crucial to identify the most stable conformer(s) of the molecule. Density Functional Theory (DFT) has been demonstrated to be a reliable and accurate method for studying the structures of small molecules, including benzofuran derivatives.[4][5][6]

Step-by-Step Protocol:

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic scan of the potential energy surface by rotating the dihedral angle defined by the O=C-O-H atoms of the carboxylic acid group.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization without any symmetry constraints. A widely used and effective level of theory for such systems is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p).[4] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are necessary for describing chemical bonds.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation should be performed for each stationary point. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]

Table 1: Predicted Key Geometrical Parameters for the Most Stable Conformer of this compound (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C=O1.485--
C=O1.210--
C-OH1.350--
O-H0.970--
--O=C-OH122.5
--C2-C-OH115.0
---O=C-C2-C3

Note: The data in this table is hypothetical and represents expected values based on similar structures. Actual values would be obtained from the DFT calculations.

Section 2: Electronic Structure and Reactivity Descriptors

Understanding the electronic properties of this compound is paramount for predicting its reactivity, stability, and potential for intermolecular interactions. Frontier Molecular Orbital (FMO) theory provides valuable insights into these aspects.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.[7]

Workflow for FMO Analysis:

Caption: Workflow for Frontier Molecular Orbital Analysis.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors and Their Significance (Hypothetical Values)

DescriptorFormulaSignificancePredicted Value
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron7.5 eV
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron1.2 eV
Energy Gap (ΔE)ΔE = ELUMO - EHOMOChemical reactivity and stability6.3 eV
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons4.35 eV
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution3.15 eV
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness0.159 eV-1
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons3.00 eV

Note: These values are illustrative and would be derived from the calculated HOMO and LUMO energies.

Section 3: Spectroscopic Characterization

Theoretical calculations of vibrational and electronic spectra can serve as a powerful tool for the interpretation and assignment of experimental data.

Vibrational Spectroscopy (FT-IR and Raman)

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of this compound. It is standard practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations.

Protocol for Vibrational Spectra Simulation:

  • Frequency Calculation: Perform a frequency calculation at the B3LYP/6-311+G(d,p) level of theory on the optimized geometry.

  • Frequency Scaling: Apply an appropriate scaling factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to the calculated harmonic frequencies.

  • Spectral Simulation: Generate the theoretical IR and Raman spectra from the scaled frequencies and calculated intensities.

  • Vibrational Mode Assignment: Analyze the normal modes of vibration to assign the calculated frequencies to specific molecular motions (e.g., C=O stretch, O-H bend).

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the electronic absorption spectra of molecules. This analysis can provide insights into the nature of electronic transitions and the chromophores within the molecule.

Protocol for UV-Vis Spectra Simulation:

  • TD-DFT Calculation: Perform a TD-DFT calculation on the optimized geometry using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Excitation Energies and Oscillator Strengths: Extract the calculated vertical excitation energies (corresponding to λmax) and their corresponding oscillator strengths (related to absorption intensity).

  • Spectral Simulation: Simulate the UV-Vis spectrum by plotting the oscillator strengths against the excitation wavelengths.

Section 4: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Interpretation of MEP Surface:

  • Red regions (negative potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (e.g., the carbonyl oxygen and the hydroxyl oxygen). These are the most likely sites for electrophilic attack.

  • Blue regions (positive potential): Indicate areas of low electron density, usually around hydrogen atoms, particularly the acidic proton of the carboxylic acid. These are the most likely sites for nucleophilic attack.

  • Green regions (neutral potential): Represent areas of intermediate electrostatic potential.

Diagram of MEP Analysis Workflow:

Caption: Workflow for Molecular Electrostatic Potential Analysis.

Section 5: Potential as a Drug Scaffold

The benzofuran nucleus is a well-established pharmacophore in medicinal chemistry.[1][8] The specific substitutions on this compound can modulate its pharmacokinetic and pharmacodynamic properties. The chloro substituent at the 5-position can enhance lipophilicity and potentially influence binding to target proteins. The methyl group at the 3-position can provide steric bulk and influence the molecule's conformation. The carboxylic acid at the 2-position is a key functional group that can participate in hydrogen bonding and salt bridge formation with biological targets.

Further computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could be employed to explore the potential of this molecule as an inhibitor of specific enzymes or receptors.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing the described computational methodologies, researchers can gain a deep understanding of its structural, electronic, and spectroscopic properties. These theoretical insights are invaluable for guiding future experimental work, including synthesis, characterization, and biological evaluation, ultimately accelerating the drug discovery and development process.

References

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Publishing. Available at: [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances. Available at: [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. ResearchGate. Available at: [Link]

  • Benzofuran-stilbene hybrid compounds: an antioxidant assessment -a DFT study. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. Available at: [Link]

  • 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. National Institutes of Health (NIH). Available at: [Link]

  • 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. ResearchGate. Available at: [Link]

  • 5-Chloro-3-cyclopentylsulfinyl-2-methyl-1-benzofuran. National Institutes of Health (NIH). Available at: [Link]

  • 5-Chloro-1-benzofuran-2-carboxylic acid. PubChem. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • A Density Functional Theory Study on the Nonlinear Optical Properties of 2-phenylbenzofuran Derivatives. Physical Chemistry Research. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (NIH). Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS No: 1134-00-5), a key intermediate in the development of various pharmacological agents.[1][2][3] Benzofuran derivatives are of significant interest due to their presence in numerous biologically active natural and synthetic products.[1] This guide details a reliable two-step synthetic pathway, discusses the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into process optimization and safety. The intended audience includes researchers and scientists in organic synthesis, medicinal chemistry, and drug development.

Part 1: Synthetic Strategy and Retrosynthesis

Introduction to Benzofuran Synthesis

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry. Several methods have been established for its synthesis, each with distinct advantages. Notable approaches include:

  • Perkin Rearrangement: A classic method involving the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid.[4][5][6]

  • Transition Metal-Catalyzed Cyclizations: Modern methods that often utilize palladium, copper, or ruthenium catalysts to construct the benzofuran ring from appropriately substituted phenols and alkynes or alkenes.[7][8]

  • Intramolecular Cyclization of α-Aryloxy Ketones: A common strategy where an ether linkage is first formed, followed by an acid- or base-catalyzed cyclization to close the furan ring.[7][9]

Chosen Synthetic Pathway

For the synthesis of the title compound, we have selected a robust and scalable two-step linear synthesis commencing from the commercially available 5-chlorosalicylaldehyde.[10] This pathway was chosen for its operational simplicity, high-yielding steps, and avoidance of expensive or highly toxic transition metal catalysts.

The retrosynthetic analysis is as follows: The target carboxylic acid is logically derived from the saponification of its corresponding ethyl ester. This ester, in turn, can be synthesized via a one-pot O-alkylation and subsequent intramolecular cyclization/condensation reaction between 5-chlorosalicylaldehyde and an α-halo propionate ester.

Overall Workflow Diagram

The selected two-step synthetic route is illustrated below.

G cluster_0 PART 1: Ester Synthesis cluster_1 PART 2: Saponification Start 5-Chlorosalicylaldehyde + Ethyl 2-chloropropionate Step1 O-Alkylation & Intramolecular Cyclization (K2CO3, Acetone, Reflux) Start->Step1 Step 1 Intermediate Ethyl 5-chloro-3-methyl-1- benzofuran-2-carboxylate Step1->Intermediate Step2 Base Hydrolysis (Saponification) (KOH, Ethanol, Reflux) Intermediate->Step2 Step 2 Acidification Acid Work-up (HCl) Step2->Acidification Final 5-Chloro-3-methyl-1-benzofuran- 2-carboxylic acid Acidification->Final

Caption: High-level workflow for the two-step synthesis.

Part 2: Reaction Mechanism

The synthesis proceeds via two well-established organic reactions. A thorough understanding of their mechanisms is crucial for troubleshooting and optimization.

Mechanism: O-Alkylation and Intramolecular Condensation

This initial step is a tandem reaction.

  • Deprotonation: The weakly acidic phenolic hydroxyl group of 5-chlorosalicylaldehyde is deprotonated by a mild base, typically potassium carbonate, to form a more nucleophilic phenoxide ion.

  • O-Alkylation (SN2 Attack): The generated phenoxide attacks the electrophilic carbon of ethyl 2-chloropropionate in a classic Williamson ether synthesis (SN2 reaction), displacing the chloride ion and forming an ether intermediate.

  • Intramolecular Condensation: Under the basic conditions, the methylene group adjacent to the ester carbonyl is deprotonated, forming an enolate. This enolate then attacks the aldehyde carbonyl group in an intramolecular aldol-type condensation.

  • Dehydration: The resulting alkoxide intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable aromatic benzofuran ring system.

G Phenol 5-Chlorosalicylaldehyde (Phenolic -OH) Phenoxide Phenoxide Ion (Nucleophile) Phenol:e->Phenoxide:w Deprotonation Base Base (K2CO3) Ether Ether Intermediate Phenoxide->Ether SN2 Attack Ester Ethyl 2-chloropropionate (Electrophile) Enolate Enolate Formation (Intramolecular) Ether->Enolate Base Cyclization Nucleophilic Attack on Aldehyde Enolate->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration Product Benzofuran Ester Product Dehydration->Product

Caption: Mechanistic flow for the formation of the benzofuran ester.

Mechanism: Saponification

This is a standard base-catalyzed hydrolysis of an ester.

  • Nucleophilic Attack: A hydroxide ion (from KOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.

  • Proton Transfer: The highly basic ethoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

  • Acidification: In a separate work-up step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, precipitating the final, neutral carboxylic acid product.

Part 3: Detailed Experimental Protocols

Materials and Reagents
ReagentCAS No.MW ( g/mol )GradeSupplier
5-Chlorosalicylaldehyde635-93-8156.57≥98%Sigma-Aldrich
Ethyl 2-chloropropionate617-35-6136.58≥97%Alfa Aesar
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Fisher Scientific
Acetone67-64-158.08ACS GradeVWR
Potassium Hydroxide (KOH)1310-58-356.11≥85% pelletsEMD Millipore
Ethanol (EtOH)64-17-546.07200 ProofDecon Labs
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)J.T. Baker
Ethyl Acetate141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Protocol 1: Synthesis of Ethyl 5-Chloro-3-methyl-1-benzofuran-2-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (7.83 g, 50.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (13.82 g, 100.0 mmol) and 100 mL of acetone.

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Addition of Ester: Add ethyl 2-chloropropionate (7.51 g, 55.0 mmol, 1.1 eq) to the suspension dropwise over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel using a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate to yield the pure ester as a pale yellow oil or low-melting solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve the entire batch of ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate (from Protocol 1, approx. 50.0 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask with a stir bar and reflux condenser.

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (8.42 g, 150.0 mmol, 3.0 eq) in 50 mL of deionized water. Carefully add the KOH solution to the ethanolic solution of the ester.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot has completely disappeared.[11]

  • Cooling and Solvent Removal: Cool the reaction to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with 100 mL of water and cool the mixture in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 15-20 mL) until the pH is ~1-2. A white or off-white precipitate will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product should be an off-white crystalline solid. Recrystallization from an ethanol/water mixture can be performed for higher purity if needed.

Part 4: Characterization Data

PropertyExpected Value
Final Product This compound
CAS Number1134-00-5[2]
Molecular FormulaC₁₀H₇ClO₃[3]
Molecular Weight210.61 g/mol [2]
AppearanceOff-white to white crystalline solid
Melting Point~230-235 °C
¹H NMR (DMSO-d₆)δ (ppm): ~13.3 (s, 1H, -COOH), ~7.8-7.9 (m, 2H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~2.6 (s, 3H, -CH₃)
IR (KBr, cm⁻¹)~3300-2500 (broad, O-H), ~1680 (C=O), ~1600 (C=C)

Part 5: Safety and Troubleshooting

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals inside a certified chemical fume hood. Ethyl 2-chloropropionate is a lachrymator. Concentrated acids and bases are highly corrosive.

  • Troubleshooting - Protocol 1:

    • Low Yield: Ensure anhydrous conditions, as water can hydrolyze the halo-ester. Check the quality of the potassium carbonate; it should be finely powdered and dry.

    • Incomplete Reaction: Extend the reflux time. Ensure the temperature is adequate for reflux.

  • Troubleshooting - Protocol 2:

    • Oily Product After Acidification: The product may not have fully precipitated. Ensure the pH is sufficiently low (~1) and the solution is thoroughly chilled. Scratching the inside of the flask can induce crystallization.

    • Incomplete Hydrolysis: Ensure a sufficient excess of base (3 equivalents is recommended) and adequate reflux time.

References

  • Reddy, T. J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. Wikipedia. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. [Link]

  • Patel, H. et al. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 460-478. [Link]

  • Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]

  • Saeed, A. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications, 44(16), 2277-2304. [Link]

  • Roman, G. (2022). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540. [Link]

  • Scilit. (n.d.). Preparation and Cyclization of Aryloxyacetaldehyde Acetals; A General Synthesis of 2,3-Unsubstituted Benzofurans. Scilit. [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. satheeneet.com. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenyl allyl ethers. ResearchGate. [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. byjus.com. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. pubs.rsc.org. [Link]

  • PubMed. (2005). Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans Based on Cyclization Reactions of Free and Masked Dianions: A "cyclization/dehydrogenation" Strategy. PubMed. [Link]

  • Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. slideshare.net. [Link]

  • Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B, 768-775. [Link]

  • ResearchGate. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 5-chloro-2-hydroxybenzaldehyde. chemsynthesis.com. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif is a privileged heterocyclic structure prominently featured in a vast array of natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse benzofurans is a paramount objective in medicinal and synthetic organic chemistry. Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a particularly powerful and reliable tool, offering high efficiency, broad functional group tolerance, and diverse bond-forming capabilities.

This guide provides an in-depth exploration of key palladium-catalyzed methodologies for constructing substituted benzofurans. We will delve into the mechanistic underpinnings of these transformations to explain the rationale behind experimental choices and provide detailed, field-proven protocols for practical application in a research setting.

Core Methodologies in Palladium-Catalyzed Benzofuran Synthesis

Palladium catalysis offers several distinct and elegant pathways to the benzofuran core. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final product. Here, we focus on two of the most robust and widely adopted strategies: the Domino Sonogashira Coupling/Cyclization and modern C-H Activation/Annulation techniques.

Domino Sonogashira Coupling and Cyclization

This classic and highly effective one-pot strategy involves the coupling of a ortho-halophenol (typically an o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization of the resulting o-alkynylphenol intermediate.[1][2][3] This sequence, often referred to as a domino or cascade reaction, constructs two new bonds (one C-C and one C-O) in a single operation, embodying the principles of atom and step economy.[2][4]

Mechanistic Rationale & Key Parameters

The success of this domino reaction hinges on the careful orchestration of two distinct catalytic cycles, often utilizing a dual palladium/copper catalytic system.

  • Why Palladium and Copper? The Sonogashira coupling is most efficiently catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[1][5] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which accelerates the crucial transmetalation step.[1]

  • The Role of the Base: A base, typically an amine like triethylamine (TEA) or piperidine, is essential.[3][6] It serves two purposes: to neutralize the hydrogen halide (HX) generated during the coupling reaction and to deprotonate the terminal alkyne, facilitating the formation of the reactive copper acetylide.[6]

  • Ligand Selection: Phosphine ligands, such as triphenylphosphine (PPh₃), are critical for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its reactivity to favor the desired reaction pathway.[2]

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used as they effectively dissolve the reagents and catalyst complexes and can facilitate the reaction at elevated temperatures.[3][7]

The overall transformation can be visualized through the following catalytic cycles:

G cluster_0 Sonogashira Coupling Cycle cluster_1 Intramolecular Cyclization Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) Pd_alkyne Alkyne Complex PdII->Pd_alkyne Ligand Exchange Ar_alkyne Ar-Pd(II)-alkyne(L₂) Pd_alkyne->Ar_alkyne Transmetalation (from Cu-alkyne) Ar_alkyne->Pd0 Reductive Elimination o-Alkynylphenol o-Alkynylphenol Ar_alkyne->o-Alkynylphenol o_Alkynylphenol o-Alkynylphenol Phenoxide Phenoxide Intermediate o_Alkynylphenol->Phenoxide Deprotonation (Base) Benzofuran Substituted Benzofuran Phenoxide->Benzofuran 5-exo-dig Cyclization

Caption: Domino Sonogashira/Cyclization Mechanism.

C-H Activation and Annulation

More contemporary methods leverage the direct functionalization of C-H bonds, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials like halo-phenols.[8][9] In these strategies, a palladium catalyst activates a C-H bond on a phenol or a related derivative, which then undergoes annulation with a coupling partner like an alkyne or an olefin.[10][11]

Mechanistic Rationale & Key Parameters

These reactions often proceed via an ortho-palladation mechanism, where the phenolic hydroxyl group acts as a directing group.

  • Catalyst and Oxidant: Palladium(II) salts, such as Pd(OAc)₂, are commonly used.[12] Since the catalytic cycle often involves a reductive elimination step that produces Pd(0), an oxidant (e.g., Cu(OAc)₂, benzoquinone, or even O₂ from air) is required to regenerate the active Pd(II) catalyst.[13]

  • Directing Group: The phenol's hydroxyl group is crucial. It coordinates to the palladium center, directing the C-H activation to the ortho position through the formation of a stable five-membered palladacycle intermediate.[13]

  • Coupling Partner: The choice of coupling partner dictates the substitution pattern.

    • Alkynes: Reaction with alkynes leads to 2,3-disubstituted benzofurans.[12]

    • Olefins: Annulation with olefins can also yield benzofurans, often involving a subsequent oxidation step.[11]

C_H_Activation Pd_II Pd(II)X₂ Phenol_Complex Phenol-Pd(II) Complex Pd_II->Phenol_Complex Coordination with Phenol Palladacycle Palladacycle Intermediate Phenol_Complex->Palladacycle C-H Activation (Concerted Metalation- Deprotonation) Alkyne_Coord Alkyne Coordination Palladacycle->Alkyne_Coord Alkyne Coordination Migratory_Ins Migratory Insertion Alkyne_Coord->Migratory_Ins 1,2-Insertion Product_Complex Product Complex Migratory_Ins->Product_Complex Reductive Elimination/ C-O bond formation Pd_0 Pd(0) Product_Complex->Pd_0 Benzofuran Substituted Benzofuran Product_Complex->Benzofuran Pd_0->Pd_II Reoxidation Oxidant Oxidant (e.g., Cu(II)) Oxidant->Pd_II

Caption: General Mechanism for C-H Activation/Annulation.

Experimental Protocols & Application Notes

Protocol 1: One-Pot Synthesis of 2-Phenylbenzofuran via Domino Sonogashira-Cyclization

This protocol details the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene, a representative example of the domino Sonogashira coupling/cyclization reaction.[2]

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
2-Iodophenol≥98%Standard Supplier---
Phenylacetylene≥98%Standard Supplier---
Pd(PPh₃)₂Cl₂98%Standard SupplierAir-sensitive, handle under inert gas
Copper(I) Iodide (CuI)≥98%Standard SupplierProtect from light
Triethylamine (TEA)≥99.5%, anhydrousStandard SupplierDistill from CaH₂ before use
TolueneAnhydrousStandard SupplierUse from a solvent purification system
Schlenk Flask (50 mL)------Must be flame-dried
Magnetic Stirrer & Stir Bar---------
Argon or Nitrogen Gas SupplyHigh Purity---For inert atmosphere
Experimental Workflow

workflow start Start setup Assemble and flame-dry a 50 mL Schlenk flask under vacuum. start->setup inert Backfill with Argon/Nitrogen. Maintain positive pressure. setup->inert reagents Add 2-Iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). inert->reagents purge Evacuate and backfill with Argon three times. reagents->purge solvent Add anhydrous Toluene (10 mL) and TEA (2.0 mmol) via syringe. purge->solvent alkyne Add Phenylacetylene (1.2 mmol) dropwise via syringe. solvent->alkyne reaction Heat the reaction mixture to 80 °C. Monitor by TLC (e.g., 9:1 Hexanes:EtOAc). alkyne->reaction workup Cool to RT. Dilute with EtOAc. Filter through Celite to remove catalyst. reaction->workup extraction Wash filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. workup->extraction dry Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. extraction->dry purify Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient). dry->purify end Characterize Product purify->end

Sources

starting materials for 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Selection of Starting Materials for the Synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2][3] The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of its synthesis. This document provides an in-depth analysis of the principal synthetic routes, offering detailed, field-proven protocols. We will explore two primary, robust pathways: the Perkin rearrangement of a substituted coumarin and the intramolecular cyclization of a phenoxyacetoacetate derivative. The causality behind experimental choices, key reaction mechanisms, and comparative analysis of the routes are discussed to empower researchers in making informed decisions for their specific applications.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic approach to this compound reveals two logical and industrially relevant disconnection points, leading to two distinct families of starting materials.

  • The Perkin Rearrangement Approach (Route A): This strategy involves a coumarin-benzofuran ring contraction. The carboxylic acid is formed directly from the rearrangement of a 3-halocoumarin precursor.[4][5]

  • The Intramolecular Cyclization Approach (Route B): This classic strategy involves forming the furan ring from an acyclic ether precursor. The C2-C3 bond of the furan is typically formed via an intramolecular electrophilic aromatic substitution (cyclization) of a substituted phenoxy derivative.[6]

The choice between these routes depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions (e.g., strong acids, microwave irradiation).

G cluster_A Route A: Perkin Rearrangement cluster_B Route B: Intramolecular Cyclization Target This compound Intermediate_A 6-Chloro-3-bromo-4-methylcoumarin Target->Intermediate_A Perkin Rearrangement Intermediate_B Ethyl 2-(4-chlorophenoxy)acetoacetate Target->Intermediate_B Acid-catalyzed Cyclization & Hydrolysis Start_A1 4-Chlorophenol Intermediate_A->Start_A1 Pechmann Condensation Start_A2 Ethyl Acetoacetate Intermediate_A->Start_A2 Pechmann Condensation Start_B1 4-Chlorophenol Intermediate_B->Start_B1 Williamson Ether Synthesis Start_B2 Ethyl Acetoacetate Intermediate_B->Start_B2 Williamson Ether Synthesis

Figure 1: Retrosynthetic analysis of this compound.

Protocol 1: Synthesis via Microwave-Assisted Perkin Rearrangement

This modern approach offers significantly reduced reaction times and high yields compared to traditional methods.[4] The core of this synthesis is the base-catalyzed ring contraction of a 3-bromocoumarin intermediate.

Scientific Principle

The Perkin rearrangement is initiated by the hydroxide-mediated cleavage of the coumarin's lactone ring. The resulting phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the bromide and forming the five-membered furan ring through a recyclization process.[4][5] Microwave irradiation accelerates the reaction by efficiently transferring energy to the polar solvent and reactants, dramatically shortening the required heating time from hours to minutes.

Starting Material Preparation: 6-Chloro-4-methyl-3-bromocoumarin

This key intermediate is typically synthesized in two steps from commercially available starting materials.

  • Step 1: Pechmann Condensation to form 6-Chloro-4-methylcoumarin. This reaction condenses 4-chlorophenol with ethyl acetoacetate under acidic conditions.

  • Step 2: Regioselective Bromination. The synthesized coumarin is then brominated at the C3 position using N-bromosuccinimide (NBS).[4]

Detailed Experimental Protocol

Materials & Reagents:

  • 6-Chloro-4-methyl-3-bromocoumarin

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Microwave Synthesis Reactor

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vessel, add 6-chloro-4-methyl-3-bromocoumarin (e.g., 0.20 g, ~0.7 mmol).

  • Reagent Addition: Add 5 mL of absolute ethanol, followed by sodium hydroxide (3 equivalents, e.g., 0.084 g, ~2.1 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5 minutes at a constant power of 300W, with a target temperature of 80°C.[4]

    • Scientist's Note: The use of a sealed vessel is crucial to maintain pressure and prevent the solvent from boiling off, allowing the temperature to rise above its atmospheric boiling point safely.

  • Workup - Concentration: After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification & Precipitation: Dissolve the resulting crude solid in a minimum volume of water (~10-15 mL). While stirring, acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl.

    • Rationale: The product exists as a sodium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the final product, this compound, insoluble in the aqueous medium, causing it to precipitate.

  • Isolation: Collect the off-white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Synthesis via Intramolecular Cyclization

This robust and scalable method relies on the acid-catalyzed cyclization of an ethyl 2-(4-chlorophenoxy)acetoacetate intermediate. This route is particularly valuable for larger-scale preparations where microwave synthesis may be less practical.

Scientific Principle

The synthesis proceeds in two main stages. First, a Williamson ether synthesis is used to couple 4-chlorophenol with a derivative of ethyl acetoacetate to form the key acyclic precursor. Second, this precursor is treated with a strong acid, such as concentrated sulfuric acid. The acid protonates a carbonyl group, activating the molecule for an intramolecular electrophilic attack of the electron-rich aromatic ring, leading to cyclization and dehydration to form the benzofuran ring system.[6]

Starting Material Preparation: Ethyl 2-(4-chlorophenoxy)acetoacetate

This intermediate is prepared by the reaction of 4-chlorophenol with ethyl 2-chloroacetoacetate or a similar electrophile in the presence of a base like potassium carbonate.

Detailed Experimental Protocol

Materials & Reagents:

  • Ethyl 2-(4-chlorophenoxy)acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethanol

  • Potassium Hydroxide (KOH)

Procedure:

Step A: Cyclization to Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate [6]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 240 mL) to 0°C in an ice-salt bath.

  • Reagent Addition: Add ethyl 2-(4-chlorophenoxy)acetoacetate (e.g., 90.3 g, 0.35 mol) dropwise to the stirred, cold sulfuric acid, ensuring the temperature remains at 0°C.

    • Rationale: The dropwise addition at low temperature is critical to control the highly exothermic reaction and prevent charring or the formation of sulfonated byproducts.

  • Reaction: Stir the resulting suspension at 0°C for 3.5 hours.

  • Workup - Quenching: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Workup - Extraction: Extract the aqueous mixture with toluene (3 x 150 mL). Combine the organic phases and wash sequentially with 5% sodium bicarbonate solution and water.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester. This can be further purified by recrystallization from cyclohexane.[6]

Step B: Saponification to this compound [7]

  • Reaction Setup: Dissolve the ethyl ester from Step A in ethanol (e.g., 80 mL) in a round-bottom flask and cool the mixture to 10°C.

  • Hydrolysis: Prepare a solution of KOH (2 equivalents) in water and add it dropwise to the cooled ethanol solution. After the addition, heat the mixture to reflux for 2-3 hours.

  • Workup: Remove the excess ethanol under reduced pressure. The resulting solid is the potassium salt of the target acid.

  • Acidification: Redissolve the salt in water and acidify with HCl to precipitate the final carboxylic acid product, which can then be isolated by filtration as described in Protocol 1.

Summary and Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision based on multiple practical and chemical factors.

FeatureProtocol 1: Perkin RearrangementProtocol 2: Intramolecular Cyclization
Key Reaction Microwave-assisted ring contractionAcid-catalyzed intramolecular cyclization
Starting Materials 4-Chlorophenol, Ethyl Acetoacetate, NBS4-Chlorophenol, Ethyl Acetoacetate derivative
Key Reagents NaOH, Microwave ReactorConcentrated H₂SO₄, KOH
Reaction Time Very Fast (minutes)Slow (hours)
Scale Ideal for lab-scale, rapid synthesisHighly scalable for pilot and industrial production
Yield Generally very high (>95%)[4]Good to high (65% for cyclization reported)[6]
Safety Concerns High pressure/temperature in sealed vesselHandling large volumes of conc. sulfuric acid

graph G {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Common Starting Materials\n(4-Chlorophenol,\nEthyl Acetoacetate)", pos="0,3!", fillcolor="#FBBC05"]; P1_Int1 [label="Step 1: Form Coumarin", pos="-2,2!", fillcolor="#FCE8E6", fontcolor="#202124"]; P1_Int2 [label="Step 2: Brominate Coumarin", pos="-2,1!", fillcolor="#FCE8E6", fontcolor="#202124"]; P1_Final [label="Step 3: Perkin Rearrangement\n(Microwave, 5 min)", pos="-2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

P2_Int1 [label="Step 1: Form Phenoxyacetoacetate", pos="2,2!", fillcolor="#E6F4EA", fontcolor="#202124"]; P2_Final [label="Step 2: Cyclize (H₂SO₄, 3.5h)", pos="2,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; P2_Hydrolysis [label="Step 3: Hydrolyze Ester", pos="2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

Target [label="Final Product", pos="0,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> P1_Int1 [label="Pechmann"]; P1_Int1 -> P1_Int2; P1_Int2 -> P1_Final; P1_Final -> Target;

Start -> P2_Int1 [label="Etherification"]; P2_Int1 -> P2_Final; P2_Final -> P2_Hydrolysis; P2_Hydrolysis -> Target; }

Figure 2: Comparative workflow for the synthesis of the target molecule.

Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Chemical Formula: C₁₀H₇ClO₃[8]

  • Molecular Weight: 210.61 g/mol [8]

  • ¹H NMR: Expected signals would include a singlet for the 3-methyl group, aromatic protons, and a broad singlet for the carboxylic acid proton. The specific shifts and coupling patterns of the aromatic protons would confirm the 5-chloro substitution pattern.[4]

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. (n.d.). Chemistry & Chemical Technology. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2021). Molecules. [Link]

  • Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. (n.d.). PrepChem.com. [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Tetrahedron Letters. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012). ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (2016).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). Catalysts. [Link]

  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). Scribd. [Link]

  • 5-chloro-2-hydroxybenzaldehyde. (n.d.). ChemSynthesis. [Link]

  • Perkin rearrangement. (n.d.). Wikipedia. [Link]

Sources

Application Notes and Protocols: In Vitro Antimicrobial Assay of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural and synthetic products, exhibiting a wide array of pharmacological activities.[1][2] Their diverse biological functions include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The structural motif of a benzene ring fused to a furan ring provides a versatile scaffold for medicinal chemistry, allowing for modifications that can tune its biological efficacy.[2] Specifically, halogenated benzofurans have demonstrated notable biological activities, with some showing potent antimicrobial effects against a range of pathogens.[5]

This document provides a detailed guide for conducting in vitro antimicrobial assays of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid , a compound of interest for its potential antimicrobial properties. These protocols are designed for researchers, scientists, and drug development professionals to reliably assess the compound's efficacy against a panel of clinically relevant bacteria and fungi. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and comparable data.[6][7]

The primary objectives of these assays are to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal or Fungicidal Concentration (MBC/MFC) of the test compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.[8][9][10]

Core Principles and Experimental Rationale

The choice of antimicrobial susceptibility testing (AST) method is critical for obtaining accurate and meaningful results.[11] For the initial screening and quantitative assessment of a novel compound like this compound, the broth microdilution method is highly recommended.[12][13] This technique is considered a gold standard for determining MIC values and offers several advantages, including the ability to test multiple concentrations simultaneously, conservation of reagents, and the potential for automation.[12][14]

Following the determination of the MIC, the assay can be extended to determine the MBC or MFC. This is achieved by subculturing aliquots from the wells of the microtiter plate that show no visible growth onto a solid, antibiotic-free medium.[9][10] The MBC/MFC provides crucial information on whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9][15]

For a qualitative assessment of antimicrobial activity, the agar disk diffusion method (Kirby-Bauer test) can also be employed.[16][17] This method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the test microorganism. The diffusion of the compound into the agar creates a concentration gradient, resulting in a zone of inhibition where microbial growth is prevented.[18][19] The size of this zone provides a qualitative measure of the compound's antimicrobial potency.

Experimental Workflow Overview

The overall process for evaluating the antimicrobial activity of this compound is depicted in the workflow diagram below.

Antimicrobial Assay Workflow Workflow for In Vitro Antimicrobial Assay cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare Media and Reagents prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Inoculum prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plates (18-24h, 35-37°C) inoculation->incubation_mic read_mic Read and Record MIC incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates (18-24h) subculture->incubation_mbc count_colonies Count Colonies and Determine MBC/MFC incubation_mbc->count_colonies analyze_data Analyze and Interpret Results count_colonies->analyze_data

Caption: Overall workflow for the in vitro antimicrobial assay.

Detailed Protocols

PART 1: Preparation of Reagents and Microbial Inoculum
1.1. Preparation of this compound Stock Solution

The solubility of the test compound is a critical factor. Benzofuran derivatives can be hydrophobic, potentially leading to precipitation in aqueous media.[20] Therefore, an appropriate solvent must be chosen.

  • Solvent Selection : Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays. However, it is essential to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect microbial growth (typically ≤1% v/v).

  • Stock Solution Preparation :

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C until use.

1.2. Media and Reagents
  • Broth Medium : Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[18] For fungi, RPMI-1640 with L-glutamine and buffered with MOPS is recommended.

  • Agar Medium : Mueller-Hinton Agar (MHA) is used for the disk diffusion assay and for subculturing to determine the MBC.[18] For fungi, Sabouraud Dextrose Agar (SDA) is appropriate.

  • Saline Solution : Prepare a sterile 0.85% (w/v) NaCl solution for inoculum preparation.

  • McFarland Turbidity Standard : A 0.5 McFarland standard is crucial for standardizing the inoculum density to approximately 1.5 x 10⁸ CFU/mL.[15]

1.3. Preparation of Microbial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or with a spectrophotometer.

  • Within 15 minutes of standardization, dilute this suspension to the final required inoculum density for the specific assay.[21][22]

PART 2: Broth Microdilution Assay for MIC Determination

This protocol is based on the CLSI M07 standard for bacteria.[7]

  • Plate Setup :

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (prepared by diluting the stock solution in CAMHB).

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Serial Dilution :

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 10.

    • Discard the final 50 µL from well 10. This will result in a range of concentrations of the test compound in wells 1 through 10.

  • Inoculation :

    • Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

  • Incubation :

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]

  • Reading the MIC :

    • After incubation, visually inspect the wells for turbidity (an indicator of microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Caption: Visual representation of MIC determination.

PART 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Subculturing :

    • From the wells that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread each aliquot onto a separate, appropriately labeled MHA or SDA plate.[9]

  • Incubation :

    • Incubate the plates under the same conditions as the initial culture (e.g., 35-37°C for 18-24 hours).

  • Determining MBC/MFC :

    • After incubation, count the number of colonies on each plate.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[10][23]

PART 4: Agar Disk Diffusion Assay (Qualitative)

This protocol is based on the CLSI M02 standard.[7]

  • Plate Preparation :

    • Use standard MHA plates with a uniform depth of 4 mm.[24]

    • Allow the plates to dry before inoculation.

  • Inoculation :

    • Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[16]

    • Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[17]

  • Disk Application :

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known amount of this compound.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[18]

    • Place a solvent control disk (impregnated with DMSO only) on the plate as well.

  • Incubation :

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation :

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.[24]

    • The results are interpreted qualitatively, where a larger zone of inhibition suggests greater antimicrobial activity.

Data Presentation

Quantitative data from the MIC and MBC/MFC assays should be summarized in a clear and concise table.

MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus2921316322Bactericidal
Escherichia coli2592264>256>4Bacteriostatic
Pseudomonas aeruginosa27853128>256>2Bacteriostatic
Candida albicans9002832642Fungicidal
(Positive Control)-(Varies)(Varies)(Varies)(Varies)

Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Quality Control and Trustworthiness

To ensure the validity and reliability of the results, the following quality control measures are essential:

  • Reference Strains : Always include well-characterized reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) with known susceptibility profiles for the control antibiotic.[8]

  • Positive Control : A standard antibiotic with a known mechanism of action (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) should be run in parallel with the test compound.

  • Negative Controls : The growth control (inoculum in broth without the compound) must show adequate growth, and the sterility control (broth only) must remain clear.[8]

  • Standardization : Strict adherence to standardized protocols, particularly regarding inoculum density and incubation conditions, is paramount for reproducibility.[11][25]

By implementing these self-validating systems, the trustworthiness of the experimental data is significantly enhanced.

References

  • Microbe Online. (2013-11-15). Broth Dilution Method for MIC Determination. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]

  • Protocols.io. (2023-06-14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • INTECHOPEN. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • American Society for Microbiology. (2009-12-08). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Pure. (2018-02-01). In vitro antimicrobial susceptibility testing methods. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Taylor & Francis. Minimum bactericidal concentration – Knowledge and References. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • Microbe Notes. (2022-05-18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • National Center for Biotechnology Information (NCBI). Antimicrobial Susceptibility Testing - StatPearls. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • INTEGRA Biosciences. (2021-08-13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information (NCBI). New Benzofuran Derivatives as an Antioxidant Agent. [Link]

  • Royal Society of Chemistry (RSC). (2015-10-27). Benzofuran: an emerging scaffold for antimicrobial agents. [Link]

  • ResearchGate. In vitro assay of benzofuran derivatives 3. [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • International Journal of Scientific Development and Research (IJSDR). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • ResearchGate. Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. [Link]

  • The Pharma Innovation. (2016-09-28). Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

Sources

Application Note: A Validated Protocol for Assessing the In Vitro Cytotoxicity of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for determining the in vitro cytotoxic activity of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 1134-00-5)[1][2][3]. Benzofuran derivatives represent a promising class of heterocyclic compounds with significant potential in anticancer research due to their structural versatility and diverse biological activities.[4][5][6] This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a robust and widely accepted method for assessing cell metabolic activity as an indicator of viability.[7][8] We provide step-by-step instructions for researchers, scientists, and drug development professionals, covering cell line selection and maintenance, preparation of the test compound, detailed assay procedures, and rigorous data analysis for the determination of the half-maximal inhibitory concentration (IC50) value. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including significant anticancer activity.[5][9] Studies have shown that modifications to the benzofuran ring, such as halogenation, can enhance cytotoxic effects against various cancer cell lines.[9][10] The compound of interest, this compound, possesses both a chloro- substitution and a carboxylic acid moiety, features that warrant a thorough investigation of its cytotoxic potential.

The primary goal of cancer therapy is to induce the death of malignant cells with minimal harm to normal tissues.[11] A key mechanism for achieving this is the induction of apoptosis, or programmed cell death, a tightly regulated process often dysregulated in cancer.[12][13][14] Many effective anticancer agents exert their effects by triggering apoptotic signaling cascades.[11][15] Therefore, the initial screening of a novel compound like this compound for general cytotoxicity is a critical first step in the drug discovery pipeline.

This guide focuses on the MTT assay, a reliable method for preliminary cytotoxicity screening. The assay's principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][16] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

Pre-Experimental Preparations

Cell Line Selection and Maintenance

The choice of cell lines is critical for obtaining meaningful data. For a broad initial screening, it is recommended to use a panel of cell lines representing different cancer types. The National Cancer Institute's NCI-60 panel is an excellent, well-characterized resource for this purpose, representing cancers of the lung, colon, breast, ovary, leukemia, and more.[17][18][19]

  • Recommended Starter Panel:

    • MCF-7: Human breast adenocarcinoma (adherent)

    • A549: Human lung carcinoma (adherent)

    • HeLa: Human cervical adenocarcinoma (adherent)

    • K562: Human chronic myelogenous leukemia (suspension)

  • Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures must be maintained in a humidified incubator at 37°C with 5% CO2.

  • Trustworthiness Pillar: It is crucial to use cells with a low passage number and to regularly test for mycoplasma contamination to ensure experimental consistency and validity.

Preparation of Test Compound

Proper handling and solubilization of the test compound are paramount for accurate results.

  • Compound: this compound (Molecular Weight: 210.61 g/mol )[1][2][3].

  • Solvent: Due to the likely hydrophobic nature of the benzofuran ring, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Solution Preparation (e.g., 20 mM):

    • Weigh out 2.11 mg of this compound.

    • Dissolve in 500 µL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before use. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials and Reagents
  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen-Strep)

  • This compound stock solution (20 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8] Filter sterilize and store at 4°C, protected from light.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells during their exponential growth phase using trypsin (for adherent cells).

    • Perform a cell count (e.g., using a hemocytometer or automated cell counter) and determine cell viability (should be >95%).

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well). This must be optimized for each cell line.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • After 24 hours, observe the cells under a microscope to confirm attachment and healthy morphology.

    • Prepare serial dilutions of the test compound in complete culture medium. A typical concentration range for a novel compound would be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Controls are essential for data validation:

      • Untreated Control: Wells with cells treated only with complete medium.

      • Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Blank Control: Wells containing only medium (no cells) to measure background absorbance.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of the test compound or controls.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours). A 48-hour incubation is a common starting point.

  • MTT Assay and Absorbance Reading:

    • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[20]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of the Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][16]

Data Analysis and Interpretation

Calculation of Cell Viability

The raw absorbance data must be processed to determine the percentage of cell viability for each concentration.

  • Subtract Background: Average the absorbance of the blank control wells and subtract this value from all other readings.

  • Normalize to Control: The vehicle control represents 100% cell viability. Calculate the percentage of viability for each treated well using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell viability by 50%. It is the most common metric for cytotoxicity.

  • Plot Data: Create a dose-response curve by plotting the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) model.[21][22][23]

  • Calculate IC50: The software will calculate the IC50 value from the fitted curve. This provides a quantitative measure of the compound's potency.[24][25]

Data Presentation

Summarize the calculated IC50 values in a clear, structured table for easy comparison across different cell lines and time points.

Cell LineIncubation Time (h)IC50 (µM) ± SD
MCF-748[Experimental Value]
A54948[Experimental Value]
HeLa48[Experimental Value]
K56248[Experimental Value]

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Maintenance (e.g., MCF-7, A549) seed_cells Seed Cells in 96-Well Plate (5,000-10,000 cells/well) cell_culture->seed_cells compound_prep Prepare Compound Stock (20 mM in DMSO) treat_cells Treat with Serial Dilutions of This compound compound_prep->treat_cells incubate_24h Incubate 24h (Allow Attachment) seed_cells->incubate_24h incubate_24h->treat_cells incubate_48h Incubate 48h (Exposure Period) treat_cells->incubate_48h add_mtt Add MTT Reagent (Incubate 2-4h) incubate_48h->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50 Apoptosis_Pathway compound 5-Chloro-3-methyl- 1-benzofuran-2-carboxylic acid stress Cellular Stress Signal (e.g., Target Protein Inhibition) compound->stress Induces bcl2_family Modulation of Bcl-2 Family (↑ Bax / ↓ Bcl-2) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 Cleaves & Activates apoptosis Apoptosis (Cell Death) casp3->apoptosis Executes

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by the test compound.

Alternative and Confirmatory Assays

To validate the results obtained from the MTT assay and to gain deeper mechanistic insights, employing orthogonal assays is highly recommended.

  • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein content, making it independent of mitochondrial activity. [26][27][28][29]It is an excellent confirmatory method.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. [30][31][32]It is a direct measure of cell lysis and necrosis.

Conclusion

This application note provides a robust and validated framework for the initial cytotoxic evaluation of this compound. By following the detailed protocols for cell culture, compound preparation, MTT assay execution, and data analysis, researchers can reliably determine the IC50 value of this novel compound across various cancer cell lines. The inclusion of proper controls, orthogonal assay validation, and careful data interpretation will ensure the generation of high-quality, reproducible data, forming a solid foundation for further preclinical development.

References

  • The role of apoptosis in cancer cell survival and therapeutic outcome. (n.d.). Google Scholar.
  • NCI-60. (2023, December 29). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging, 8(4), 603–619. [Link]

  • Role of Apoptosis in Cancer Treatment. (n.d.). Walsh Medical Media. Retrieved January 13, 2026, from [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10–21. [Link]

  • O'Brien, J. (2016, November 5). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Retrieved January 13, 2026, from [Link]

  • Tian, X., & Wang, J. (2024). Targeting apoptotic pathways for cancer therapy. Journal of Clinical Investigation, 134(14), e179570. [Link]

  • Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. (n.d.). Koreascience. Retrieved January 13, 2026, from [Link]

  • Williams, G. T. (2001). Apoptosis in the development and treatment of cancer. Carcinogenesis, 22(9), 1535–1539. [Link]

  • SRB assay for measuring target cell killing V.1. (2023, May 24). Protocols.io. Retrieved January 13, 2026, from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 13, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024, September 17). PhotonPharma. Retrieved January 13, 2026, from [Link]

  • Reinhold, W. C., Varma, S., Sousa, F. G., Sunshine, M., Abaan, O. D., & Pommier, Y. (2014). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Clinical Cancer Research, 20(11), 2842–2852. [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved January 13, 2026, from [Link]

  • Caspase signaling pathway: Significance and symbolism. (2024, June 22). Scinapse. Retrieved January 13, 2026, from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • Caspase‐activation pathways in apoptosis and immunity. (2003). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Anshori, M. M., Al-Majid, A. M., & Barakat, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

  • NCI-60 Human Tumor Cell Line Screen. (2024, August 25). Division of Cancer Treatment and Diagnosis. Retrieved January 13, 2026, from [Link]

  • Kaczor, A. A., Płaziński, W., & Matosiuk, D. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences, 20(8), 1899. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2023, August 1). PMC. Retrieved January 13, 2026, from [Link]

  • Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved January 13, 2026, from [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Interchim. Retrieved January 13, 2026, from [Link]

  • How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved January 13, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 13, 2026, from [Link]

  • How to compute EC50 C50 in Dose Response fitting. (2022, December 21). OriginLab. Retrieved January 13, 2026, from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2024, August 22). YouTube. Retrieved January 13, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 13, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). Appchem. Retrieved January 13, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] Specifically, 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (1) is a key starting material for the synthesis of novel therapeutic agents. The strategic modification of this core structure allows for a systematic investigation of the structure-activity relationship (SAR), providing crucial insights into the molecular interactions with biological targets and guiding the optimization of lead compounds.[1][4][6]

This application note provides a comprehensive guide for the derivatization of this compound to generate a focused library of compounds for SAR studies. We will delve into the rationale behind the selection of derivatization points, detailed synthetic protocols for key analog classes, and the necessary analytical techniques for their characterization.

Strategic Rationale for Derivatization

The core structure of this compound offers several points for chemical modification to probe the SAR. The primary focus of derivatization is typically the carboxylic acid group at the C-2 position, as its modification can significantly impact physicochemical properties such as acidity, lipophilicity, and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.[7][8][9]

Key Derivatization Strategies at the C-2 Position:
  • Amide Formation: Conversion of the carboxylic acid to a diverse range of primary, secondary, and tertiary amides allows for the exploration of hydrogen bond donor and acceptor patterns and the introduction of various steric and electronic features. Amide coupling is a robust and versatile reaction in medicinal chemistry.[10][11]

  • Esterification: The synthesis of esters can modulate lipophilicity and metabolic stability. Esters can also act as prodrugs, which may improve oral bioavailability.

  • Hydrazide Synthesis: Carboxylic acid hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and can also exhibit biological activity themselves.[12][13][14][15][16]

  • Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres, such as tetrazoles or acyl sulfonamides, can improve metabolic stability and cell permeability while maintaining the key interactions with the biological target.[7][8][9][17][18]

The following diagram illustrates the primary derivatization pathways for this compound.

G cluster_derivatives C-2 Position Derivatives This compound This compound Amides Amides This compound->Amides Amine, Coupling Agent Esters Esters This compound->Esters Alcohol, Acid Catalyst Hydrazides Hydrazides This compound->Hydrazides Hydrazine, Coupling Agent Bioisosteres Bioisosteres This compound->Bioisosteres Multi-step Synthesis

Caption: Derivatization strategies for SAR studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key derivatives of this compound.

Protocol 1: General Procedure for Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for the synthesis of amides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.

Protocol 2: General Procedure for Esterification

This protocol outlines a standard Fischer esterification method.

Materials:

  • This compound

  • Desired alcohol (as solvent or in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carbohydrazide

This protocol details the conversion of the carboxylic acid to its corresponding hydrazide.[14][16]

Materials:

  • This compound

  • Thionyl chloride (2.0 eq)

  • Anhydrous Toluene

  • Hydrazine hydrate (excess)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq). Reflux the mixture for 2 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Hydrazide Formation: Dissolve the crude acid chloride in anhydrous THF and add this solution dropwise to a stirred solution of excess hydrazine hydrate in THF at 0 °C.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Remove the solvent under reduced pressure. Add cold water to the residue to precipitate the solid product.

  • Filter the solid, wash with cold water, and dry to afford the 5-Chloro-3-methyl-1-benzofuran-2-carbohydrazide. Recrystallization from ethanol can be performed for further purification if needed.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

The following workflow outlines the process from synthesis to biological evaluation.

SAR_Workflow Start This compound Synthesis Derivatization (Amides, Esters, etc.) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Analysis (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening Characterization->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for SAR-driven drug discovery.

Data Presentation: Hypothetical Characterization Data

The following table summarizes hypothetical characterization data for a small library of synthesized derivatives.

Compound IDR GroupYield (%)Purity (HPLC, %)[M+H]⁺ (m/z)
2a -NH-CH₂CH₃85>98238.06
2b -NH-benzyl78>99300.08
2c -NH-phenyl82>98286.06
3a -O-CH₃92>99225.03
3b -O-CH₂CH₃90>99239.05
4 -NHNH₂75>97225.03

Conclusion

The derivatization of this compound is a crucial step in the exploration of its therapeutic potential. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of amides, esters, and hydrazides. The systematic application of these methods, coupled with thorough analytical characterization and biological evaluation, will enable researchers to elucidate the structure-activity relationships of this promising scaffold and accelerate the development of novel drug candidates.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Rossi, D., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 27(9), 1757-1762. [Link]

  • El-Sayed, M. A., & El-Emam, A. A. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 14(13), 945-959. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Rossi, D., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • Wang, Y., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 5(6), 743-750. [Link]

  • Wang, Y., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. PubMed. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Unknown. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. World Journal of Pharmaceutical Research. [Link]

  • Chen, Y., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. PubMed. [Link]

  • da Silva, W. R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 749. [Link]

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28040-28061. [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

  • Piro, G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2871. [Link]

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]

  • Yuan, T., et al. (2026). Characterization of benzofuran derivatives: Crystal structure, DFT analysis and antitumor activity. Journal of Molecular Structure, 144255. [Link]

  • Suryawanshi, V. S. (2024). (PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. [Link]

  • Unknown. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

  • Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • ResearchGate. (2025). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of a diverse range of benzofuran-2-carboxylic acids, esters,... [Link]

  • Kwiecień, H., & Sadowski, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the essential analytical methods for the structural elucidation, identity confirmation, and purity assessment of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, a key heterocyclic building block in synthetic and medicinal chemistry.

Introduction: The Importance of Rigorous Characterization

This compound is a member of the benzofuran class of heterocyclic compounds. Benzofuran motifs are prevalent in numerous natural products and synthetically developed molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] As a substituted benzofuran, this compound serves as a critical intermediate for the synthesis of more complex and potentially pharmacologically active agents.[2]

Given its role as a foundational precursor, verifying the absolute identity, structural integrity, and purity of this compound is paramount. An impurity or structural misidentification at this stage can compromise the entire synthetic pathway, leading to failed reactions, impure final products, and misinterpreted biological data. This guide outlines a multi-technique analytical workflow designed to provide a comprehensive and unambiguous characterization of this molecule.

Physicochemical Properties

A foundational step in any analytical protocol is to understand the basic physicochemical properties of the analyte. These data are crucial for sample preparation, method development, and data interpretation.

PropertyValueSource
CAS Number 1134-00-5[3]
Molecular Formula C₁₀H₇ClO₃[3][4]
Molecular Weight 210.61 g/mol [3][4]
IUPAC Name This compound
Canonical SMILES CC1=C(C(=O)O)OC2=C1C=C(C=C2)Cl[5]
InChI Key QEYMIQBZTUQKAC-UHFFFAOYSA-N[4]

Chromatographic Analysis for Purity Assessment: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For carboxylic acids, a reverse-phase method is typically employed, which separates compounds based on their hydrophobicity.[6][7]

Causality Behind Experimental Choices:

  • Reverse-Phase (C18) Column: The nonpolar stationary phase (C18) effectively retains the relatively nonpolar benzofuran structure.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, uncharged species interacts with the column. This leads to sharper, more symmetrical peaks and reproducible retention times.[8]

  • UV Detection: The benzofuran ring system contains a strong chromophore, making it highly responsive to UV detection for sensitive quantification.

Protocol: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold for 2 min, return to 50% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm and 280 nm
  • Data Interpretation:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with minimal secondary peaks.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in ACN/H2O A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: HPLC Purity Analysis Workflow.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure. A combination of Mass Spectrometry, NMR, and IR spectroscopy provides orthogonal data to build a complete structural picture.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.[9]

Trustworthiness: The presence of a chlorine atom provides a self-validating feature. The natural abundance of ³⁵Cl and ³⁷Cl isotopes is approximately 3:1. Therefore, any ion containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by 2 m/z units with an intensity ratio of roughly 3:1, confirming the presence of chlorine.[10]

Protocol: LC-MS Analysis
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal. The carboxylic acid is readily deprotonated to form the [M-H]⁻ ion, providing a strong signal for the molecular ion.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Ionization Source ESI (Negative Ion Mode)
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution
Scan Range 50 - 500 m/z
Capillary Voltage -3.5 kV
Drying Gas Nitrogen at 300 °C
  • Expected Data:

IonDescriptionCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected Ratio
[M-H]⁻ Molecular Ion208.99210.99~3:1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.

Expertise & Experience: The choice of solvent is crucial. DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is typically observable as a broad singlet, whereas in solvents like D₂O, it would exchange and become invisible.[11]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Data (in DMSO-d₆):

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
-COOHbroad singlet12.0 - 13.0Acidic proton, exchangeable.[11]
Aromatic (3H)multiplet7.0 - 8.0Protons on the benzofuran ring.
-CH₃singlet~2.5Methyl group attached to the furan ring.[12]
  • Expected ¹³C NMR Data (in DMSO-d₆):

CarbonApprox. Chemical Shift (δ, ppm)Rationale
-C =O160 - 170Carboxylic acid carbonyl carbon.[13]
Aromatic/Olefinic110 - 1558 distinct signals for the benzofuran ring carbons.
-C H₃10 - 20Methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

Causality Behind Experimental Choices: The carboxylic acid functional group has two very distinct and strong vibrational modes: the broad O-H stretch and the sharp C=O stretch. The benzofuran ring also has characteristic absorptions. This makes FTIR an excellent first-pass technique for confirming that the key functional groups are present.[14][15]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
O-H (acid)Stretch2500 - 3300Very broad
C-H (aromatic)Stretch3000 - 3100Sharp, medium
C-H (methyl)Stretch2850 - 2960Sharp, medium
C=O (acid)Stretch1680 - 1710Strong, sharp[12]
C=C (aromatic)Stretch1450 - 1600Medium to strong
C-O (ether)Stretch1000 - 1300Strong
C-ClStretch600 - 800Medium to strong[16]

Elemental Analysis

Elemental analysis provides the mass percentages of carbon, hydrogen, and chlorine in the molecule. This technique is fundamental for confirming the empirical formula, which can then be compared to the molecular formula determined by mass spectrometry.

Trustworthiness: This method serves as an independent validation of the compound's elemental composition. A close match between the experimentally determined percentages and the theoretical values for C₁₀H₇ClO₃ provides strong evidence for the compound's identity and high purity.[17]

Protocol: Combustion and Halogen Analysis
  • Methodology: The sample is subjected to high-temperature combustion. Carbon and hydrogen are converted to CO₂ and H₂O, which are quantified. Chlorine is typically determined by methods such as titration after combustion.[18]

  • Expected vs. Theoretical Composition:

ElementTheoretical Mass %
Carbon (C)57.03%
Hydrogen (H)3.35%
Chlorine (Cl)16.83%
Oxygen (O)22.79%

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal methods, where each result corroborates the others.

Caption: Integrated workflow for comprehensive characterization.

Conclusion

The analytical characterization of this compound requires a systematic and multi-faceted approach. By combining chromatographic techniques for purity assessment with a suite of spectroscopic methods (MS, NMR, FTIR) for structural elucidation and elemental analysis for formula confirmation, researchers can establish the identity, purity, and integrity of this valuable chemical intermediate with a high degree of confidence. Following these detailed protocols will ensure data quality and support the successful advancement of research and development projects.

References

  • Patel, N. B., & Patel, J. C. (2012). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Chemistry, 2013, 1-6. [Link]

  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. [Link]

  • ResearchGate. (n.d.). Determination of Halogens in Organic Compounds. [Link]

  • Lassaigne, J. L. (n.d.). Element analysis. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & Hammad, A. M. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2021(4), M1283. [Link]

  • Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(7), 2289–2292. [Link]

  • ResearchGate. (n.d.). FTIR of 4-(2-aminopropyl)benzofuran 1. (a) slow crystallization, (b) fast evaporation. [Link]

  • Baker, R. H., & Barkenbus, C. (1936). Detection of the elements in organic compounds. Industrial & Engineering Chemistry Analytical Edition, 8(2), 143–143. [Link]

  • Bake, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

  • Kumar, G. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-773. [Link]

  • Rawat, P. S., & Kumar, P. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 455-475. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Nawrot, E., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 801-817. [Link]

  • LibreTexts Chemistry. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Seo, P. J., et al. (2011). 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2805. [Link]

  • ResearchGate. (n.d.). 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. [Link]

  • Shimadzu. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • SIELC Technologies. (2018). 5-Chloro-2-methyl-3(2H)-isothiazolone. [Link]

  • PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 5-Chloro-1-benzofuran-2-carboxylic acid. [Link]

  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3738. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • NIST. (n.d.). Benzofuran, 2-methyl-. [Link]

Sources

High-Sensitivity HPLC-MS Analysis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid: A Robust Method for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making them common scaffolds in drug discovery and development.[1][2] The accurate quantification and characterization of synthetic intermediates like this compound are critical for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).[3][4] This protocol employs reversed-phase chromatography for optimal separation and negative mode electrospray ionization for highly selective and sensitive detection, making it suitable for applications ranging from reaction monitoring to impurity profiling.

Introduction and Analytical Rationale

This compound (CAS: 1134-00-5, Formula: C₁₀H₇ClO₃, MW: 210.61 g/mol ) is a key intermediate in organic synthesis, particularly within pharmaceutical research where the benzofuran core is explored for its therapeutic potential.[5][6][7] The development of new chemical entities requires analytical methods that can provide certainty in identity, purity, and concentration.[8][9] HPLC coupled with mass spectrometry (LC-MS) is an indispensable tool in this field due to its unparalleled sensitivity and selectivity.[4]

The Causality Behind Our Approach:

  • Chromatographic Separation: The target analyte is a carboxylic acid. The retention and peak shape of such compounds in reversed-phase HPLC are highly dependent on the mobile phase pH.[10][11] By maintaining an acidic mobile phase (pH well below the analyte's pKa), we suppress the ionization of the carboxylic acid group.[12] This renders the molecule more neutral and hydrophobic, promoting strong, reproducible interaction with the nonpolar C18 stationary phase and yielding sharp, symmetrical peaks.[11][12]

  • Mass Spectrometric Detection: The carboxylic acid functional group is readily deprotonated. This chemical property makes it an ideal candidate for Electrospray Ionization (ESI) in negative ion mode.[13][14] In the ESI source, the analyte will efficiently form the [M-H]⁻ ion, which can be detected with very high sensitivity.[15] For quantitative applications, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific fragmentation pathway, minimizing interference from complex sample matrices.[4][16]

Experimental Methodology

  • Analytical Standard: this compound (Purity ≥97%)

  • Solvents: HPLC or LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure Water.

  • Mobile Phase Additive: Formic acid (FA), LC-MS grade.

  • Sample Diluent: 50:50 Acetonitrile/Water mixture.

A standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.[1]

The following tables summarize the optimized parameters for the HPLC-MS/MS system.

Table 1: HPLC Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B in 5 min; Hold at 95% B for 1 min; Re-equilibrate at 30% B for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Table 2: Mass Spectrometer Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Analyzer Quadrupole[17][18][19]
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition Quantifier: m/z 209.0 -> 165.0; Qualifier: m/z 211.0 -> 167.0 (for ³⁷Cl isotope)
Collision Energy 15 eV

| Dwell Time | 100 ms |

Note: The exact m/z is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The [M-H]⁻ ion for C₁₀H₆³⁵ClO₃⁻ is 209.00 g/mol . A key fragmentation is the loss of CO₂ (44 Da), resulting in a product ion of m/z 165.0.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution with the sample diluent (50:50 ACN/Water).

  • Sample Preparation: For a hypothetical reaction mixture, dilute an aliquot with the sample diluent to a final concentration estimated to be within the calibration range. Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.[1]

Workflow and Mechanistic Diagrams

The overall analytical process is visualized below, from sample preparation through data acquisition.

HPLC_MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample/Standard Weighing Dissolution Dissolution & Dilution (Methanol/Diluent) Sample->Dissolution Filtration Syringe Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC Injection & Reversed-Phase Separation Filtration->HPLC ESI ESI Source (Negative Ionization) HPLC->ESI MS Triple Quadrupole MS (MRM Detection) ESI->MS Data Data Acquisition & Quantification MS->Data

Caption: High-level workflow for the HPLC-MS analysis of the target analyte.

The following diagram illustrates the core chemical principles governing the separation and detection stages of the method.

Mechanism cluster_hplc HPLC Separation Principle cluster_ms MS Ionization Principle Analyte_H Analyte (Protonated) R-COOH C18 Nonpolar C18 Stationary Phase Analyte_H->C18 Hydrophobic Interaction (Retention) Analyte_Ion Analyte (Deprotonated) [M-H]⁻ / R-COO⁻ Analyte_H->Analyte_Ion Detection Detection by Mass Analyzer Analyte_Ion->Detection m/z Filtering

Caption: Mechanism of reversed-phase retention and negative mode ESI.

System Suitability and Data Analysis

To ensure the validity of the results, system suitability criteria must be established and met before analyzing samples.

  • Retention Time Precision: The relative standard deviation (RSD) of the retention time for six replicate injections should be ≤ 2.0%.

  • Peak Area Precision: The RSD of the peak area for six replicate injections should be ≤ 5.0%.

  • Peak Tailing Factor: The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Calibration Curve: The coefficient of determination (r²) for the calibration curve should be ≥ 0.995.

Quantification is performed by integrating the peak area of the MRM chromatogram and calculating the concentration using the linear regression equation derived from the calibration curve.

Conclusion

This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the analysis of this compound. The methodology is grounded in the fundamental principles of reversed-phase chromatography and electrospray ionization mass spectrometry.[14][20][21] By controlling mobile phase pH to optimize chromatographic behavior and leveraging the inherent chemical properties of the analyte for sensitive detection, this protocol provides a reliable tool for researchers and drug development professionals engaged in the synthesis and quality control of benzofuran-based pharmaceutical compounds.

References

  • Benchchem. Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Clarke, M. Analyzing Molecular Structure using Quantitative Mass Spectrometry. Longdom Publishing.
  • PubMed. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization.
  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.
  • Hiden Analytical. What Is Quadrupole Mass Spectrometry?.
  • ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.
  • CymitQuimica. This compound.
  • Hiden Analytical. Quadrupoles: How do they work?.
  • Hiden Analytical. How a Quadrupole Mass Spectrometer Works.
  • Longdom Publishing. The Precision and Potential of the Quadrupole Mass Spectrometer.
  • PubMed. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis.
  • Scribd. Reversed Phase Chromatography: Basic Principles.
  • ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study.
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?.
  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development.
  • European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Appchem. This compound | 1134-00-5.
  • ResearchGate. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • Chromatography Online. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?.
  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • Creative Proteomics. Reversed-Phase Chromatography Overview.
  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson.
  • Separation Science. Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Santa Cruz Biotechnology. This compound | CAS 1134-00-5.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Hawach Scientific. Reversed Phase Chromatography Principle.
  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development.
  • Semantic Scholar. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats..
  • ResearchGate. pH/Organic solvent double-gradient reversed-phase HPLC.
  • PubChem. 5-Chloro-1-benzofuran-2-carboxylic acid.
  • ChemicalBook. 1134-00-5(this compound) Product Description.
  • YouTube. Electrospray Ionization ESI | Mass Spectrometry (1.3).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Primary Synthetic Route

The most common and cost-effective pathway to this compound involves a two-step process:

  • O-Alkylation (Williamson Ether Synthesis): Formation of an ether intermediate by reacting 4-chlorophenol with an acetoacetic ester derivative.

  • Intramolecular Cyclization (Acid-Catalyzed): Ring closure of the ether intermediate to form the benzofuran core, followed by hydrolysis of the ester to the carboxylic acid.

This guide is structured to troubleshoot issues that may arise during these key stages.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Hydrolysis A 4-Chlorophenol D Intermediate: Ethyl 2-(4-chlorophenoxy)acetoacetate A->D B Ethyl 2-chloroacetoacetate B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D F 5-Chloro-3-methyl-1-benzofuran- 2-carboxylic acid ethyl ester D->F Dehydration/ Ring Closure E Acid Catalyst (e.g., H₂SO₄, PPA) E->F H Final Product: 5-Chloro-3-methyl-1-benzofuran- 2-carboxylic acid F->H G Hydrolysis (e.g., NaOH, then H⁺) G->H

Caption: General two-step workflow for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My O-alkylation (Step 1) yield is low, and TLC shows significant unreacted 4-chlorophenol. What's wrong?

Answer: This is a common issue often related to the choice of base, solvent, or reaction temperature.

  • Causality: The reaction is a nucleophilic substitution where the phenoxide ion attacks the electrophilic carbon of the acetoacetic ester derivative. Incomplete deprotonation of the phenol or side reactions can limit the yield.

  • Troubleshooting Steps:

    • Base Selection: Strong bases like NaOH or KOH can hydrolyze the ester group of your reactant and product. A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but generally won't cause significant ester hydrolysis.

    • Solvent Choice: A polar aprotic solvent like acetone or DMF (N,N-Dimethylformamide) is recommended. Acetone is excellent for dissolving K₂CO₃ and the reactants, facilitating the reaction.

    • Temperature and Reaction Time: The reaction is typically run at the reflux temperature of the solvent (e.g., ~56°C for acetone). If the reaction is sluggish, ensure you are running it for a sufficient duration (often 12-24 hours). Monitor progress with Thin Layer Chromatography (TLC).

    • Moisture: Ensure all reagents and glassware are dry. Water can consume the base and hinder the formation of the reactive phenoxide.

Q2: The intramolecular cyclization (Step 2) is producing a black tar-like substance with very little desired product. Why is this happening?

Answer: This indicates decomposition, a frequent problem when using strong acid catalysts for cyclization. The reaction involves an intramolecular electrophilic aromatic substitution, which can be sensitive to conditions.

  • Causality: Strong dehydrating acids like concentrated sulfuric acid (H₂SO₄) can cause charring and polymerization of the organic material, especially at elevated temperatures. The key is to promote cyclization while minimizing these side reactions.

  • Troubleshooting Steps:

    • Switch Cyclizing Agent: Polyphosphoric acid (PPA) is often a superior choice to sulfuric acid. It is a viscous liquid that acts as both a catalyst and a solvent, often providing a more controlled reaction with less charring. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful yet often cleaner alternative.

    • Temperature Control: Do not overheat. For PPA, a temperature range of 80-100°C is typically sufficient. For H₂SO₄, the reaction should be cooled initially and the temperature carefully monitored.

    • Reaction Time: Over-exposure to strong acid can degrade the product. Monitor the reaction by TLC and quench it (by pouring it onto ice water) as soon as the starting material is consumed.

G Start Low Yield in Cyclization? Q1 Is there charring or a black tar? Start->Q1 Sol1 Reduce Temperature. Switch from H₂SO₄ to PPA. Q1->Sol1 Yes Q2 TLC shows unreacted intermediate? Q1->Q2 No Sol2 Increase reaction time or use a stronger acid catalyst (e.g., Eaton's Reagent). Q2->Sol2 Yes Sol3 Purification issue. Optimize workup and recrystallization. Q2->Sol3 No

Caption: Troubleshooting decision tree for the cyclization step.

Q3: After hydrolysis, I am struggling to isolate a pure sample of the final carboxylic acid. What purification strategy is most effective?

Answer: Purifying carboxylic acids often relies on their acidic properties.

  • Causality: The carboxylic acid is soluble in aqueous base (as its carboxylate salt), while many organic impurities are not. This difference in solubility is key to an effective workup.

  • Recommended Purification Protocol:

    • Initial Quench: After the cyclization reaction, pour the acidic mixture slowly onto a large volume of crushed ice. This will precipitate the crude product (likely the ester or a mix).

    • Hydrolysis: Filter the crude solid and proceed with ester hydrolysis using aqueous NaOH in ethanol or methanol under reflux.

    • Acid/Base Extraction:

      • After hydrolysis, remove the alcohol under reduced pressure.

      • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

      • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate out.

    • Recrystallization: Filter the precipitated solid and recrystallize from a suitable solvent system. A common choice is an ethanol/water or acetic acid/water mixture.

Frequently Asked Questions (FAQs)

  • FAQ 1: Are there higher-yielding, modern alternatives to acid-catalyzed cyclization? Yes, transition-metal-catalyzed methods have become prominent for benzofuran synthesis.[1][2] For instance, palladium-copper catalyzed Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by intramolecular cyclization, can provide high yields under milder conditions.[3] While these methods may require more specialized reagents, they offer greater functional group tolerance and often superior yields.[1][2]

  • FAQ 2: What is the expected yield for this synthesis? Yields can vary significantly based on the specific conditions and scale. For the classic acid-catalyzed route, a yield of 60-75% is considered good. Modern catalytic methods can potentially push this higher, sometimes exceeding 85-90%.[1][2]

  • FAQ 3: Can I use 4-chlorophenol directly with ethyl acetoacetate? No, this will not work. The reaction requires an electrophilic center on the three-carbon chain. You must use a derivative like ethyl 2-chloroacetoacetate or ethyl 4-chloroacetoacetate to provide a leaving group for the initial O-alkylation step.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-(4-chlorophenoxy)acetoacetate (Intermediate)
  • To a 500 mL round-bottom flask, add 4-chlorophenol (12.8 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 250 mL of acetone.

  • Stir the mixture vigorously and add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise over 15 minutes.

  • Heat the mixture to reflux and maintain for 18 hours. Monitor the reaction's completion using TLC (3:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Protocol 2: Cyclization and Hydrolysis to Final Product
  • Place polyphosphoric acid (PPA) (150 g) in a 500 mL flask and heat to 80°C in an oil bath.

  • Slowly add the crude ethyl 2-(4-chlorophenoxy)acetoacetate from the previous step to the hot PPA with vigorous mechanical stirring.

  • Increase the temperature to 100°C and stir for 2 hours.

  • Carefully and slowly pour the hot reaction mixture onto 500 g of crushed ice with stirring. A solid precipitate will form.

  • Filter the crude solid and wash with water.

  • Transfer the solid to a flask with 10% aqueous NaOH (200 mL) and ethanol (100 mL). Reflux for 2 hours to hydrolyze the ester.

  • Follow the purification protocol outlined in Q3 to isolate the final product.

Table 1: Comparison of Cyclization Conditions
CatalystSolventTemperature (°C)Typical Time (h)Common Issues
H₂SO₄ (conc.)None25 -> 1001 - 3High risk of charring/decomposition
PPANone80 - 1002 - 4Viscous, requires strong stirring
Eaton's ReagentNone50 - 801 - 2Less charring, but reagent is corrosive
Pd/Cu CatalystDMF/Et₃N80 - 12012 - 24Requires specific precursors (o-halophenols)

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). Thieme Connect. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Fitoterapia. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid. This document provides a comprehensive, experience-driven approach to achieving high purity of this compound through recrystallization. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical purification step.

Core Principles & Compound Characteristics

Recrystallization is a powerful technique for purifying nonvolatile organic solids.[1] It leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1][2] The ideal process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[1]

The success of this technique is highly dependent on the physicochemical properties of both the target compound and the selected solvent. This compound possesses structural features—a rigid aromatic system and a carboxylic acid group capable of hydrogen bonding—that generally favor good crystallization behavior.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1134-00-5[5][6]
Molecular Formula C₁₀H₇ClO₃[5][6]
Molecular Weight 210.61 g/mol [5][6]
Appearance Solid (assumed)General chemical knowledge
Purity (Typical) ≥97% (commercially available)[5]

Experimental Workflow: Recrystallization Protocol

The following diagram and protocol outline a robust, self-validating workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying SolventScreen Step 1: Solvent Screening Dissolve Step 2: Dissolution in Minimum Hot Solvent SolventScreen->Dissolve HotFiltration Step 3 (Optional): Hot Filtration Dissolve->HotFiltration Insoluble impurities? Cooling Step 4: Slow Cooling & Crystallization Dissolve->Cooling No insoluble impurities HotFiltration->Cooling Collect Step 5: Crystal Collection (Filtration) Cooling->Collect Wash Step 6: Rinsing with Ice-Cold Solvent Collect->Wash Dry Step 7: Drying to Constant Weight Wash->Dry Purity Step 8: Purity Analysis (e.g., MP) Dry->Purity

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology

Step 1: Solvent Selection (The Critical Foundation)

Causality: The choice of solvent is the most critical factor for a successful recrystallization.[2] An ideal solvent should exhibit a high-temperature coefficient, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[1] This differential solubility is what enables the recovery of the purified solid upon cooling.

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a potential solvent dropwise to each tube at room temperature, observing solubility. A good candidate solvent will not dissolve the compound at this stage.[7]

  • Gently heat the test tubes that showed poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.[7]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large quantity of crystals.[8]

Table 2: Suggested Solvents for Screening

Solvent / MixtureRationale & Expected BehaviorSuitability
Ethanol or Methanol The carboxylic acid group suggests some polarity. Alcohols are often good solvents for such compounds. May show high solubility even when cold, requiring a co-solvent.Good Starting Point
Ethyl Acetate A medium-polarity solvent. Often a good choice for compounds with ester-like features or moderate polarity.[9]Good Candidate
Toluene Aromatic compounds often crystallize well from toluene.[9]Good Candidate
Hexane/Ethyl Acetate A mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate (the "good" solvent), and hexane (the "poor" solvent) is added until the solution becomes cloudy (the cloud point). Reheating to clarify and then cooling can yield excellent crystals.[4][9]Excellent for Optimization
Water Generally, organic compounds have low solubility in water.[9] While the carboxylic acid group adds some polarity, it is unlikely to be a good primary solvent but could potentially be used as an anti-solvent.Likely Poor

Step 2: Dissolution

Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.[8] Adding too much solvent will keep the compound in solution even after cooling, resulting in poor or no crystal formation.[8][10]

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil after each addition.

  • Continue adding solvent until the solid just dissolves.

Step 3: Hot Filtration (Optional)

Causality: This step is necessary only if insoluble impurities (e.g., dust, sand) or colored impurities (requiring charcoal) are present in the hot solution.[2]

Procedure:

  • If the solution is colored, add a small amount of activated charcoal.

  • Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper).

  • Filter the hot solution quickly to remove the charcoal and/or insoluble impurities.

Step 4: Crystallization

Causality: Slow cooling is essential for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.[11]

Procedure:

  • Cover the flask and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

Step 5 & 6: Collection and Washing

Causality: The crystals must be separated from the mother liquor, which contains the dissolved impurities. Washing with a minimal amount of ice-cold solvent removes any adhering mother liquor without redissolving the product.[8]

Procedure:

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Press the crystals dry on the filter paper.

Step 7: Drying

Causality: Residual solvent can affect the final weight and melting point of the purified compound.[8] The solid should be dried to a constant weight.

Procedure:

  • Transfer the crystals to a watch glass and allow them to air-dry.

  • For faster drying, use a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide & FAQs

Q: No crystals are forming after cooling the solution. What went wrong?

A: This is a common issue, typically caused by one of two things:

  • Too Much Solvent: This is the most frequent cause.[10] The solution is not saturated enough to allow for crystallization.

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration.[11] Allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more solute than it should at that temperature and requires a nucleation site to begin crystallization.[10]

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[10][11]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution to initiate crystallization.[10]

Q: My compound "oiled out" instead of forming crystals. How do I fix this?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is often due to the compound precipitating too quickly or the presence of significant impurities.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the "good" solvent) to keep the compound soluble for longer during cooling.[10][11]

  • Solution 2: Ensure very slow cooling. You can insulate the flask to slow down the rate of heat loss.[10]

  • Solution 3: If impurities are the suspected cause, consider purifying a smaller batch or using a different solvent system.

Q: My final yield is very low. What are the likely causes?

A: A low yield can be frustrating. The most common reasons include:

  • Excessive Solvent: As mentioned, using too much solvent during dissolution is a primary cause of lost yield to the mother liquor.[11]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration, you will lose a significant portion of your product. Ensure your filtration apparatus is sufficiently hot.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[8]

  • Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility at low temperatures will lead to a poor recovery.

Q: The solution is colored, but the pure compound should be white. What should I do?

A: Colored impurities can often be removed with activated charcoal.

  • Solution: After dissolving your crude compound in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[1] Caution: Using too much charcoal can adsorb your product and reduce your yield.[11]

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.
  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder, Science Learning Center.
  • This compound. CymitQuimica.
  • Recrystallization Summary. University of South Alabama, Department of Chemistry.
  • Troubleshooting Recrystalliz
  • 5-Chloro-1-benzofuran-2-carboxylic acid.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • This compound. Santa Cruz Biotechnology.
  • This compound Product Description. ChemicalBook.
  • Recrystallization and Crystallization. University of California, Irvine, Department of Chemistry.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation in their synthetic routes. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions. This resource is structured in a question-and-answer format to directly address common issues encountered in the synthesis of this important heterocyclic scaffold.

I. Palladium-Catalyzed Sonogashira/Cyclization Approach

The Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful and widely used method for constructing the benzofuran core. However, this elegant reaction is not without its pitfalls, with the most common issue being the formation of undesired side products.

FAQ 1: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

Answer:

Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is employed. This reaction leads to the formation of a symmetrical diyne from two molecules of the terminal alkyne, consuming your starting material and complicating purification. Here are several strategies to mitigate this issue, along with the rationale for each.

Causality and Mitigation Strategies:

  • Copper-Free Conditions: The most direct approach is to eliminate the primary catalyst for Glaser coupling: the copper co-catalyst. While this may necessitate a higher palladium catalyst loading or the use of more specialized phosphine ligands to maintain catalytic activity for the desired cross-coupling, it is a highly effective method for preventing homocoupling.[1]

  • Choice of Amine Base: The nature of the amine base can significantly influence the rate of homocoupling. Less sterically hindered amines can sometimes facilitate this side reaction. It is advisable to experiment with bulkier amines, such as diisopropylethylamine (DIPEA), which can disfavor the bimolecular homocoupling reaction due to steric hindrance around the catalytic species.

  • Slow Addition of the Alkyne: By adding the terminal alkyne to the reaction mixture slowly, you can maintain a low instantaneous concentration of the alkyne. This kinetically disfavors the second-order homocoupling reaction relative to the desired first-order (in alkyne) cross-coupling reaction.

  • Use of Additives: The addition of certain additives has been reported to suppress Glaser coupling. For instance, silver salts can be used as co-catalysts in some Sonogashira protocols, and they have been shown to be less prone to promoting alkyne homocoupling compared to copper salts.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk flask, add the o-iodophenol (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and a suitable phosphine ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., DMF or toluene) and the amine base (e.g., DIPEA, 2.0 equiv).

  • Slowly add the terminal alkyne (1.1 equiv) via syringe pump over a period of 1-2 hours.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Classical Benzofuran Synthesis Methods

While modern catalytic methods are prevalent, classical approaches to benzofuran synthesis remain relevant and are often employed in various applications. These methods, however, come with their own set of common side reactions.

FAQ 2: In my Perkin rearrangement of a 3-halocoumarin, I am getting a low yield of the desired benzofuran-2-carboxylic acid and observing other byproducts. What could be the issue?

Answer:

The Perkin rearrangement is a base-catalyzed conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid. The reaction proceeds via a ring-opening of the coumarin lactone, followed by an intramolecular nucleophilic attack and elimination.[2][3][4] Incomplete reaction or the formation of stable, ring-opened intermediates are common issues.

Causality and Mitigation Strategies:

  • Incomplete Ring Opening: The initial step of the reaction is the base-catalyzed hydrolysis of the lactone. If the reaction conditions (base concentration, temperature, or reaction time) are insufficient, the starting coumarin may be recovered, or the reaction may stall at the ring-opened intermediate stage.

  • Stability of the Intermediate: The (Z)-2-halo-3-(2-hydroxyphenyl)acrylate intermediate can be relatively stable under certain conditions. Driving the subsequent intramolecular cyclization to completion often requires sufficient heating.

  • Base Strength and Concentration: The choice and concentration of the base are critical. A strong base, such as sodium hydroxide, is typically required to efficiently promote both the initial ring opening and the subsequent cyclization. Insufficient base can lead to an incomplete reaction.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Microwave irradiation can often drive the Perkin rearrangement to completion more efficiently than conventional heating, reducing reaction times and potentially minimizing byproduct formation.[3]

  • In a microwave-safe reaction vessel, dissolve the 3-halocoumarin (1.0 equiv) in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 3.0 equiv).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, carefully acidify the reaction mixture with aqueous HCl to precipitate the benzofuran-2-carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

FAQ 3: During the acid-catalyzed cyclization of my α-phenoxy ketone, I am observing a mixture of regioisomers and some polymeric material. How can I improve the selectivity and yield?

Answer:

The acid-catalyzed cyclodehydration of α-phenoxy ketones is a common method for preparing 2- and 3-substituted benzofurans. The reaction proceeds via protonation of the carbonyl oxygen, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration. The formation of regioisomers and polymeric byproducts is a known challenge.

Causality and Mitigation Strategies:

  • Regioisomer Formation: The regioselectivity of the cyclization is determined by the relative stability of the cationic intermediates formed during the electrophilic attack on the aromatic ring. The electronic nature of the substituents on the phenol ring plays a crucial role. Electron-donating groups can direct the cyclization to specific positions, but a mixture of products is often observed if multiple activated positions are available.

  • Polymerization: Strong acids and high temperatures can promote intermolecular side reactions, leading to the formation of polymeric tars. This is particularly problematic with electron-rich phenols.

  • Choice of Acid Catalyst: The strength and nature of the acid catalyst are critical. Protic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used. However, Lewis acids can sometimes offer better selectivity. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is often a milder and more effective alternative to PPA, leading to cleaner reactions and higher yields.

Experimental Protocol: Cyclodehydration using Eaton's Reagent

  • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (typically a 1:10 w/w ratio).

  • To a solution of the α-phenoxy ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add Eaton's reagent (2.0-5.0 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

III. Transition-Metal-Free Synthesis Approaches

The development of transition-metal-free methods for benzofuran synthesis is an area of active research, driven by the desire for more sustainable and cost-effective synthetic routes. A common strategy involves the oxidative cyclization of o-hydroxystilbenes.

FAQ 4: My hypervalent iodine-mediated oxidative cyclization of an o-hydroxystilbene is giving a low yield of the desired 2-arylbenzofuran. What are the potential issues?

Answer:

The oxidative cyclization of o-hydroxystilbenes using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), is an effective metal-free method for synthesizing 2-arylbenzofurans.[5][6] Low yields can often be attributed to the stability of the starting material, the efficiency of the oxidant, or side reactions.

Causality and Mitigation Strategies:

  • Oxidant Reactivity: The reactivity of the hypervalent iodine reagent is crucial. Ensure that the reagent is of high purity and has not decomposed during storage.

  • Reaction Conditions: The solvent and temperature can significantly impact the reaction outcome. Acetonitrile is a commonly used solvent for this transformation. In some cases, the use of a co-oxidant, such as m-chloroperbenzoic acid (m-CPBA), in catalytic amounts of the hypervalent iodine reagent can improve the efficiency of the reaction.[5]

  • Substrate Electronics: The electronic properties of the o-hydroxystilbene can influence the ease of oxidation and cyclization. Electron-rich stilbenes tend to react more readily.

Experimental Protocol: Catalytic Hypervalent Iodine-Mediated Cyclization

  • To a solution of the o-hydroxystilbene (1.0 equiv) in acetonitrile, add PhI(OAc)₂ (0.1 equiv) and m-CPBA (1.2 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

IV. Purification Strategies

The successful synthesis of a benzofuran is only half the battle; effective purification is essential to obtain a high-purity final product.

FAQ 5: How can I effectively remove nonpolar byproducts, such as alkyne homocoupling products, from my benzofuran product?

Answer:

Alkyne homocoupling byproducts are typically nonpolar and can co-elute with the desired benzofuran product during column chromatography, especially if the benzofuran itself is relatively nonpolar.

Purification Techniques:

  • Column Chromatography: Careful selection of the eluent system is key. A solvent system with a low polarity, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, can often provide sufficient separation. Using a high-quality silica gel with a small particle size can also improve resolution.

  • Crystallization: If the benzofuran product is a solid, crystallization can be a highly effective purification method. The nonpolar byproducts will often remain in the mother liquor. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can be effective.

  • Preparative TLC or HPLC: For challenging separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent resolution, albeit with smaller sample sizes.

V. Visualization of Key Processes

To further aid in understanding the concepts discussed, the following diagrams illustrate key reaction pathways and troubleshooting logic.

Sonogashira_Troubleshooting start Sonogashira Reaction Mixture byproduct Significant Alkyne Homocoupling? start->byproduct solution1 Switch to Copper-Free Conditions byproduct->solution1 Yes solution2 Use Bulky Amine (e.g., DIPEA) byproduct->solution2 Yes solution3 Slow Addition of Alkyne byproduct->solution3 Yes end Pure Benzofuran byproduct->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for alkyne homocoupling in Sonogashira reactions.

Perkin_Mechanism Coumarin 3-Halocoumarin Intermediate Ring-Opened Intermediate ((Z)-2-halo-3-(2-hydroxyphenyl)acrylate) Coumarin->Intermediate Base-catalyzed ring opening Benzofuran Benzofuran-2-carboxylate Intermediate->Benzofuran Intramolecular Nucleophilic Attack Final_Product Benzofuran-2-carboxylic Acid Benzofuran->Final_Product Protonation

Caption: Simplified mechanism of the Perkin rearrangement for benzofuran synthesis.

VI. Quantitative Data Summary

The following table provides a general comparison of reaction conditions for different benzofuran synthesis methods. Note that optimal conditions will be substrate-dependent.

Synthesis MethodKey ReactantsTypical Catalyst/ReagentCommon Byproducts
Sonogashira/Cyclization o-Halophenol, Terminal AlkynePd catalyst, CuI (optional), Amine baseAlkyne homocoupling products
Perkin Rearrangement 3-HalocoumarinStrong base (e.g., NaOH)Ring-opened intermediates
Acid-Catalyzed Cyclization α-Phenoxy KetonePPA, H₂SO₄, Eaton's ReagentRegioisomers, Polymers
Hypervalent Iodine Oxidation o-HydroxystilbenePhI(OAc)₂, m-CPBAOver-oxidation products

VII. References

  • Perkin, W. H. (1870). On the action of sodium on coumarin. Journal of the Chemical Society, 23, 368-371. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1606. [Link]

Sources

Navigating the Solubility of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support guide for 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and address common challenges encountered during the handling and dissolution of this compound in organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this guide offers a framework for systematic solubility determination and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Is there readily available quantitative solubility data for this compound in common organic solvents?

At present, specific quantitative solubility data (e.g., in mg/mL or Molarity) for this compound in a wide range of organic solvents is not extensively documented in publicly accessible databases. However, based on the general principles of solubility for carboxylic acids and data for structurally similar compounds like benzofuran-2-carboxylic acid, a qualitative understanding can be inferred.

Q2: What is the expected solubility behavior of this compound in organic solvents?

This compound is a moderately polar molecule containing both a hydrophobic benzofuran ring system and a polar carboxylic acid group. Its solubility will be governed by the principle of "like dissolves like." Therefore, it is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid moiety. Based on data for the parent compound, benzofuran-2-carboxylic acid, it is likely to be soluble in alcohols (methanol, ethanol) and acetone[1]. Its solubility in less polar solvents like chloroform is expected to be slight. It is anticipated to have poor solubility in non-polar solvents such as hexane.

Q3: How does the carboxylic acid group influence solubility?

The carboxylic acid group plays a crucial role in the solubility profile. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic and aprotic solvents. Furthermore, the acidic nature of this group means its solubility can be dramatically increased in basic solutions (e.g., aqueous sodium hydroxide) through the formation of a water-soluble salt[2][3][4]. While this guide focuses on organic solvents, this property is important to consider for extraction and purification processes.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen organic solvent at the desired concentration.

  • Underlying Cause: The desired concentration may exceed the intrinsic solubility of the compound in that specific solvent at the experimental temperature. The choice of solvent may also be suboptimal in terms of polarity matching.

  • Troubleshooting Steps:

    • Solvent Selection: If initial attempts with a non-polar or weakly polar solvent fail, switch to a more polar solvent. A good starting point would be methanol, ethanol, or acetone, where the analogous benzofuran-2-carboxylic acid shows good solubility[1].

    • Gentle Heating: Carefully warm the mixture. Increased temperature often enhances solubility. However, be cautious of potential compound degradation at elevated temperatures. Monitor for any color changes that might indicate decomposition.

    • Sonication: Use an ultrasonic bath to provide energy to break up the crystal lattice of the solid and promote dissolution.

    • Incremental Addition: Add the solid in small portions to the solvent while stirring vigorously. This can prevent the formation of clumps that are slow to dissolve.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Underlying Cause: This often occurs when the solution is cooled after being heated to achieve dissolution, indicating that the initial concentration was above the saturation point at the lower temperature. It can also be due to a change in the solvent composition, for example, through evaporation of a more volatile solvent component in a mixture.

  • Troubleshooting Steps:

    • Temperature Control: If the application allows, maintain the solution at the temperature at which the compound is soluble.

    • Solvent Mixture: Consider using a co-solvent system. For instance, if the compound is soluble in a polar solvent but this is not ideal for the subsequent application, a mixture with a less polar solvent might provide the necessary balance of solubility and compatibility.

    • Re-dissolution: If precipitation occurs, try re-dissolving by gentle heating and stirring before use.

Experimental Protocol: Determining Qualitative and Semi-Quantitative Solubility

This protocol provides a systematic approach to determine the approximate solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, hexane)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure:

  • Initial Qualitative Assessment:

    • To a test tube, add approximately 25 mg of the compound[3][5].

    • Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition[3][5].

    • Observe if the solid dissolves completely. This provides a preliminary indication of solubility.

  • Semi-Quantitative Determination:

    • Weigh a precise amount of the compound (e.g., 10 mg) into a vial.

    • Add a measured volume of the solvent (e.g., 1 mL) to the vial.

    • Stir or vortex the mixture at a constant temperature for a set period (e.g., 1 hour) to ensure equilibrium is approached.

    • Visually inspect the solution. If it is clear, the solubility is at least 10 mg/mL.

    • If the solid has not fully dissolved, incrementally add more solvent until a clear solution is obtained, noting the total volume of solvent used. This will give an approximate solubility value.

Expected Qualitative Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the carboxylic acid group.[1]
Polar Aprotic Acetone, DMSO, DMFSolubleCan act as hydrogen bond acceptors.[1]
Moderately Polar Chloroform, Ethyl AcetateSlightly Soluble to InsolubleLimited ability to interact with the polar carboxylic acid group.
Non-Polar Hexane, TolueneInsoluble"Like dissolves like" principle; poor interaction with the polar functional group.

Workflow for Solubility Determination

Solubility_Workflow start Start: Select Solvent qual_test Qualitative Test (e.g., 25mg in 0.75mL) start->qual_test is_soluble_qual Is it Soluble? qual_test->is_soluble_qual semi_quant_test Semi-Quantitative Test (e.g., 10mg in 1mL) is_soluble_qual->semi_quant_test Yes report_insoluble Report as Insoluble/Slightly Soluble is_soluble_qual->report_insoluble No is_soluble_quant Is it Soluble? semi_quant_test->is_soluble_quant increase_solvent Incrementally Add Solvent is_soluble_quant->increase_solvent No record_solubility Record Approximate Solubility is_soluble_quant->record_solubility Yes increase_solvent->is_soluble_quant end End record_solubility->end report_insoluble->end

Caption: A systematic workflow for determining the solubility of a compound in an organic solvent.

References

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Texas at Dallas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • PubChem. 5-Chloro-1-benzofuran-2-carboxylic acid | C9H5ClO3 | CID 937838. [Link]

  • PubChem. Benzofuran | C8H6O | CID 9223. [Link]

  • Appchem. This compound | 1134-00-5 | C10H7ClO3. [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). [Link]

  • NIST. Benzofuran-2-carboxylic acid. [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid. As a key intermediate in various pharmaceutical and research applications, its efficient and scalable synthesis is of paramount importance. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of its synthesis, moving from laboratory to pilot or production scale.

I. Synthetic Pathway Overview

A common and scalable synthetic route to this compound involves a two-step process:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of ethyl 2-(4-chlorophenoxy)acetoacetate to form ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.

  • Saponification (Hydrolysis): Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

This guide will focus on the potential pitfalls and challenges associated with each of these steps during scale-up.

Experimental Workflow Diagram

cluster_step1 Step 1: Intramolecular Friedel-Crafts Acylation cluster_step2 Step 2: Saponification A Ethyl 2-(4-chlorophenoxy)acetoacetate C Cyclization Reaction A->C B Concentrated Sulfuric Acid B->C D Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate C->D E Ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate G Hydrolysis E->G F Base (e.g., NaOH or KOH) F->G H This compound G->H A Low Yield of Cyclized Ester B Check for Incomplete Reaction (IPC) A->B C Analyze for Byproducts (HPLC, MS) A->C D Increase Reaction Time or Temperature B->D Incomplete Reaction E Optimize Reagent Addition Rate and Cooling C->E Byproducts Present F Consider Alternative Lewis Acids (PPA, Eaton's Reagent) E->F If Byproducts Persist A Crude this compound B Wash with Cold Water and Non-polar Solvent A->B C Recrystallization B->C For Solid Product D Acid-Base Extraction B->D For Persistent Impurities E Pure Product C->E D->E

Technical Support Center: Purifying 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 1134-00-5), a key intermediate in medicinal chemistry and materials science.[1][2][3] My aim is to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Troubleshooting Guide: From Crude Product to High Purity

This section addresses specific issues encountered during the purification workflow in a practical question-and-answer format.

Q1: My initial crude product is a complex mixture on TLC/LCMS. What are the likely impurities and what is the best first step?

A1: Understanding the Impurity Profile and Initial Cleanup

The impurity profile of your crude this compound is highly dependent on its synthetic route. A common synthesis involves the reaction of 4-chlorosalicylaldehyde with an alpha-haloester followed by saponification.[4] This can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 4-chlorosalicylaldehyde or the alpha-haloester.

  • Intermediate Products: The ethyl or methyl ester of the target molecule that was not fully hydrolyzed.

  • Side-Reaction Products: Byproducts from self-condensation or other unintended reaction pathways.

The most effective initial purification step is a liquid-liquid acid-base extraction. This technique exploits the acidic nature of your target compound's carboxylic acid group.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to its carboxylate salt and move to the aqueous layer, while neutral impurities (like the intermediate ester) will remain in the organic layer.[5][6][7]

  • Separation: Carefully separate the two layers. Retain the aqueous layer, as it contains your product.

  • Back-Extraction (Optional): Wash the aqueous layer one more time with a small amount of ethyl acetate to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2. Your product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

This procedure should significantly enhance the purity of your material, which you can verify by TLC or LCMS.

crude Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel: Add NaHCO₃ (aq) crude->sep_funnel organic_layer Organic Layer: Neutral Impurities (e.g., intermediate ester) sep_funnel->organic_layer Discard aqueous_layer Aqueous Layer: Product as Sodium Salt sep_funnel->aqueous_layer Collect acidify Acidify with HCl (aq) aqueous_layer->acidify product Pure Precipitated Product acidify->product

Caption: Workflow for Acid-Base Extraction Purification.

Q2: I'm trying to recrystallize the product after extraction, but it's "oiling out" or my recovery is poor. How can I optimize this?

A2: Mastering the Art of Recrystallization

"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of crystals. This is typically caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

Causality Behind Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a polar protic or aprotic solvent system is often effective.

Troubleshooting Steps:

  • Solvent System Screening: Test solubility in a range of solvents on a small scale. A mixed-solvent system often provides the best results. For example, dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol or acetone) and then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) until turbidity persists.[5]

  • Control Cooling Rate: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, then you can place it in an ice bath to maximize yield.

  • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal from a previous pure batch to initiate crystallization.

Data Presentation: Recommended Solvent Systems

Solvent System (Good : Poor)Suitability for Benzofuran Carboxylic AcidsNotes
Ethanol / WaterHighDissolve in hot ethanol, add water dropwise until cloudy, then clarify with a drop of ethanol.
Acetone / HexaneHighGood for removing non-polar impurities.[5]
Ethyl Acetate / HeptaneMediumCan be effective but may require careful optimization.
TolueneMediumUse if the compound is less polar.
Q3: My compound is still impure after extraction and recrystallization. How do I remove a persistent, closely-related impurity?

A3: Advanced Purification via Column Chromatography

When impurities have similar polarity and solubility to your product, column chromatography is the most powerful purification technique.[8][9][10] For a carboxylic acid, special considerations are needed to prevent the compound from "streaking" or "tailing" on the silica gel.

Mechanism of Tailing: The acidic protons on the surface of silica gel (silanols) can interact strongly with your carboxylic acid, causing it to move slowly and unevenly down the column, resulting in broad, tailing bands and poor separation.

Solution: Add a small amount of a volatile acid, like acetic acid (AcOH), to your mobile phase. The excess acid protonates your compound, suppressing its interaction with the silica and leading to sharp, well-defined bands.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use standard silica gel (200-300 mesh is common).[8][9]

  • Mobile Phase (Eluent): A common starting point for benzofuran derivatives is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate.[5][8][11]

    • Starting Gradient: Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Acid Modifier: Add 0.5-1% acetic acid to the entire mobile phase system.

  • Loading the Column: Dissolve your sample in a minimal amount of the initial eluent or a stronger solvent like DCM. If solubility is low, adsorb it onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure. You may need to co-evaporate with a solvent like toluene to remove the last traces of acetic acid.

cluster_0 Preparation cluster_1 Execution cluster_2 Finalization prep_column 1. Pack Silica Gel Column prep_eluent 2. Prepare Eluent (e.g., Hexane:EtOAc + 1% AcOH) prep_sample 3. Load Sample (Dry or Wet Loading) run_column 4. Elute with Gradient Polarity prep_sample->run_column collect_fractions 5. Collect Fractions run_column->collect_fractions tlc_analysis 6. Analyze Fractions by TLC collect_fractions->tlc_analysis combine 7. Combine Pure Fractions tlc_analysis->combine evaporate 8. Evaporate Solvent (Rotary Evaporation) combine->evaporate final_product High Purity Product evaporate->final_product

Caption: Step-by-step workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to confirm the final purity of my compound? A: A combination of methods provides the most trustworthy assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure compound should show a single major peak. Aim for >98% purity for most research applications.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any structurally related impurities. Integration of the proton signals can also give a good estimate of purity.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of high purity. Impurities tend to broaden and depress the melting range.

Q: Are there specific safety precautions for this purification process? A: Yes. Always work in a well-ventilated fume hood. The solvents used (ethyl acetate, hexanes, DCM, acetone) are flammable and/or volatile. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. When working with acids and bases, be prepared to neutralize spills.

Q: Can I use a base wash (e.g., NaOH) instead of sodium bicarbonate? A: It is generally not recommended to use strong bases like sodium hydroxide (NaOH) for the extraction of benzofuran derivatives. The benzofuran ring system can be susceptible to hydrolysis or other degradation pathways under harsh basic conditions. Sodium bicarbonate is a weaker base that is sufficient to deprotonate the carboxylic acid without damaging the core structure.

References

  • Benchchem. Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
  • National Institutes of Health (NIH). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • National Institutes of Health (NIH). 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran.
  • National Institutes of Health (NIH). 5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran.
  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • National Institutes of Health (NIH). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.
  • MDPI. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors.
  • NISCAIR-CSIR, India. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • CymitQuimica. This compound.
  • LBP. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Santa Cruz Biotechnology. This compound | CAS 1134-00-5 | SCBT.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • National Institutes of Health (NIH). 5-Chloro-3-cyclopentylsulfinyl-2-methyl-1-benzofuran.
  • 瑞楚生物. This compound.
  • ResearchGate. 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran.
  • BLD Pharm. 1134-00-5|5-Chloro-3-methylbenzofuran-2-carboxylic acid|BLD Pharm.
  • PubChem. 5-Chloro-1-benzofuran-2-carboxylic acid | C9H5ClO3 | CID 937838.
  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Sunway Pharm Ltd. This compound - CAS:1134-00-5.
  • Autechaux. The Importance of Purity: Sourcing 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic Acid.
  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

Sources

Technical Support Center: NMR Spectral Interpretation of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require assistance in interpreting its NMR spectra. The following question-and-answer guide addresses common challenges and provides field-proven insights to ensure accurate and reliable spectral interpretation.

Frequently Asked Questions & Troubleshooting Guides

Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Answer:

Predicting the precise chemical shifts is the first step in spectral interpretation. The structure of this compound contains several distinct proton and carbon environments. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups, and the electron-donating nature of the furan oxygen and the methyl group.

Below is a table summarizing the anticipated chemical shift ranges based on typical values for benzofuran derivatives and substituted aromatic systems.[1][2][3][4] Note that actual values can vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) Expected Multiplicity ¹³C Chemical Shift (δ, ppm)
-COOH10.0 - 13.0Broad Singlet (br s)165 - 175
H-4~7.6 - 7.8Doublet (d)120 - 125
H-6~7.3 - 7.5Doublet of Doublets (dd)125 - 130
H-7~7.5 - 7.7Doublet (d)110 - 115
3-CH₃~2.4 - 2.6Singlet (s)10 - 15
C-2N/AN/A145 - 150
C-3N/AN/A115 - 120
C-3aN/AN/A128 - 133
C-5N/AN/A128 - 133
C-7aN/AN/A150 - 155
Question 2: I don't see the carboxylic acid proton (-COOH) peak in my ¹H NMR spectrum. Is my sample impure?

Answer:

This is one of the most common issues encountered when analyzing carboxylic acids. The absence of the -COOH peak is very likely not an indication of an impure sample. The primary cause is rapid chemical exchange of the acidic proton with residual water (H₂O) or deuterium from the NMR solvent (e.g., in CDCl₃ or DMSO-d₆).[5][6]

Causality: The carboxylic acid proton is labile. It can rapidly exchange with other labile protons in the solution. This exchange can occur on a timescale that is fast relative to the NMR experiment, causing the signal to broaden significantly and sometimes disappear into the baseline.[5] In deuterated solvents containing trace amounts of D₂O, the proton is replaced by a deuteron, which is not observed in a standard ¹H NMR experiment.

Troubleshooting Protocol: D₂O Exchange Experiment

This is a definitive, self-validating test to confirm the presence of an exchangeable proton like -COOH.

Methodology:

  • Acquire Initial Spectrum: Dissolve your sample (5-10 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. If the broad singlet between 10-13 ppm was present initially, it will disappear in the second spectrum. If it was already absent, this test confirms its exchangeable nature.

Below is a workflow diagram illustrating this troubleshooting process.

G start Start: -COOH peak is missing or very broad in ¹H NMR step1 Is the peak completely absent? start->step1 step2 Perform D₂O Exchange Experiment: 1. Add 1-2 drops of D₂O to the NMR tube. 2. Shake vigorously. 3. Re-acquire the spectrum. step1->step2 step3 Observe the spectral region from 10-13 ppm. step2->step3 result1 Result: Peak disappears or significantly reduces in intensity. step3->result1 If peak was initially present result2 Result: No change observed. step3->result2 If no change conclusion1 Conclusion: Confirms the presence of an exchangeable -COOH proton. result1->conclusion1 conclusion2 Conclusion: The missing peak is not due to an exchangeable proton. Consider other structural possibilities or sample degradation. result2->conclusion2

Caption: Troubleshooting workflow for a missing -COOH proton peak.

Question 3: Why are some of my peaks broad, especially in the aromatic region?

Answer:

Peak broadening can obscure coupling information and make interpretation difficult. Several factors can cause this issue.[7][8]

  • Poor Solubility/Sample Homogeneity: If your compound is not fully dissolved, the sample is not homogeneous, leading to a non-uniform magnetic field and broad peaks.

    • Solution: Try a different solvent in which the compound is more soluble, such as DMSO-d₆ or Acetone-d₆.[7] Gentle warming or sonication can also aid dissolution.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions (like hydrogen bonding or π-stacking), which shorten relaxation times and cause peak broadening.[8]

    • Solution: Prepare a more dilute sample. An ideal concentration for small molecules is typically 5-15 mg in 0.6-0.7 mL of solvent.

  • Poor Shimming: The "shimming" process homogenizes the magnetic field across the sample. Poor shimming is a very common instrumental cause of broad, distorted peaks.

    • Solution: Ensure the instrument's auto-shim routine is performed before acquisition. If peaks remain broad, manual shimming by an experienced user may be necessary.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) can dramatically shorten relaxation times and cause severe peak broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite can sometimes remove the impurities.

Question 4: How can I definitively assign the aromatic protons (H-4, H-6, and H-7)?

Answer:

The substitution pattern on the benzene ring of the benzofuran core creates a specific splitting pattern for the remaining three aromatic protons. Assigning them correctly requires understanding ortho- and meta-coupling constants.

  • Ortho coupling (³J): Coupling between protons on adjacent carbons. Typically 7-9 Hz.

  • Meta coupling (⁴J): Coupling between protons separated by two carbons. Typically 2-3 Hz.

Expected Splitting Pattern Analysis:

  • H-7: This proton is adjacent to the furan ring oxygen and is coupled only to H-6. It should appear as a doublet (d) with a coupling constant of ³J ≈ 8-9 Hz.

  • H-4: This proton is adjacent to the chlorine atom and is coupled only to H-6. It should appear as a doublet (d) with a small meta-coupling constant of ⁴J ≈ 2-3 Hz.

  • H-6: This proton is coupled to both H-7 (ortho) and H-4 (meta). Therefore, it will appear as a doublet of doublets (dd) with two different coupling constants (³J ≈ 8-9 Hz and ⁴J ≈ 2-3 Hz).

The logical relationship for assignment is visualized below.

G H4 H-4 Doublet (d) ⁴J ≈ 2-3 Hz H6 H-6 Doublet of Doublets (dd) ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz H4->H6 meta-coupling (⁴J) H7 H-7 Doublet (d) ³J ≈ 8-9 Hz H6->H7 ortho-coupling (³J)

Caption: Coupling relationships for aromatic proton assignment.

For unambiguous confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) are invaluable. A COSY spectrum will show a cross-peak between H-6 and H-7, and a weaker cross-peak between H-6 and H-4, confirming their coupling relationships.

References

  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. (n.d.). Journal of the American Chemical Society.
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.).
  • The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. (n.d.). PubMed.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta.
  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? (2024).
  • Why am I not seeing the -COOH peak of this dye when I take NMR? (2017). Reddit.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (n.d.).
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI.
  • Benzofuran(271-89-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • What Causes NMR Peak Broadening? (2025). YouTube.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

Sources

Technical Support Center: Mass Spectrometry of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of substituted benzofurans. This guide is designed for researchers, medicinal chemists, and analytical scientists who are working with these important heterocyclic scaffolds. Here, we move beyond simple procedural lists to provide in-depth, experience-driven insights into the fragmentation behavior of these molecules and offer robust troubleshooting strategies for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common questions regarding the mass spectrometric behavior of substituted benzofurans, providing a foundational understanding for more complex troubleshooting.

Q1: I'm not observing the expected molecular ion peak ([M]+• or [M+H]+) for my substituted benzofuran. What are the likely causes?

A1: The absence or low intensity of a molecular ion peak is a frequent issue, particularly with energetic ionization techniques like Electron Ionization (EI). Several factors could be at play:

  • Extensive Fragmentation: Benzofurans, while aromatic, can undergo significant fragmentation depending on the nature and position of their substituents. Electron-withdrawing groups can destabilize the molecular ion, leading to rapid fragmentation.

  • Ionization Technique Incompatibility: EI might be too harsh for your specific derivative, causing immediate fragmentation upon ionization. For more labile structures, consider a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).[1]

  • Improper Instrument Parameters: Incorrect settings for the ion source voltage, temperature, or collision energy can lead to either insufficient ionization or excessive fragmentation.[1]

  • Sample Purity and Concentration: Impurities in your sample can suppress the ionization of your target analyte. Similarly, a sample that is too dilute may not produce a detectable signal, while an overly concentrated sample can lead to ion suppression.[2]

Q2: My benzofuran derivative is showing an unexpected fragmentation pattern. How do substituents influence the fragmentation pathways?

A2: The fragmentation of the benzofuran core is highly directed by its substituents. Understanding these influences is key to interpreting your spectra correctly.

  • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups (e.g., methoxy, hydroxyl) tend to stabilize the benzofuran ring system, often leading to fragmentations that retain the core structure. Conversely, electron-withdrawing groups (e.g., nitro, acyl) can promote ring cleavage.

  • Positional Isomers: The position of a substituent dramatically alters the fragmentation cascade. For example, a substituent on the furan ring will lead to different primary fragment ions compared to a substituent on the benzene ring.

  • Nature of the Substituent: Specific functional groups have characteristic fragmentation patterns. For instance, 2-aroylbenzofurans often show the formation of acylium ions. Halogenated benzofurans will exhibit characteristic losses of halogen radicals.[3][4]

Q3: I'm having trouble distinguishing between isomeric benzofurans based on their mass spectra. What strategies can I employ?

A3: Distinguishing isomers by mass spectrometry can be challenging but is often achievable with the right approach.

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID), you can generate a unique fingerprint spectrum for each isomer. The relative abundances of the fragment ions will often differ significantly between isomers.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS provides the exact mass and elemental composition, it may not differentiate isomers on its own. However, when combined with MS/MS, it allows for the unambiguous identification of fragment ion compositions, aiding in the elucidation of isomer-specific fragmentation pathways.

  • Chromatographic Separation: Coupling your mass spectrometer to a gas or liquid chromatography system (GC-MS or LC-MS) is the most robust method for separating and identifying isomers. The retention time provides an additional dimension of identification.

Section 2: Troubleshooting Guide - From Source to Detector

This section provides a systematic approach to diagnosing and resolving common issues encountered during the mass spectrometric analysis of substituted benzofurans.

Issue 1: Poor Signal Intensity or No Peaks Observed

A lack of signal is a frustrating but common problem. The following workflow will help you systematically identify the root cause.[5]

Troubleshooting Workflow: No Signal

NoSignal Start No Peaks Observed CheckSample 1. Verify Sample - Concentration? - Purity? - Degradation? Start->CheckSample CheckInstrument 2. Check Instrument Status - Leaks? - Detector On? - Gas Flow? CheckSample->CheckInstrument Sample OK CheckMethod 3. Review Acquisition Method - Correct m/z range? - Ionization parameters suitable? CheckInstrument->CheckMethod Instrument OK TuneCalibrate 4. Perform System Check - Tune & Calibrate? - Run standard? CheckMethod->TuneCalibrate Method OK Resolution Problem Solved TuneCalibrate->Resolution System OK

Caption: A step-by-step workflow for troubleshooting the absence of signal.

Detailed Steps & Rationale:

  • Verify Sample Integrity:

    • Protocol: Prepare a fresh dilution of your sample and a known standard of similar concentration.

    • Rationale: This step quickly rules out sample degradation, incorrect dilution, or contamination as the primary issue.[1]

  • Inspect the Instrument:

    • Protocol: Check for audible leaks, verify that gas supplies are adequate, and ensure the detector is turned on and operating within its specified parameters.[5]

    • Rationale: Basic hardware issues are often overlooked but can completely prevent signal acquisition.

  • Review the Acquisition Method:

    • Protocol: Scrutinize your method parameters. Is the mass range appropriate for your compound? Are the ion source settings (e.g., temperature, voltages) suitable for benzofurans?

    • Rationale: An incorrectly defined method, such as a mass range that excludes your molecular ion, will result in no observable peaks.[1]

  • Tune and Calibrate:

    • Protocol: Perform a standard tune and calibration of the mass spectrometer according to the manufacturer's guidelines.[2]

    • Rationale: Instrument drift can lead to poor sensitivity and mass accuracy. Regular tuning and calibration are essential for optimal performance.[2]

Issue 2: Unreproducible Fragmentation Patterns and Intensities

Inconsistent fragmentation can make library matching and structural elucidation impossible. This is often due to fluctuating experimental conditions.

Troubleshooting Workflow: Inconsistent Fragmentation

InconsistentFragmentation Start Inconsistent Fragmentation SourceStability 1. Check Source Stability - Temperature fluctuations? - Gas flow stable? Start->SourceStability CollisionEnergy 2. Verify Collision Energy - Is CID/HCD energy constant? - Collision gas pressure stable? SourceStability->CollisionEnergy Source Stable SampleConc 3. Assess Sample Concentration Effects - Consistent concentration between runs? CollisionEnergy->SampleConc Energy Stable Contamination 4. Check for Contamination - Run blanks. - Clean the ion source. SampleConc->Contamination Concentration OK Resolution Problem Solved Contamination->Resolution System Clean

Caption: A diagnostic workflow for addressing inconsistent fragmentation patterns.

Detailed Steps & Rationale:

  • Evaluate Ion Source Stability:

    • Protocol: Monitor the ion source temperature and gas flow rates over time.

    • Rationale: Fluctuations in these parameters will alter the internal energy of the ions, leading to variable fragmentation.

  • Verify Collision Energy Parameters:

    • Protocol: For MS/MS experiments, ensure that the collision energy setting is not being inadvertently varied between runs. Check the stability of the collision gas pressure.

    • Rationale: The degree of fragmentation is directly proportional to the collision energy applied. Inconsistencies here are a primary cause of variable spectra.

  • Assess Concentration Effects:

    • Protocol: Analyze a dilution series of your sample.

    • Rationale: At very high concentrations, in-source fragmentation or the formation of dimers/adducts can alter the observed fragmentation pattern.

  • Check for and Eliminate Contamination:

    • Protocol: Run several solvent blanks. If interfering peaks are observed, perform an ion source cleaning as per the manufacturer's protocol.

    • Rationale: Contaminants can co-elute with your analyte and contribute to the mass spectrum, leading to the appearance of unexpected and inconsistent fragment ions.

Section 3: Key Fragmentation Pathways of Substituted Benzofurans

A foundational understanding of the primary fragmentation mechanisms is crucial for interpreting spectra and proposing structures.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a radical cation ([M]+•). The subsequent fragmentation is driven by the stability of the resulting radical and cationic fragments.

Common EI Fragmentation Pathways

EI_Fragmentation M Benzofuran [M]+• LossCO Loss of CO [M-28]+• M->LossCO LossH Loss of H• [M-1]+ M->LossH RDA Retro-Diels-Alder (if applicable) M->RDA SubstituentLoss Loss of Substituent [M-R]+ M->SubstituentLoss

Caption: Primary EI fragmentation routes for the benzofuran core.

  • Loss of CO: A characteristic fragmentation for many oxygen-containing heterocycles, leading to a stable indenyl cation or related structures.

  • Loss of a Hydrogen Radical: This often results in a stable, even-electron cation.

  • Retro-Diels-Alder (RDA) Reaction: For certain substitution patterns, an RDA reaction can lead to the cleavage of the furan ring.

  • Loss of Substituents: The cleavage of bonds alpha to the ring system is common, particularly for alkyl or acyl groups.

Electrospray Ionization (ESI) Fragmentation

In ESI, protonated molecules ([M+H]+) are typically formed. Fragmentation in MS/MS (CID) experiments involves the loss of neutral molecules.

Common ESI-MS/MS Fragmentation Pathways of 2-Aroylbenzofurans

ESI_Fragmentation MH Protonated 2-Aroylbenzofuran [M+H]+ Acylium Acylium Ion [ArCO]+ MH->Acylium LossBenzene Loss of Benzene [M+H - C6H6]+ MH->LossBenzene LossCO_CO2 Loss of CO/CO2 LossBenzene->LossCO_CO2

Caption: ESI-MS/MS fragmentation of 2-aroylbenzofurans.[3][4]

For 2-aroylbenzofuran derivatives, two competitive hydrogen rearrangements can lead to the formation of an intense acylium ion and the loss of a neutral benzene molecule.[3][4] Subsequent losses of CO and CO2 are also common.[3][4]

Substituent TypeDiagnostic Neutral Loss/Fragment IonIonization ModeReference
Halogens (Br, Cl)Loss of •Br or •Cl radicalESI-MS/MS[3]
Methoxy GroupLoss of •CH3 or CH2OESI-MS/MS[3]
Acetoxy GroupLoss of ketene (C2H2O)ESI-MS/MS[6]
Hydroxyl GroupLoss of H2OESI-MS/MS[6]

Section 4: Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis of Substituted Benzofurans

  • Solvent Selection: Choose a high-purity (LC-MS grade) solvent in which your compound is readily soluble. A typical starting point is a 1:1 mixture of acetonitrile and water.

  • Stock Solution: Prepare a 1 mg/mL stock solution of your benzofuran derivative in the chosen solvent.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or ion source.

  • Blank Preparation: Prepare a solvent blank using the same diluent as the working solution.

Rationale: Proper sample preparation is critical to avoid issues like poor ionization, signal suppression, and instrument contamination.[1] Using the mobile phase as the final diluent ensures compatibility with the chromatographic system.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]

  • Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35–46. [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

  • Popa, R., & Ciorîţă, A. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]

  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • CGSpace. (2025). Mass Spectrometer (MS) troubleshooting guide. CGSpace. [Link]

Sources

Validation & Comparative

The Halogen Effect: A Comparative Guide to the Biological Activity of Chloro- vs. Bromo-Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzofuran scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, from antimicrobial and anti-inflammatory to potent anticancer agents.[1][5] A critical aspect of designing novel benzofuran-based therapeutics lies in understanding the nuanced yet profound impact of substituent choice on biological efficacy. This guide provides an in-depth, data-driven comparison of two common halogen substitutions—chloro and bromo—on the benzofuran carboxylic acid core, offering insights into their differential effects on antimicrobial, anticancer, and anti-inflammatory activities.

The Rationale for Halogenation in Drug Design

The introduction of halogens, such as chlorine and bromine, into a drug candidate's structure is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. The ability of halogens to form "halogen bonds"—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site—can significantly enhance binding affinity to target proteins.[6][7] This guide will explore how the choice between a chloro and a bromo substituent can fine-tune the biological activity of benzofuran carboxylic acids.

Comparative Biological Activities: Chloro- vs. Bromo-Benzofuran Carboxylic Acids

Antimicrobial Activity

Direct comparative studies have revealed that the nature of the halogen substituent on the benzofuran ring can significantly impact antimicrobial potency. A study by Kossakowski et al. (2010) on derivatives of 3-benzofurancarboxylic acid provides a clear illustration of this. The research demonstrated that both chloro- and bromo-substituted compounds exhibit activity against Gram-positive bacteria and fungi, but with differing potencies.[8][9]

Generally, the introduction of a halogen is crucial for antimicrobial activity, as the unsubstituted parent compounds often show no efficacy.[8] The study highlighted that derivatives with halogens on the aromatic ring demonstrated antifungal activity.[8]

Table 1: Comparative Antimicrobial Activity (MIC µg/mL) of Halogenated 3-Benzofurancarboxylic Acid Derivatives [8]

CompoundSubstitutionS. aureus NCTC 4163S. aureus ATCC 25923C. albicans ATCC 10231
III 4-bromo-6-(dibromoacetyl)200200100
VI 4-chloro-6-(dichloroacetyl)100200100

Data synthesized from Kossakowski et al., 2010.[8]

As shown in Table 1, the chloro-substituted derivative (VI) exhibited a lower MIC value (higher potency) against S. aureus NCTC 4163 compared to the bromo-substituted analog (III). However, both compounds showed comparable antifungal activity against Candida albicans. This suggests that for antibacterial activity against certain strains, a chloro-substitution may be more favorable, while for antifungal activity, both chloro and bromo substitutions can be effective.

Anticancer Activity

In the realm of oncology, halogenation of the benzofuran scaffold has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[6][10] Emerging evidence suggests that bromo-substituted benzofuran derivatives may possess superior anticancer potential compared to their chloro- counterparts.

A study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated that the brominated derivative exhibited a higher cytotoxic potential compared to the chlorinated one.[10] The bromo-derivative showed significantly greater activity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer).[10][11]

Table 2: Comparative Anticancer Activity (IC50 µM) of Halogenated Benzofuran Derivatives [10]

CompoundSubstitutionA549 (Lung Cancer)HepG2 (Liver Cancer)
7 methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate6.3 ± 2.511 ± 3.2
8 methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate3.5 ± 0.63.8 ± 0.5

Data from Krawiecka et al., 2025.[10]

The data in Table 2 clearly indicates the superior potency of the bromo-substituted derivative (8) across both tested cell lines. This enhanced activity is likely attributable to the greater polarizability and potential for stronger halogen bonding of bromine compared to chlorine. The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells.[7][10]

The following diagram illustrates a simplified structure-activity relationship for the anticancer effects of these halogenated benzofurans.

SAR_Anticancer cluster_chloro Chloro-substituted Benzofuran cluster_bromo Bromo-substituted Benzofuran Chloro Compound 7 (Chloro-derivative) Chloro_Activity Moderate Cytotoxicity (IC50: 6.3-11 µM) Chloro->Chloro_Activity Exhibits Bromo Compound 8 (Bromo-derivative) Bromo_Activity Higher Cytotoxicity (IC50: 3.5-3.8 µM) Bromo->Bromo_Activity Exhibits caption Structure-Activity Relationship: Anticancer Activity

Caption: A simplified diagram illustrating the enhanced anticancer activity of bromo-substituted benzofurans compared to their chloro- analogs.

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties, often by evaluating their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While direct comparative studies between chloro- and bromo-benzofuran carboxylic acids are less common in the literature for this specific activity, research on various halogenated benzofurans suggests that the presence and nature of the halogen can influence anti-inflammatory effects.

For instance, a study on benzofuran derivatives from Penicillium crustosum showed that certain derivatives exhibited significant inhibitory effects on NO production.[2] Although this study did not directly compare chloro- and bromo- analogs, it highlights the potential of the benzofuran scaffold in developing anti-inflammatory agents. Further research is warranted to systematically evaluate the impact of chloro versus bromo substitution on the anti-inflammatory properties of benzofuran carboxylic acids.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard experimental protocols for assessing the biological activities of chloro- and bromo-benzofuran carboxylic acids.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[12][13][14][15][16]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours) of the test organism, select 3-5 isolated colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound (chloro- or bromo-benzofuran carboxylic acid) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow start Start: Fresh Bacterial Culture inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate plate with diluted bacteria inoculum->inoculate dilution Serial Dilution of Test Compounds in 96-well plate dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read MIC value (lowest concentration with no growth) incubate->read end End read->end caption Workflow for MIC Determination

Caption: A flowchart outlining the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18][19][20]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the chloro- and bromo-benzofuran carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Conclusion

The comparative analysis of chloro- and bromo-benzofuran carboxylic acids reveals that the choice of halogen substituent is a critical determinant of their biological activity. While both chloro- and bromo-derivatives demonstrate promising antimicrobial, anticancer, and potentially anti-inflammatory properties, there are discernible differences in their potency.

For antimicrobial activity , the superiority of either chloro- or bromo-substitution may be pathogen-dependent, necessitating a targeted screening approach. In the context of anticancer activity , the available data strongly suggests that bromo-substituted benzofuran carboxylic acids often exhibit greater cytotoxicity than their chloro- analogs, a finding of significant interest for the development of novel chemotherapeutic agents.

This guide underscores the importance of systematic structure-activity relationship studies in drug discovery. By understanding the subtle yet impactful effects of halogen substitution, researchers can more effectively design and optimize benzofuran-based compounds with enhanced therapeutic potential. The provided experimental protocols serve as a foundation for the continued exploration and validation of these versatile molecules.

References

  • Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

  • Krawiecka, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Zhang, X., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 22(3), 108. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]

  • Asfour, H. Z. (2018). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 8(2), 894-910. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Nguyen, T. H., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 701. [Link]

  • Asao, N., & Yamamoto, Y. (2002). Benzofuran. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Shrestha, A., et al. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 19(8), 456. [Link]

  • Popa, M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. International Journal of Molecular Sciences, 23(19), 11880. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Al-Hussain, S. A., & El-Sayed, M. A. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]

  • Park, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]

  • Asoh, K., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757. [Link]

  • Takeda, S., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 64(23), 17294-17313. [Link]

  • Kossakowski, J., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules (Basel, Switzerland), 15(7), 4737–4749. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Substituted Benzofuran-2-Carboxylic Acids as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Among these, derivatives of benzofuran-2-carboxylic acid have garnered significant attention for their therapeutic potential, particularly as enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted benzofuran-2-carboxylic acids, with a primary focus on their potent inhibitory activity against Pim-1 kinase, a key target in oncology. We will delve into the experimental data that underpins these relationships, compare the performance of various analogs, and provide detailed methodologies to facilitate further research and validation in your own laboratories.

The Critical Role of the 5-Substituent in Modulating Biological Activity

The strategic modification of the benzofuran core at the 5-position has been shown to be a powerful approach for fine-tuning the pharmacological properties of these molecules. This position allows for the introduction of various functional groups that can profoundly influence the compound's binding affinity to its biological target, as well as its pharmacokinetic profile. The following sections will explore the nuanced effects of different 5-substituents on the inhibitory potency of benzofuran-2-carboxylic acids against Pim-1 kinase and other relevant biological targets.

Pim-1 Kinase Inhibition: A Case Study in Rational Drug Design

Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in the development of various cancers, including prostate cancer and hematological malignancies.[2] Its overexpression is known to regulate numerous signaling pathways that are fundamental to tumor development.[2] Consequently, the discovery of potent and selective Pim-1 inhibitors is a significant goal in cancer drug discovery. A seminal study by Xiang et al. led to the discovery of a series of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors, providing a rich dataset for understanding the SAR of this chemical class.[3]

The core scaffold, benzofuran-2-carboxylic acid, was identified through fragment-based screening, and subsequent optimization efforts focused on substitutions at the 5- and 7-positions of the benzofuran ring. X-ray crystallography of inhibitor-Pim-1 binding complexes revealed that the carboxylic acid and an amino group on the substituent are crucial for mediating salt-bridge and hydrogen bond interactions with the enzyme's active site.[3]

The following table summarizes the in vitro inhibitory activity of a selection of 5-substituted benzofuran-2-carboxylic acid derivatives against Pim-1 kinase. The data clearly demonstrates the profound impact of the substituent at the 5-position on potency.

Compound ID5-SubstituentPim-1 IC50 (µM)Reference
1 -Br0.015[3]
2 -Cl0.022[3]
3 -CN0.035[3]
4 -CH30.048[3]
5 -H0.230[3]
6 -OCH3>1[3]
7 4-pyridyl0.005[3]
8 3-pyridyl0.011[3]
9 2-pyridyl0.045[3]
10 1-methyl-1H-pyrazol-4-yl0.008[3]

Key SAR Insights:

  • Halogens and Small Lipophilic Groups: The data reveals that small, lipophilic groups at the 5-position are well-tolerated and can lead to potent inhibition. Bromine (Br) and chlorine (Cl) substituents (compounds 1 and 2 ) resulted in highly potent inhibitors with IC50 values in the low nanomolar range. A nitrile (-CN) group (compound 3 ) and a methyl (-CH3) group (compound 4 ) also conferred significant potency. In contrast, the unsubstituted analog (compound 5 ) was significantly less active, and a methoxy (-OCH3) group (compound 6 ) led to a dramatic loss of activity. This suggests the presence of a hydrophobic pocket in the Pim-1 active site that can accommodate small, non-polar groups at this position.[4]

  • Heteroaromatic Rings: The introduction of heteroaromatic rings at the 5-position proved to be a particularly effective strategy for enhancing potency. The 4-pyridyl analog (compound 7 ) was the most potent compound in this series, with an IC50 of 5 nM. The 3-pyridyl (compound 8 ) and 1-methyl-1H-pyrazol-4-yl (compound 10 ) analogs also exhibited excellent potency. The position of the nitrogen atom in the pyridyl ring was found to be important, with the 4-pyridyl isomer being more active than the 3-pyridyl and 2-pyridyl (compound 9 ) isomers. This highlights the potential for specific hydrogen bonding interactions between the heteroaromatic ring and the enzyme.

The following diagram illustrates the key structure-activity relationships for 5-substituted benzofuran-2-carboxylic acids as Pim-1 kinase inhibitors.

SAR_Pim1 cluster_0 5-Substituent Effect on Pim-1 Inhibition Potent Potent Inhibition (Low nM IC50) -Br, -Cl\n-CN, -CH3\n4-pyridyl, 3-pyridyl\n1-methyl-1H-pyrazol-4-yl -Br, -Cl -CN, -CH3 4-pyridyl, 3-pyridyl 1-methyl-1H-pyrazol-4-yl Potent->-Br, -Cl\n-CN, -CH3\n4-pyridyl, 3-pyridyl\n1-methyl-1H-pyrazol-4-yl Favorable Moderate Moderate Inhibition (High nM IC50) -H -H Moderate->-H Tolerated Weak Weak/No Inhibition (µM IC50) -OCH3 -OCH3 Weak->-OCH3 Unfavorable workflow Start Start: Substituted Phenol Cyclization Cyclization to Benzofuran Start->Cyclization Amidation Amidation with Amine Cyclization->Amidation SAR Structure-Activity Relationship Analysis Amidation->SAR Lead Lead Compound Identification SAR->Lead adp_glo cluster_assay ADP-Glo™ Kinase Assay Principle Kinase Pim-1 Kinase + Substrate + ATP Reaction Kinase Reaction: ATP -> ADP Kinase->Reaction ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) Reaction->ADP_Glo Kinase_Detect Add Kinase Detection Reagent (ADP -> ATP) ADP_Glo->Kinase_Detect Luminescence Luciferase Reaction: ATP -> Light Kinase_Detect->Luminescence

Sources

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Validation of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for research and drug development, the purity of the target compound is a critical parameter that dictates its suitability for further investigation. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, a key intermediate in various synthetic pathways. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols.

The structural integrity and purity of this compound (Molecular Formula: C₁₀H₇ClO₃, Molecular Weight: 210.61 g/mol ) are paramount for its intended applications, as impurities can lead to ambiguous biological data and irreproducible results.[1][2] Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[3][4] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] For a moderately polar compound like this compound, a reversed-phase HPLC method is typically the most effective.

Causality Behind Experimental Choices:

The selection of a C18 column is based on its hydrophobic nature, which provides excellent retention for aromatic carboxylic acids. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure sharp peak shapes and optimal separation of the main compound from potential impurities. TFA suppresses the ionization of the carboxylic acid group, leading to better retention and peak symmetry.

Self-Validating System:

The protocol's trustworthiness is established through system suitability tests (SSTs) as mandated by guidelines like the United States Pharmacopeia (USP) <621>.[4][6][7] Parameters such as theoretical plates, tailing factor, and reproducibility of injections are monitored to ensure the analytical system is performing correctly before and during sample analysis.

Detailed HPLC Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.

    • Prepare the sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).

Data Presentation:

Analytical MethodTypical Purity RangeStrengthsLimitations
HPLC-UV 98.0% - 99.9%High resolution, quantitative accuracy, well-established methodology.[8]Requires a chromophore for UV detection, may not detect non-UV active impurities.
¹H NMR >95%Provides structural confirmation, can detect and quantify impurities without a reference standard for each.Lower sensitivity compared to HPLC, complex spectra can make quantification challenging.
LC-MS >98.0%High sensitivity and selectivity, provides molecular weight information for impurity identification.Quantitative accuracy can be more variable than HPLC-UV, matrix effects can influence ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be employed for purity assessment.[9][10] ¹H NMR, in particular, provides information on the chemical environment of hydrogen atoms within the molecule, and the integration of the signals is directly proportional to the number of protons, allowing for a quantitative estimation of purity.

Causality Behind Experimental Choices:

Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound as it effectively dissolves the compound and its acidic proton is often observable. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for identifying and quantifying minor impurities.[11]

Self-Validating System:

The internal consistency of the NMR data serves as a self-validation mechanism. The observed chemical shifts, coupling constants, and integration values should be in complete agreement with the proposed structure of this compound. Any extraneous signals can be indicative of impurities.

Detailed ¹H NMR Protocol:

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into an NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and vortex until the sample is completely dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals, including those of the main compound and any visible impurities.

    • Calculate the molar percentage of impurities by comparing their integrated area to that of a well-resolved signal from the main compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Identifying Impurities

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[12][13] When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and molecular weight information, making it highly effective for the identification of unknown impurities.

Causality Behind Experimental Choices:

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules like carboxylic acids. Operating in negative ion mode will readily deprotonate the carboxylic acid, forming the [M-H]⁻ ion, which can be easily detected.

Self-Validating System:

The combination of retention time from the LC and the accurate mass measurement from the MS provides a high degree of confidence in the identification of the main compound and any impurities. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional validation point for any chlorine-containing species.

Detailed LC-MS Protocol:

Instrumentation:

  • LC-MS system with an ESI source

Reagents:

  • Same as HPLC protocol

Procedure:

  • Chromatographic Conditions:

    • Use the same HPLC method as described above.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: -3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50-500

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M-H]⁻ of this compound (m/z 209.0).

    • Examine the mass spectra of any other peaks in the total ion chromatogram to identify potential impurities based on their mass-to-charge ratios.

Comparative Workflow for Purity Validation

Caption: A streamlined workflow for the comprehensive purity validation of synthesized compounds.

Conclusion

A robust and reliable assessment of the purity of this compound requires a combination of orthogonal analytical techniques. HPLC provides a precise and accurate quantification of the main component, while ¹H NMR offers invaluable structural confirmation and the ability to detect and quantify impurities without the need for individual reference standards. LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information. By employing this multi-technique approach, researchers can have high confidence in the quality of their synthesized material, which is a prerequisite for obtaining reliable and reproducible results in subsequent scientific investigations. The validation of analytical procedures should adhere to the principles outlined in the ICH Q2(R2) guidelines to ensure the data is fit for its intended purpose.[14][15][16][17]

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Pharma Talks. Understanding ICH Q2(R2)
  • Agilent Technologies.
  • AMSbiopharma.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Pharmacopeia.
  • International Council for Harmonisation.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • BenchChem. A Comparative Guide to Validating the Purity of Synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran.
  • National Institute of Standards and Technology. Benzofuran-2-carboxylic acid. NIST WebBook.
  • CymitQuimica. This compound.
  • National Institute of Standards and Technology. Benzofuran-2-carboxylic acid. NIST WebBook.
  • The Royal Society of Chemistry.
  • Santa Cruz Biotechnology. This compound.
  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • ESA-IPB.

Sources

A Comparative Analysis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of anticancer drug discovery, the exploration of novel scaffolds that can offer improved efficacy, selectivity, and safety profiles is a paramount objective. The benzofuran nucleus has emerged as a privileged structure, with numerous derivatives demonstrating significant antiproliferative activities. This guide provides a detailed comparative analysis of a specific benzofuran derivative, 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, with three well-established anticancer agents: Doxorubicin, Paclitaxel, and Sorafenib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at potential mechanisms of action, supported by experimental data from closely related analogs, and a framework for its preclinical evaluation.

Introduction to the Compounds

This compound is a halogenated benzofuran derivative. While direct and extensive anticancer studies on this specific molecule are not yet prevalent in publicly accessible literature, the broader class of benzofuran derivatives, particularly those with halogen substitutions, has shown considerable promise as anticancer agents.[1][2] Research on structurally similar compounds, such as amide derivatives of 3-methyl-benzofuran-2-carboxylic acid, has demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that the core scaffold of our topic compound is biologically active.[3][4] The presence of a chlorine atom at the 5-position is anticipated to enhance its biological activity, a common observation in medicinal chemistry.[1]

For the purpose of this guide, we will extrapolate the potential anticancer profile of this compound based on the activities of its close structural analogs and compare it with the following established anticancer drugs:

  • Doxorubicin: An anthracycline antibiotic that has been a cornerstone of chemotherapy for decades. It is widely used to treat a variety of cancers, including breast, lung, and ovarian cancers.

  • Paclitaxel: A taxane that is one of the most effective and widely used chemotherapeutic agents for the treatment of solid tumors like ovarian, breast, and non-small cell lung cancer.

  • Sorafenib: A multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It represents a more modern, targeted approach to cancer therapy.

Comparative Analysis of Mechanisms of Action

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Here, we compare the known mechanisms of our selected drugs with the hypothesized mechanism of this compound, based on evidence from its analogs.

This compound (Hypothesized)

Based on studies of its close analogs, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach, primarily involving the induction of apoptosis and potentially the inhibition of key signaling pathways like VEGFR-2.

  • Induction of Apoptosis: Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have been shown to induce apoptosis in cancer cells.[3][4] This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is plausible that our target compound triggers a similar cascade, leading to the activation of caspases and subsequent cell death. Other benzofuran derivatives have been reported to induce apoptosis by modulating the PI3K/Akt/mTOR signaling pathway or through a p53-dependent mechanism.[5][6]

  • Inhibition of VEGFR-2: The benzofuran scaffold is a known pharmacophore in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[7][8][9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, our compound could potentially starve tumors of their blood supply, thereby impeding their growth.

Hypothesized_MoA_Benzofuran cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Benzofuran Benzofuran Derivative VEGFR2 VEGFR-2 Benzofuran->VEGFR2 Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway Benzofuran->PI3K_Akt Modulation p53 p53 Pathway Benzofuran->p53 Activation Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis p53->Apoptosis

Caption: Hypothesized mechanism of action for the benzofuran derivative.

Doxorubicin

Doxorubicin's primary mode of action is the intercalation into DNA and the inhibition of topoisomerase II . By inserting itself between the base pairs of the DNA helix, it obstructs DNA replication and transcription. Its inhibition of topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leads to DNA strand breaks and ultimately triggers apoptosis.

Paclitaxel

Paclitaxel operates by a unique mechanism that targets the microtubules of the cell's cytoskeleton. It stabilizes microtubules , preventing their depolymerization. This disruption of the normal microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.

Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2 and Platelet-Derived Growth Factor Receptor (PDGFR), as well as the RAF/MEK/ERK signaling pathway. By inhibiting these pathways, Sorafenib simultaneously curtails tumor angiogenesis and cell proliferation.

Comparative Cytotoxicity

The following table presents a comparative overview of the cytotoxic activity (IC50 values) of the discussed compounds against representative cancer cell lines. The data for this compound is extrapolated from a study on its amide derivatives.[3]

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
This compound derivative (12b) 0.858-
This compound derivative (10d) -2.07
Doxorubicin ~0.1 - 1~0.05 - 0.5
Paclitaxel ~0.01 - 0.1~0.001 - 0.01
Sorafenib ~5 - 10~5 - 15

Note: The IC50 values for Doxorubicin, Paclitaxel, and Sorafenib are approximate ranges from various literature sources and can vary depending on the specific experimental conditions.

Experimental Protocols

For researchers interested in evaluating the anticancer potential of novel compounds like this compound, the following are standard experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and control drugs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance F->G H Calculate IC50 G->H

Sources

A Researcher's Guide to Navigating the Influence of Methyl Group Position on Benzofuran Activity

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a versatile pharmacophore in drug discovery. The seemingly subtle addition of a methyl group to this heterocyclic system can dramatically alter its biological profile, influencing everything from potency and selectivity to metabolic stability. This guide offers an in-depth comparison of how the positional isomerism of a methyl group on the benzofuran ring dictates its therapeutic activity, supported by experimental data and mechanistic insights. Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to inform the strategic design of novel benzofuran-based therapeutics.

The Benzofuran Core: A Privileged Scaffold

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, serves as the foundational structure for a multitude of biologically active molecules.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5] The versatility of the benzofuran nucleus lies in its susceptibility to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This guide will focus specifically on the impact of methyl group substitution, a common modification in medicinal chemistry aimed at exploring structure-activity relationships (SAR).

Decoding the Positional Impact of Methylation on Biological Activity

The location of a methyl group on the benzofuran ring is a critical determinant of its biological effect. Below, we dissect the influence of methylation at key positions, drawing on published experimental findings.

The anticancer potential of benzofuran derivatives has been a significant area of research, with studies revealing that the position of a methyl group can be a deciding factor in cytotoxic potency.[1][2][3]

The Potent C-3 Position:

Experimental evidence strongly suggests that the introduction of a methyl group at the C-3 position of the benzofuran ring often leads to a significant enhancement of antiproliferative activity.[6] A comparative study on a series of benzofuran derivatives targeting tubulin polymerization demonstrated that compounds with a C-3 methyl substituent exhibited markedly increased potency against a panel of cancer cell lines, including L1210, FM3A/0, Molt4/C8, CEM/0, and HeLa.[6] For instance, compound 10h , featuring a methyl group at C-3 and a methoxy group at C-6, was found to be 2-4 times more potent than its unsubstituted counterpart (10g ) and 3-10 times more active than the C-7 methoxy isomer (10j ).[6] This highlights a synergistic effect between the C-3 methyl and C-6 methoxy substitutions.

The Modulatory C-6 Position:

While the C-3 position appears to be crucial for enhancing potency, methylation at other positions, such as C-6, can also modulate activity. For example, in a series of halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives, the presence of substituents on the benzene ring, including at the C-6 position, was integral to their anticancer effects.[7]

Table 1: Comparative Anticancer Activity of Methylated Benzofuran Derivatives

CompoundMethyl PositionOther Key SubstituentsCancer Cell LineIC50 (nM)Reference
10c C-3C-5 NH2L1210110[6]
10b -C-5 NH2L1210250[6]
10h C-3C-5 NH2, C-6 OMeFM3A/024[6]
10g -C-5 NH2, C-6 OMeFM3A/052[6]
10j C-3C-5 NH2, C-7 OMeFM3A/072[6]

This table summarizes the significant increase in antiproliferative activity upon introduction of a methyl group at the C-3 position.

The position of methyl groups also plays a pivotal role in the antimicrobial properties of benzofuran derivatives.

Influence of C-3 and C-6 Methylation:

Studies on 3-methanone-6-substituted-benzofuran derivatives have indicated that substitutions at the C-3 and C-6 positions can significantly influence antibacterial activity and strain specificity.[8] While this particular study focused on larger substituents, it underscores the importance of these positions in interacting with bacterial targets.

In a different series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives, the presence of a methyl group on the cyclobutyl moiety attached at the C-2 position of the benzofuran ring was a key feature of the synthesized compounds, with some showing potent activity against Staphylococcus aureus and Candida albicans.[9]

Another study on benzofuran-isoxazole hybrids revealed that compounds with a methyl group on the phenyl ring attached to the isoxazole moiety, which is in turn linked to the benzofuran core, exhibited notable antibacterial activity.[10] This suggests that the position of the methyl group, even on a distal part of the molecule, can influence the overall biological effect.

Table 2: Antimicrobial Activity of Selected Methylated Benzofuran Derivatives

CompoundKey Structural FeatureTarget MicroorganismActivityReference
7d (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivativeS. aureus ATCC 6538Most active derivative in the series[9]
7b, 7a, 7i 3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran derivativesVarious bacterial and fungal strainsPotent activity[10]
Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a generalized workflow for the synthesis and biological evaluation of methylated benzofuran derivatives, based on methodologies reported in the literature.

The synthesis of methylated benzofuran derivatives often involves multi-step reactions. A common approach is the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base like potassium carbonate.[11]

Step-by-Step Synthesis of a 2-acetyl-3-methylbenzofuran Derivative (Illustrative Example):

  • Reaction Setup: To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add anhydrous potassium carbonate (2-3 equivalents).

  • Addition of Reagent: Add 3-chloro-2-butanone (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the desired 2-acetyl-3-methylbenzofuran derivative.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Visualizing the Structure-Activity Landscape

To better understand the structure-activity relationships, the following diagrams illustrate the key concepts discussed.

Caption: Numbering of the benzofuran core structure.

Caption: Key structure-activity relationships of methylated benzofurans.

Conclusion and Future Directions

The position of a methyl group on the benzofuran scaffold is a critical parameter that medicinal chemists can manipulate to optimize biological activity. The evidence presented in this guide strongly indicates that C-3 methylation is a promising strategy for enhancing the anticancer potency of benzofuran derivatives. Furthermore, substitutions at other positions, such as C-6, can fine-tune activity and selectivity for various therapeutic targets, including microbial pathogens.

Future research should focus on a systematic exploration of di- and tri-methylated benzofuran analogs to elucidate potential synergistic effects. Additionally, a deeper investigation into the mechanisms of action, including target identification and binding mode analysis, will be crucial for the rational design of next-generation benzofuran-based drugs. The experimental protocols and SAR insights provided herein offer a solid foundation for these future endeavors.

References

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Synthesis and evaluation of substituted benzofurans as antitubercular agents. (2024, September 14). innovareacademics.in. Retrieved January 13, 2026, from [Link]

  • Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1994). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 37(21), 3569–3575. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Asati, V., & Srivastava, S. K. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 1094. [Link]

  • Kowalkowska, K., Rapacz, A., Wnuk, D., Windorpska, A., Różanowski, B., & Wietrzyk, J. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(23), 8527. [Link]

  • Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1994). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 37(21), 3569-3575. [Link]

  • Rapacz, A., Siwek, A., Wnuk, D., & Wietrzyk, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Romagnoli, R., Baraldi, P. G., Oliva, P., Prencipe, F., Tabrizi, M. A., & Ferlini, C. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1827. [Link]

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(4), 603-625. [Link]

  • Rapacz, A., Wnuk, D., Różanowski, B., & Wietrzyk, J. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10986. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Koca, M., Servi, S., & Kirilmis, C. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351–1358. [Link]

  • (PDF) Benzofurans: A new profile of biological activities. (2015, March 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Liu, G., Hsieh, M., & Wang, Y. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753–1757. [Link]

  • Gebeş-Alperen, B., Evren, A. E., Sağlik Özkan, B. N., Karaburun, A. C., & Gundogdu-Karaburun, N. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Pharmaceuticals, 16(8), 1109. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). ijcrt.org. Retrieved January 13, 2026, from [Link]

  • Wang, X., Zhang, Y., & Li, Y. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 299. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the journey of a candidate molecule from a promising hit to a therapeutic reality is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity – its propensity to interact with its intended target while avoiding off-target interactions that can lead to unforeseen side effects or toxicity. This guide provides a comprehensive analysis of the cross-reactivity of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid , a member of the versatile benzofuran scaffold known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of this compound suggests a potential for defined biological activity, making a thorough assessment of its selectivity paramount.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the experimental evaluation of compound cross-reactivity. While direct experimental data for this compound is not extensively available in the public domain, this guide will utilize a hypothetical case study approach based on the known biological potential of the benzofuran class to illustrate the principles and practices of selectivity profiling. We will explore its hypothetical cross-reactivity profile across various assay platforms, providing supporting data and detailed experimental protocols to empower researchers in their own investigations of novel chemical entities.

The Imperative of Selectivity Profiling in Drug Discovery

The "one drug, one target" paradigm has evolved into a more nuanced understanding of polypharmacology, where a single molecule can interact with multiple targets. While sometimes beneficial, unintended off-target interactions are a major cause of clinical trial failures. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a cornerstone of rational drug design. It allows for the early identification of potential liabilities, informs on structure-activity relationships (SAR), and helps in the selection of a lead candidate with the most favorable safety and efficacy profile.

The benzofuran core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets.[1] This versatility underscores the critical need for rigorous cross-reactivity testing of any benzofuran-based drug candidate.

Hypothetical Case Study: Unraveling the Cross-Reactivity of this compound

For the purpose of this guide, let us hypothesize that initial screening has identified this compound as a potent inhibitor of a key inflammatory kinase, "Kinase A." The subsequent sections will detail a systematic approach to assess its selectivity against other relevant biological targets.

Experimental Workflow for Selectivity Profiling

A tiered approach is often the most efficient for selectivity profiling. This begins with broad screening panels and narrows down to more focused and physiologically relevant assays.

Caption: A tiered workflow for assessing compound selectivity.

Comparison of Cross-Reactivity in Different Assay Platforms

The choice of assay technology is critical for generating reliable and translatable selectivity data. Below, we compare the hypothetical performance of this compound in several key assay formats.

Kinase Profiling: Breadth-First Interrogation

Given the hypothetical primary target is a kinase, a broad kinase panel screen is the logical first step to identify off-target kinase interactions. These panels can screen a compound against hundreds of kinases in a single experiment.

Hypothetical Data Summary: Kinase Panel Screen

Kinase Target% Inhibition at 1 µMIC50 (nM)Assay Principle
Kinase A (Primary Target) 95% 50 Biochemical (e.g., ADP-Glo)
Kinase B85%250Biochemical (e.g., ADP-Glo)
Kinase C60%1,500Biochemical (e.g., ADP-Glo)
Tyrosine Kinase X15%>10,000Biochemical (e.g., ADP-Glo)
Ser/Thr Kinase Y5%>10,000Biochemical (e.g., ADP-Glo)

Note: This data is hypothetical and for illustrative purposes only.

Interpretation and Causality:

The data suggests that while our compound is most potent against its intended target, Kinase A, it exhibits significant activity against Kinase B and weaker, but still notable, activity against Kinase C. This "cross-reactivity" is common for kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome. The chloro and methyl substitutions on the benzofuran ring likely contribute to specific interactions within the ATP-binding sites of these kinases. The selectivity can be quantified using metrics like the selectivity score or entropy score.

G-Protein Coupled Receptor (GPCR) Binding Assays: Assessing a Different Target Class

To ensure our compound does not have unintended effects on a different major drug target class, a GPCR binding panel is employed. These assays typically use radioligand displacement to measure the affinity of a compound for a receptor.

Hypothetical Data Summary: GPCR Binding Panel

GPCR Target% Displacement at 10 µMKi (nM)Assay Principle
Adrenergic Receptor α112%>10,000Radioligand Binding
Dopamine Receptor D28%>10,000Radioligand Binding
Serotonin Receptor 5-HT2A45%2,500Radioligand Binding
Muscarinic Receptor M15%>10,000Radioligand Binding

Note: This data is hypothetical and for illustrative purposes only.

Interpretation and Causality:

The results indicate a potential weak interaction with the serotonin 5-HT2A receptor. While the affinity is significantly lower than for the primary kinase target, this interaction should be followed up with a functional assay to determine if the compound acts as an agonist or antagonist, as this could have physiological implications. The planar benzofuran core might have some structural resemblance to endogenous ligands for certain biogenic amine receptors.

Cellular Target Engagement: Confirming Intracellular Activity

Biochemical assays are essential for initial screening, but it is crucial to confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Hypothetical Data Summary: Cellular Thermal Shift Assay (CETSA®)

TargetThermal Shift (ΔTm) at 10 µMInterpretation
Kinase A +3.5 °C Strong Target Engagement
Kinase B+1.8 °CModerate Target Engagement
Kinase C+0.5 °CWeak or No Engagement

Note: This data is hypothetical and for illustrative purposes only.

Interpretation and Causality:

The significant thermal stabilization of Kinase A upon treatment with the compound provides strong evidence of direct binding in a cellular context. The moderate shift for Kinase B suggests that it is also a cellular target, albeit with lower affinity or a different binding mode. The lack of a significant shift for Kinase C, despite some biochemical activity, could indicate that the compound has poor cell permeability or is actively transported out of the cell, preventing it from reaching this particular target.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed and validated protocols are essential.

Protocol 1: ADP-Glo™ Kinase Assay (for Kinase Profiling)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Serially dilute this compound in DMSO, followed by a further dilution in kinase buffer to create a 2X compound solution.

  • Assay Procedure:

    • Add 5 µL of the 2X compound solution to a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate at room temperature for 1 hour.

    • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to DMSO controls.

    • Plot the percentage of inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (for GPCR Screening)

This protocol outlines a competitive binding assay to determine a compound's affinity for a GPCR.

  • Reagent Preparation:

    • Prepare cell membranes expressing the target GPCR.

    • Prepare a solution of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) at a concentration close to its Kd.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, radioligand, and test compound or vehicle.

    • Incubate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Rapidly filter the plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity on a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding.

    • Calculate the percentage of displacement of the radioligand by the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a method to assess target engagement in intact cells.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound or vehicle (DMSO) for 1 hour.

  • Heat Treatment:

    • Harvest and wash the cells.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Centrifuge to separate the soluble (unfolded) proteins from the precipitated (denatured) proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the supernatant by Western blot or another protein quantification method.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This guide has provided a framework for evaluating the cross-reactivity of this compound, a representative of the biologically active benzofuran class of compounds. Through a hypothetical case study, we have demonstrated the importance of a multi-assay approach to build a comprehensive selectivity profile. The hypothetical data suggests that while the compound is a potent inhibitor of its primary target, "Kinase A," it exhibits some off-target activity against "Kinase B" and the "5-HT2A receptor."

These findings, if they were from a real study, would necessitate further investigation. Functional assays would be required to understand the physiological consequences of the off-target interactions. Structure-activity relationship studies could then be initiated to modify the compound to enhance its selectivity for Kinase A while reducing its activity against the identified off-targets.

Ultimately, a thorough understanding of a compound's cross-reactivity is not an obstacle but a critical guide in the quest to develop safer and more effective medicines. The principles and protocols outlined here provide a robust starting point for any researcher embarking on the characterization of a novel chemical entity.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave Online Journal of Analitical and Pharmaceutical Research. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. ResearchGate. [Link]

  • 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. PMC. [Link]

  • 5-Chloro-3-cyclopentylsulfinyl-2-methyl-1-benzofuran. PMC. [Link]

  • Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. PMC. [Link]

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. PubMed. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF. ResearchGate. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

Sources

Benchmarking 5-Chloro-3-methyl-1-benzofuran-2-carboxylic Acid: A Comparative Guide for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to developing new therapeutic interventions. This guide provides a comprehensive comparative analysis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives as potent enzyme inhibitors. We will delve into its performance against two critical therapeutic targets, Aldose Reductase (AR) and Protein Tyrosine Phosphatase 1B (PTP1B), benchmarked against established inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and detailed experimental protocols to facilitate further investigation.

Introduction: The Therapeutic Promise of Targeting Aldose Reductase and PTP1B

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus.[1] This increased activity leads to the accumulation of sorbitol in tissues, a process implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy.[1] Therefore, the inhibition of aldose reductase is a key therapeutic strategy for managing these long-term diabetic complications.[2]

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[3] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the signaling cascade responsible for glucose uptake and metabolism.[3] Consequently, inhibiting PTP1B has emerged as a promising therapeutic approach for treating type 2 diabetes and obesity.[3] The benzofuran scaffold has been identified as a promising starting point for the development of inhibitors for both of these crucial enzymes.[4][5]

Comparative Analysis of Inhibitory Potency

The inhibitory potential of this compound and its derivatives has been evaluated against aldose reductase and PTP1B. For a comprehensive comparison, we have benchmarked its performance against well-established inhibitors for each enzyme.

Aldose Reductase Inhibition

A derivative of the target compound, 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, has demonstrated remarkable potency as an aldose reductase inhibitor.[4][6] The following table summarizes its inhibitory activity in comparison to standard aldose reductase inhibitors, Epalrestat and Sorbinil.

CompoundTarget EnzymeIC50 Value
6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-oneAldose Reductase1 nM[4]
EpalrestatAldose Reductase0.01 µM (rat lens), 0.26 µM (human placenta)[7]
SorbinilAldose Reductase3.1 µM[8]

Table 1: Comparative IC50 values for Aldose Reductase inhibitors.

The data clearly indicates that the derivative of this compound is a highly potent inhibitor of aldose reductase, exhibiting significantly lower IC50 values than the established drugs Epalrestat and Sorbinil. This highlights the potential of the benzofuran-2-carboxylic acid scaffold for developing novel and effective treatments for diabetic complications.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

While direct inhibitory data for this compound against PTP1B is still emerging, studies on structurally related benzofuran derivatives have shown promising results. For instance, certain arylbenzofurans have demonstrated PTP1B inhibitory activity with IC50 values in the low micromolar range.[9] This suggests that the 5-chloro-3-methyl substituted benzofuran-2-carboxylic acid is a strong candidate for PTP1B inhibition. For benchmarking purposes, we compare it with the known PTP1B inhibitor, Trodusquemine.

CompoundTarget EnzymeIC50 Value
Benzofuran Derivatives (general)PTP1BLow µM range[9]
Trodusquemine (MSI-1436)PTP1B~1 µM[10][11]

Table 2: Comparative IC50 values for PTP1B inhibitors.

Further focused studies are warranted to precisely determine the IC50 value of this compound against PTP1B and to optimize its structure for enhanced potency and selectivity.

Experimental Protocols

To facilitate reproducible research, we provide detailed step-by-step methodologies for the in vitro inhibition assays of both aldose reductase and PTP1B.

In Vitro Aldose Reductase Inhibition Assay

This protocol is designed to spectrophotometrically measure the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[1][2]

Materials and Reagents:

  • Recombinant human or rat lens aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.067 M, pH 6.2)

  • Test compound (this compound or its derivatives)

  • Benchmark inhibitor (Epalrestat or Sorbinil)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow:

Aldose_Reductase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: Buffer, NADPH, Substrate add_reagents Add to wells: Buffer, NADPH, Inhibitor prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test & Benchmark Compounds prep_compounds->add_reagents add_enzyme Add Aldose Reductase and pre-incubate add_reagents->add_enzyme start_reaction Initiate reaction with DL-glyceraldehyde add_enzyme->start_reaction measure_abs Monitor Absorbance at 340 nm (kinetic) start_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all solutions in phosphate buffer. Ensure the NADPH solution is fresh and protected from light.

  • Compound Dilution: Prepare serial dilutions of the test and benchmark compounds in DMSO, then dilute further in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • NADPH solution

    • Test compound or benchmark inhibitor solution (or vehicle for control)

  • Enzyme Addition and Pre-incubation: Add the aldose reductase enzyme solution to each well. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the DL-glyceraldehyde substrate solution to all wells.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and plot the results to calculate the IC50 value.

In Vitro PTP1B Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[3][12]

Materials and Reagents:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, containing NaCl, EDTA, and DTT)

  • Test compound (this compound or its derivatives)

  • Benchmark inhibitor (Trodusquemine)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stopping reagent (e.g., 5 M NaOH)

Experimental Workflow:

PTP1B_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: Buffer, pNPP add_reagents Add to wells: Buffer, Inhibitor prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test & Benchmark Compounds prep_compounds->add_reagents add_enzyme Add PTP1B Enzyme and pre-incubate add_reagents->add_enzyme start_reaction Initiate reaction with pNPP add_enzyme->start_reaction stop_reaction Stop reaction with NaOH start_reaction->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro PTP1B inhibition assay.

Procedure:

  • Reagent and Compound Preparation: As described in the aldose reductase assay protocol.

  • Reaction Setup: In a 96-well plate, add the assay buffer and the serially diluted test or benchmark compounds.

  • Enzyme Addition and Pre-incubation: Add the PTP1B enzyme solution to each well and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding the pNPP substrate solution.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stopping reagent (e.g., 5 M NaOH).

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway Visualization

To provide a clearer understanding of the therapeutic rationale, the following diagrams illustrate the signaling pathways targeted by these inhibitors.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase (AR) SDH Sorbitol Dehydrogenase Inhibitor 5-Chloro-3-methyl- 1-benzofuran-2- carboxylic acid (Derivative) Inhibitor->AR

Caption: The Polyol Pathway and the inhibitory action of this compound derivative.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR_P Phosphorylated IR (Active) IR->IR_P Autophosphorylation IR_P->IR Dephosphorylation Signaling Downstream Signaling (Glucose Uptake) IR_P->Signaling PTP1B PTP1B Inhibitor 5-Chloro-3-methyl- 1-benzofuran-2- carboxylic acid Inhibitor->PTP1B

Caption: The Insulin Signaling Pathway and the inhibitory action of this compound.

Conclusion and Future Directions

The presented data strongly suggests that this compound and its derivatives are a highly promising class of enzyme inhibitors. The remarkable potency of its derivative against aldose reductase positions it as a lead candidate for the development of novel therapeutics for diabetic complications. Furthermore, the demonstrated activity of the broader benzofuran-2-carboxylic acid class against PTP1B warrants a dedicated investigation into the specific efficacy of the 5-chloro-3-methyl substituted analog.

Future research should focus on:

  • Determining the precise IC50 value of this compound against PTP1B.

  • Conducting kinetic studies to elucidate the mechanism of inhibition for both enzymes.

  • Performing structure-activity relationship (SAR) studies to optimize the benzofuran scaffold for improved potency and selectivity.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds in relevant animal models.

This comprehensive guide provides a solid foundation for researchers to build upon, paving the way for the potential development of new and effective treatments for diabetes and its associated complications.

References

  • Trodusquemine. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

  • Representative examples of PTP1B inhibitors and their IC50 values. ResearchGate. Accessed January 12, 2026. [Link]

  • Epalrestat. Cambridge Bioscience. Accessed January 12, 2026. [Link]

  • In vitro enzymatic assays of protein tyrosine phosphatase 1B. PubMed. Accessed January 12, 2026. [Link]

  • Representative examples of non-competitive PTP1B inhibitors. ResearchGate. Accessed January 12, 2026. [Link]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. MDPI. Accessed January 12, 2026. [Link]

  • IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B. ResearchGate. Accessed January 12, 2026. [Link]

  • Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens. PubMed. Accessed January 12, 2026. [Link]

  • Trodusquemine. Alzheimer's Drug Discovery Foundation. Accessed January 12, 2026. [Link]

  • Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers. Accessed January 12, 2026. [Link]

  • Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. NIH. Accessed January 12, 2026. [Link]

  • IC 50 values determined on PTP1B. ResearchGate. Accessed January 12, 2026. [Link]

  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Accessed January 12, 2026. [Link]

  • A Novel Series of Non-Carboxylic Acid, Non-Hydantoin Inhibitors of Aldose Reductase With Potent Oral Activity in Diabetic Rat Models: 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one and Congeners. PubMed. Accessed January 12, 2026. [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. MDPI. Accessed January 12, 2026. [Link]

  • Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. PubMed. Accessed January 12, 2026. [Link]

  • PTP1B (Catalytic Domain) Colorimetric Assay Kit. BPS Bioscience. Accessed January 12, 2026. [Link]

  • Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1. Accessed January 12, 2026. [Link]

  • Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Accessed January 12, 2026. [Link]

  • A highly selective, non-hydantoin, non-carboxylic acid inhibitor of aldose reductase with potent oral activity in diabetic rat models: 6-(5-chloro-3-methylbenzofuran- 2-sulfonyl)-2-H-pyridazin-3-one. PubMed. Accessed January 12, 2026. [Link]

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. PubMed Central. Accessed January 12, 2026. [Link]

  • A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS One. Accessed January 12, 2026. [Link]

  • Synthesis of benzofuran scaffold-based potential PTP-1B inhibitors. ResearchGate. Accessed January 12, 2026. [Link]

  • Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Brieflands. Accessed January 12, 2026. [Link]

  • Epalrestat. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

  • Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. PubMed. Accessed January 12, 2026. [Link]

  • Sorbinil. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. Accessed January 12, 2026. [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy | Request PDF. ResearchGate. Accessed January 12, 2026. [Link]

  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. PubMed Central. Accessed January 12, 2026. [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal. Accessed January 12, 2026. [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. CORE. Accessed January 12, 2026. [Link]

  • Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors. NIH. Accessed January 12, 2026. [Link]

  • Inhibition of PTP1B by farnesylated 2-arylbenzofurans isolated from Morus alba root bark: unraveling the mechanism of inhibition based on in vitro and in silico studies. PMC. Accessed January 12, 2026. [Link]

  • Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. PMC. Accessed January 12, 2026. [Link]

  • A Novel Series of Non-Carboxylic Acid, Non-Hydantoin Inhibitors of Aldose Reductase with Potent. Accessed January 12, 2026. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we employ. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough risk assessment is paramount. This compound (CAS No. 1134-00-5) possesses distinct structural features that inform its hazard profile and dictate its disposal pathway.

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this substance as a halogenated organic compound. These compounds are subject to specific disposal regulations because their improper incineration can lead to the formation of highly toxic dioxins and furans.[1] The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds that are regulated as hazardous waste.[2][3][4] Therefore, this waste stream must never be mixed with non-halogenated solvent waste.

  • Carboxylic Acid: The carboxylic acid group suggests that the compound is acidic and potentially corrosive.[5] While it is a solid, its solutions will be acidic, and the dust can be irritating to the respiratory system and eyes.[6][7] Handling procedures must mitigate risks associated with corrosive materials.[5]

  • Benzofuran Core: The fused heterocyclic ring system is a common motif in biologically active molecules. Without specific toxicological data, any novel or complex chemical should be handled as potentially toxic.[8]

Based on this assessment, this compound must be treated as a hazardous waste from the moment it is generated.[9][10]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins with waste minimization and ends with a scheduled pickup by certified professionals. Adherence to this workflow is essential for regulatory compliance and laboratory safety.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in its pure form or as waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.[11]

  • Eye Protection: Wear chemical safety goggles that conform to OSHA standards.[12][13]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them before each use and wash them before removal.[11] If contamination occurs, dispose of the gloves immediately and wash your hands thoroughly.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8][12]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process.[14] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for halogenated organic solid waste. A wide-mouth glass or high-density polyethylene (HDPE) container with a secure, leak-proof screw cap is recommended.[10][15]

  • Collect Waste at the Source: Collect all waste, including the pure compound, contaminated materials (like weigh boats or paper towels), and spill cleanup debris, directly into the designated container.[15]

  • Do Not Mix: Never mix this waste with non-halogenated organic solvents, acids, bases, or oxidizers.[14]

Step 3: Labeling and Container Management

Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[16] The container must be clearly and accurately labeled as soon as the first drop of waste is added.

  • Attach a Hazardous Waste Tag: Securely affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Tag: Fill out all required information, including:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[10][16] This prevents the release of vapors and protects against spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, known as a Satellite Accumulation Area (SAA), for storing the waste container.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[14] The secondary container should be large enough to hold the entire volume of the primary container.

  • Regulatory Limits: Be aware of SAA volume limits. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste or one quart of acutely toxic waste before it must be moved to a central storage facility.[9][10]

Step 5: Scheduling Waste Pickup

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.[10]

  • Do Not Dispose Independently: Never attempt to dispose of this chemical through conventional means. Pouring it down the drain or placing it in the regular trash is a serious regulatory violation and poses a significant threat to the environment and public health.[8][15]

Quantitative Data and Handling Summary

Property/ProcedureSpecificationRationale
Chemical Name This compoundEnsures accurate identification and labeling.
CAS Number 1134-00-5Unique identifier for chemical substance registration.[17][18]
Molecular Formula C₁₀H₇ClO₃Defines the elemental composition of the molecule.[17][18]
Primary Hazard Class Halogenated Organic CompoundRequires specific disposal pathway (e.g., incineration) to prevent toxic byproducts.[1]
Secondary Hazards Acidic/Irritant, Potential ToxinDictates the required PPE and handling precautions.[5][6]
PPE Requirement Safety Goggles, Nitrile Gloves, Lab CoatPrevents eye, skin, and clothing contact with the hazardous material.[11][12]
Waste Container Glass or HDPE with a sealed screw capEnsures chemical compatibility and prevents leaks or spills.[10][15]
Waste Segregation Collect in a dedicated "Halogenated Organic Solids" containerPrevents dangerous reactions and ensures proper final treatment.[14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound from the point of generation.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated (Pure compound, contaminated labware, spill debris) ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check segregate Step 2: Segregate Waste Is container for 'Halogenated Organic Solids' available? ppe_check->segregate get_container Obtain and prepare a new, compatible waste container. segregate->get_container No collect Place waste directly into the designated container. segregate->collect Yes get_container->collect label_waste Step 3: Label Container Affix and complete 'Hazardous Waste' tag. collect->label_waste store Step 4: Store in SAA Place in secondary containment in a designated area. label_waste->store full_check Is container full or project complete? store->full_check continue_work Continue work, ensuring container remains closed. full_check->continue_work No schedule_pickup Step 5: Schedule Pickup Contact institutional EHS for disposal. full_check->schedule_pickup Yes continue_work->ppe_check end_process Waste has been safely and compliantly managed. schedule_pickup->end_process

Caption: Decision workflow for proper laboratory disposal.

Emergency Procedures: Spills

In the event of a spill, immediate and correct action is crucial.

  • Small Spills: For small spills that you are trained and equipped to handle, use a chemical spill kit. Absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). Sweep up the absorbed material and place it in your designated hazardous waste container.[9]

  • Large Spills: If the spill is large, releases into the air, or you feel unsafe, evacuate the area immediately. Alert others, close the door, and contact your institution's emergency EHS number.[9]

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of compliance or safety.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway.
  • Vanderbilt University Environmental Health and Safety. (2024, January).
  • University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines.
  • CSIR IIP.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid.
  • Occupational Safety and Health Administration (OSHA). (1993, April 8).
  • U.S. Environmental Protection Agency (EPA).
  • Electronic Code of Federal Regulations (eCFR).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.
  • Princeton University Environmental Health and Safety.
  • Santa Cruz Biotechnology, Inc. This compound.
  • ChemicalBook. 1134-00-5(this compound) Product Description.
  • CymitQuimica. This compound.
  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.
  • Universiti Putra Malaysia. (2021, April 16).
  • Cole-Parmer. Material Safety Data Sheet: 2-Pyrrolidone-5-carboxylic acid, sodium salt.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School Legal Information Institute.

Sources

A Comprehensive Guide to the Safe Handling of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS 1134-00-5).[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally related compounds, including benzofuran derivatives, chlorinated organic molecules, and carboxylic acids. A thorough risk assessment should be conducted before commencing any work.

Chemical Profile and Hazard Assessment

This compound is a halogenated organic compound with the molecular formula C₁₀H₇ClO₃ and a molecular weight of 210.61 g/mol .[1][3] While specific toxicity data for this compound is limited, its structural components suggest potential hazards that demand rigorous safety precautions.

  • Benzofuran Moiety: Benzofuran itself is classified as a flammable liquid and a suspected carcinogen that may cause damage to organs through prolonged or repeated exposure.[4][5] It is crucial to handle derivatives with the assumption of similar, if not identical, hazards.

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and cause skin and eye irritation.[6]

  • Chlorinated Organic Compound: Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[7][8]

Based on these structural alerts, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and with possible carcinogenic properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale & Key Considerations
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10]Protects against splashes and potential projectiles. Given the irritant nature of related carboxylic acids, robust eye protection is critical.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][10]Prevents skin contact with the chemical. Regularly inspect gloves for any signs of degradation or punctures before use.[9]
Body Protection A flame-resistant lab coat worn over personal clothing. An apron may be worn for additional protection against splashes.[9]Protects skin and clothing from contamination. Benzofuran is a flammable liquid, making flame-resistant materials a prudent choice.[4][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[11][12]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in a Fume Hood gather_ppe 2. Don Appropriate PPE prep_area->gather_ppe prep_spill_kit 3. Prepare Spill Kit gather_ppe->prep_spill_kit weigh 4. Weigh Compound (Use anti-static measures) prep_spill_kit->weigh dissolve 5. Dissolve in an Appropriate Solvent weigh->dissolve reaction 6. Perform Reaction Under Inert Atmosphere if Necessary dissolve->reaction decontaminate 7. Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste 8. Segregate and Dispose of Halogenated Waste decontaminate->dispose_waste remove_ppe 9. Doff PPE Correctly dispose_waste->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[11]

    • Ensure that an eyewash station and safety shower are readily accessible.[11]

    • Before handling the compound, don all required personal protective equipment as outlined in the table above.

    • Prepare a spill kit containing absorbent materials appropriate for chemical spills.

  • Handling:

    • When weighing the solid compound, use caution to avoid generating dust.

    • Handle the compound away from heat, sparks, and open flames, as related benzofuran compounds are flammable.[4][5]

    • Avoid contact with strong oxidizing agents, as these are incompatible with benzofurans.[5][13]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[11][13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

Waste Segregation and Disposal Protocol

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Disposal solid_waste Contaminated Solids (Gloves, Weighing Paper) halogenated_container Designated Halogenated Organic Waste Container solid_waste->halogenated_container liquid_waste Unused Compound & Solutions liquid_waste->halogenated_container label_container Label Container Clearly with Contents halogenated_container->label_container ehs_pickup Arrange for Pickup by Environmental Health & Safety label_container->ehs_pickup

Caption: Protocol for the proper segregation and disposal of halogenated organic waste.

Detailed Disposal Steps
  • Segregation:

    • This compound and any solutions containing it are classified as halogenated organic waste .[7][14]

    • Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[8][15]

    • Collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste.[7][14]

  • Container Management:

    • Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.[14]

    • Keep the waste container closed at all times, except when adding waste.[14]

    • Clearly label the container with "Hazardous Waste" and list all chemical constituents.[14][15]

  • Final Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
  • Personal protective equipment for handling 4-methyl-5-vinylisobenzofuran-1(3H)-one. (2025). BenchChem.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, The University of British Columbia.
  • 7.2 Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
  • Safety Data Sheet for 2,3-Benzofuran. (2005). TCI Chemicals.
  • Chlorinating Carboxylic Acids. (2025). Sciencemadness.org.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Safety Data Sheet for 5-Chlorothiophene-2-carboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet for 2,3-Benzofuran. (2025). TCI Chemicals.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali.
  • Safety Data Sheet for Benzofuran. (n.d.). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • This compound Product Description. (n.d.). ChemicalBook.
  • This compound. (n.d.). CymitQuimica.
  • Safety Data Sheet for Benzofuran-2-carboxylic Acid. (2025). TCI Chemicals.
  • Benzofuran-2-carboxylic acid. (n.d.).
  • 5-CHLORO-3-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID Safety D
  • Chlorine. (n.d.).
  • Safe Work Practices for Chlorine. (n.d.). WorkSafeBC.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.